Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFPCPHUIPWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672953 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-42-8 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: A Technical Overview
For Immediate Release
SHANGHAI, China – December 31, 2025 – Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a key building block in modern medicinal chemistry and drug development, presents a unique set of physical and chemical properties that are critical for its application in the synthesis of complex molecular architectures. This technical guide provides a consolidated overview of the known physicochemical characteristics of this versatile spirocyclic diamine derivative, offering valuable insights for researchers and scientists in the pharmaceutical and chemical industries.
The diazaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 2-position provides a stable yet readily cleavable handle, enabling selective functionalization of the diazacyclic core. A thorough understanding of the physical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust synthetic protocols.
Molecular and Physicochemical Profile
This compound is a compound with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of approximately 240.34 g/mol .[1] The structural arrangement, featuring a spirocyclic junction between a pyrrolidine and a piperidine ring, imparts a distinct three-dimensional geometry that influences its physical behavior.
A summary of the available physical property data is presented in the table below. It is important to note that some of these values are calculated or predicted and may vary slightly from experimentally determined parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | Colorless and transparent liquid | [2] |
| Density | 1.07 g/cm³ | [2] |
| Boiling Point | 337 °C | [2] |
| Flash Point | 158 °C | [2] |
| Refractive Index | 1.533 | [2] |
| Vapor Pressure | 2.27E-05 mmHg at 25°C | [2] |
The physical state of the compound at ambient temperature has been variously reported as a liquid, solid, or semi-solid, which may be attributable to differences in purity or the presence of residual solvents. The majority of sources indicate a liquid form.[2]
Spectroscopic and Analytical Characterization
While comprehensive, experimentally-derived spectroscopic data remains elusive in publicly accessible literature, predicted mass spectrometry data provides valuable information for analytical confirmation.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 241.19106 |
| [M+Na]⁺ | 263.17300 |
| [M-H]⁻ | 239.17650 |
This data is predicted and should be confirmed by experimental analysis.
The structural integrity and purity of this compound are typically confirmed using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
General Experimental Protocol for Spectroscopic Characterization
The following outlines a general, best-practice workflow for the analytical characterization of N-Boc protected amines such as the topic compound.
Sources
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications, with a focus on providing actionable insights for laboratory and development settings.
Core Compound Identification and Properties
This compound is a heterocyclic compound featuring a spirocyclic core, which imparts a rigid, three-dimensional structure. This defined spatial arrangement is highly sought after in drug design for optimizing interactions with biological targets. The compound is mono-protected with a tert-butoxycarbonyl (Boc) group at the N2 position, leaving the N7 nitrogen available for further chemical modification.
It is crucial to distinguish this specific isomer from its positional isomer, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS Number: 236406-61-4), where the Boc group is attached to the N7 nitrogen. The distinct reactivity of the unprotected secondary amine in each isomer is fundamental to their application in multi-step syntheses.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 885268-42-8 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | Liquid, Solid, or Semi-solid | [1] |
| Boiling Point | 337 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.07 g/cm³ (Predicted) | [2] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on two key stages: the construction of the parent 2,7-diazaspiro[4.5]decane core and the subsequent selective protection of one of its nitrogen atoms.
Construction of the 2,7-Diazaspiro[4.5]decane Scaffold
The synthesis of diazaspirocyclic systems can be achieved through various strategies, often involving domino reactions or multi-component cyclizations to build the complex three-dimensional structure efficiently.[3][4] These methods aim to create the fused pyrrolidine and piperidine rings that share a single spirocyclic carbon atom.
Selective N-Boc Protection
The primary challenge in synthesizing the target compound is the selective mono-protection of the 2,7-diazaspiro[4.5]decane core. The two nitrogen atoms (one in the five-membered ring and one in the six-membered ring) exhibit different steric and electronic environments, but achieving high selectivity with a reagent like di-tert-butyl dicarbonate ((Boc)₂O) can be difficult.
Research into related spirodiamine scaffolds has shown that direct mono-carbamoylation (Boc protection) can be inefficient, often leading to a mixture of the di-protected, the two mono-protected isomers, and unreacted starting material.[5] A more robust and controllable strategy involves the following workflow:
-
Di-protection: The parent diamine is first treated with an excess of (Boc)₂O to yield the di-protected di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate. This reaction is typically straightforward and high-yielding.
-
Selective Deprotection: The key step is the selective removal of one of the two Boc groups. This differentiation can be achieved by carefully controlling reaction conditions (e.g., temperature, acid concentration) to exploit subtle differences in the lability of the two carbamates. This method provides a more reliable route to the desired mono-protected product.[5]
The mechanism for Boc protection involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate.
Application in Drug Discovery: A Case Study
The unique structural features of this compound make it a valuable scaffold for introducing diversity and optimizing pharmacokinetic properties in drug candidates.[5] Its rigid nature can help pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing potency and selectivity.
A prominent example of its application is in the development of inhibitors for the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical target in certain types of cancer, particularly acute leukemias.
Synthesis of Menin-MLL Inhibitors
In the synthesis of novel spiro-bicyclic inhibitors, this compound (CAS 885268-42-8) serves as a key intermediate.[3][6] The synthetic workflow leverages the differential reactivity of the two nitrogen atoms.
Experimental Protocol: General Workflow for Inhibitor Synthesis
-
Starting Material: this compound. The Boc group at the N2 position masks this nitrogen from reacting.
-
N-Arylation/Alkylation: The unprotected secondary amine at the N7 position is reacted with a suitable electrophile, such as a heterocyclic chloride (e.g., 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine), under basic conditions. This step attaches the core of the pharmacophore to the spirocyclic scaffold.[3]
-
Boc Deprotection: The Boc protecting group at the N2 position is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). This reveals the N2 amine for further functionalization.
-
Final Coupling: The newly freed N2 amine is then coupled with another molecular fragment, often via an amidation or reductive amination reaction, to complete the synthesis of the final active pharmaceutical ingredient (API).
This strategic use of a mono-protected spirocyclic diamine allows for the controlled, sequential introduction of different molecular fragments, enabling the construction of complex and highly specific drug molecules.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[7]
Conclusion
This compound (CAS 885268-42-8) is a valuable and versatile building block for drug discovery. Its rigid three-dimensional structure and the presence of a selectively protected amine make it an ideal scaffold for creating complex molecules with precisely controlled architectures. As demonstrated by its use in the synthesis of potent Menin-MLL inhibitors, this compound provides a robust platform for developing next-generation therapeutics, particularly in oncology. A thorough understanding of its synthesis, particularly the strategies for selective protection, is key to leveraging its full potential in medicinal chemistry programs.
References
- Spiro bicyclic inhibitors of menin-mll interaction. (EP3512857B1).
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
SPIRO BICYCLIC INHIBITORS OF MENIN-MLL INTERACTION. (EP 3 512 857 B1). European Patent Office. [Link]
-
Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(27), 5673-5683. [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. PubMed. [Link]
-
tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. ChemBK. [Link]
Sources
- 1. This compound | 885268-42-8 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate(1228631-64-8) 1H NMR spectrum [chemicalbook.com]
- 7. echemi.com [echemi.com]
Spectroscopic Characterization of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a key building block in medicinal chemistry and drug development. The unique spirocyclic scaffold of this molecule presents a distinct spectroscopic fingerprint, the understanding of which is paramount for researchers in organic synthesis and pharmaceutical development. This document will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the unambiguous identification and characterization of this compound.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a complex three-dimensional structure that dictates its spectral properties. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group, two secondary amine functionalities within a spirocyclic system, and a number of stereocenters all contribute to a nuanced spectroscopic profile.
Caption: Key molecular properties of the title compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺.
Predicted Mass Spectral Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 241.1911 |
| [M+Na]⁺ | 263.1730 |
| [M+K]⁺ | 279.1469 |
| [M+NH₄]⁺ | 258.2176 |
Data sourced from computational predictions.
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring a mass spectrum of the title compound would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Parameters: Set the ESI source parameters to optimal values for generating protonated molecules. This typically includes a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 5-10 L/min.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 100-500.
Caption: Workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Note: The following spectral data are predicted and are intended to serve as a guide for interpretation. Experimental values may vary depending on the solvent and other acquisition parameters.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons in the spirocyclic system.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | t | 2H | -N-CH₂- (adjacent to Boc) |
| ~2.80 | m | 4H | -N-CH₂- (piperidine ring) |
| ~1.70 | m | 4H | -CH₂- (piperidine ring) |
| ~1.60 | t | 2H | -CH₂- (pyrrolidine ring) |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
| ~1.30 | m | 2H | -CH₂- (pyrrolidine ring) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C=O (Boc group) |
| ~79.5 | -C(CH₃)₃ (Boc group) |
| ~65.0 | Spiro carbon |
| ~50.0 | -N-CH₂- (pyrrolidine ring) |
| ~48.0 | -N-CH₂- (piperidine ring) |
| ~35.0 | -CH₂- (piperidine ring) |
| ~30.0 | -CH₂- (pyrrolidine ring) |
| 28.5 | -C(CH₃)₃ (Boc group) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (secondary amine) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Conclusion
The spectroscopic characterization of this compound relies on a combination of mass spectrometry, NMR, and IR spectroscopy. Each technique provides unique and complementary information that, when taken together, allows for the unambiguous confirmation of the compound's structure and purity. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate.
References
A Comprehensive Technical Guide to the Synthesis of tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate
An In-Depth Analysis of Synthetic Strategies, Methodologies, and Practical Considerations for a Key Scaffold in Modern Drug Discovery
Abstract
The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates. The targeted synthesis of mono-protected derivatives, such as tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, is of paramount importance as it allows for selective functionalization at the unprotected secondary amine, facilitating the exploration of chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this key building block, with a focus on the practical aspects of starting material selection, reaction mechanisms, and detailed experimental protocols. The guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Core
Spirocyclic systems have garnered significant attention in contemporary drug design due to their inherent three-dimensionality, which can lead to enhanced target-binding affinity and selectivity. The 2,7-diazaspiro[4.5]decane framework, featuring a pyrrolidine ring fused at a quaternary carbon to a piperidine ring, is a particularly valuable scaffold. Its rigid, yet conformationally defined, structure allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets. Furthermore, the presence of two distinct nitrogen atoms provides opportunities for diverse chemical modifications, making it a versatile building block for the synthesis of compound libraries.
The title compound, this compound, is a key intermediate where one of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group. This orthogonal protecting group strategy is fundamental in multi-step syntheses, enabling selective reactions at the unprotected secondary amine while the other nitrogen remains masked. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
This guide will explore two primary retrosynthetic approaches to this compound, providing a detailed analysis of the underlying chemical principles and practical guidance for their successful implementation in a laboratory setting.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of the 2,7-diazaspiro[4.5]decane core can be approached through several disconnection strategies. This guide will focus on two convergent and efficient routes that utilize readily available starting materials and well-established chemical transformations.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Synthetic Route A: Reductive Cyclization of a Dinitrile Precursor
This strategy hinges on the construction of a piperidine ring bearing two nitrile functionalities at the 4-position, which are then reductively cyclized to form the pyrrolidine ring.
Diagram 2: Synthetic Workflow for Route A
Caption: Workflow for the synthesis via reductive cyclization of a dinitrile.
Synthesis of the Dinitrile Intermediate
The synthesis commences with the readily available N-Boc-4-piperidone .
-
Step 1: Knoevenagel Condensation. The piperidone is condensed with a suitable active methylene compound, such as cyanoacetic acid or malononitrile, under basic conditions to afford the corresponding α,β-unsaturated nitrile. This reaction is a classic example of a Knoevenagel condensation, driven by the formation of a stable conjugated system.
-
Step 2: Michael Addition. The resulting electrophilic alkene undergoes a Michael addition with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to introduce the second nitrile group at the 4-position of the piperidine ring, yielding N-Boc-4-(cyanomethyl)piperidine-4-carbonitrile . Careful control of reaction conditions is crucial to avoid unwanted side reactions.
Reductive Cyclization and Final Protection
-
Step 3: Selective Reduction and Cyclization. The dinitrile intermediate is then subjected to reduction. Catalytic hydrogenation using catalysts such as Raney Nickel or platinum oxide is a common method. Under these conditions, both nitrile groups are reduced to primary amines. The newly formed amines can then undergo intramolecular cyclization to form the pyrrolidine ring. Alternatively, a chemoselective reduction of one nitrile group can be achieved using specific reagents, followed by intramolecular reductive amination to form the spirocycle. A one-pot reductive cyclization of dinitriles is a highly efficient method for the synthesis of lactones and can be adapted for the formation of lactams.[1]
-
Step 4: Boc Protection. The resulting 2,7-diazaspiro[4.5]decane is a diamine. To obtain the target compound, a selective mono-protection with di-tert-butyl dicarbonate (Boc)₂O is performed. The reaction is typically carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, often in the presence of a mild base like triethylamine. Due to the different steric environments of the two nitrogen atoms, some degree of selectivity for the less hindered nitrogen can be achieved. However, the formation of the di-Boc protected species is a common side product, which can be selectively deprotected if necessary.
Synthetic Route B: Intramolecular Cyclization of a Piperidine Derivative
This alternative approach involves the construction of a piperidine precursor with an aminomethyl group and a suitable electrophilic center at the 4-position.
Diagram 3: Synthetic Workflow for Route B
Caption: Workflow for the synthesis via intramolecular cyclization.
Preparation of the Piperidine Precursor
-
Step 1: Synthesis of 4-aminomethyl-1-Boc-piperidine-4-carbonitrile. A key intermediate for this route is a piperidine derivative substituted at the 4-position with both an aminomethyl group and a nitrile. This can be synthesized from N-Boc-4-piperidone . A plausible approach involves a Strecker-type reaction to introduce an amino and a cyano group at the 4-position, followed by selective reduction of the nitrile to the aminomethyl group.
Cyclization and Final Product Formation
-
Step 2: Intramolecular Cyclization. The bifunctional piperidine derivative can then undergo intramolecular cyclization. For instance, if the precursor is 4-aminomethyl-1-Boc-piperidine-4-carboxamide , cyclization can be induced under dehydrating conditions to form a lactam, which can then be reduced to the corresponding amine.
-
Step 3: Final Protection. As in Route A, the resulting diamine is then selectively mono-protected with a Boc group to yield the final product.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis of N-Boc-4-(cyanomethylene)piperidine (Route A, Intermediate)
-
Reagents and Materials: N-Boc-4-piperidone, malononitrile, piperidine (catalyst), ethanol, toluene.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and toluene, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reductive Cyclization of N-Boc-4-(cyanomethyl)piperidine-4-carbonitrile (Route A)
-
Reagents and Materials: N-Boc-4-(cyanomethyl)piperidine-4-carbonitrile, Raney Nickel (or other suitable catalyst), methanol, ammonia (in methanol), hydrogen gas.
-
Procedure:
-
To a solution of the dinitrile (1.0 eq) in methanolic ammonia, add a slurry of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, LC-MS).
-
Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.5]decane.
-
Protocol 3: Mono-Boc Protection of 2,7-Diazaspiro[4.5]decane
-
Reagents and Materials: 2,7-Diazaspiro[4.5]decane, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Dissolve the diamine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of (Boc)₂O (1.0-1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of the mono-Boc product and the di-Boc byproduct.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the mono-Boc protected product from the di-Boc byproduct and unreacted starting material.
-
Comparison of Synthetic Routes
| Feature | Route A: Reductive Cyclization of Dinitrile | Route B: Intramolecular Cyclization |
| Starting Materials | Readily available N-Boc-4-piperidone and cyanoacetic acid derivatives. | Requires synthesis of a more complex bifunctional piperidine precursor. |
| Key Transformations | Knoevenagel condensation, Michael addition, reductive cyclization. | Strecker reaction, nitrile reduction, intramolecular cyclization. |
| Scalability | Generally scalable, though handling of cyanide reagents requires caution. | May be more challenging to scale due to the complexity of the precursor synthesis. |
| Control of Selectivity | Selective reduction of nitriles can be challenging. | Intramolecular cyclization can be highly selective. |
| Overall Efficiency | Can be a highly efficient and convergent route. | May involve more steps, potentially lowering the overall yield. |
Conclusion and Future Perspectives
The synthesis of this compound is a critical step in the development of novel therapeutics based on the 2,7-diazaspiro[4.5]decane scaffold. The two routes outlined in this guide provide robust and versatile strategies for accessing this key intermediate. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team.
Future research in this area will likely focus on the development of more atom-economical and environmentally friendly synthetic methods. This may include the use of novel catalytic systems for the key cyclization steps and the exploration of flow chemistry approaches to improve efficiency and safety. Furthermore, the development of enantioselective syntheses of the 2,7-diazaspiro[4.5]decane core will be of significant interest for the preparation of chiral drug candidates with improved pharmacological profiles.
References
- Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
- Bhowmik, A., et al. (2024). Diastereoselective Intramolecular Spirocyclization via C(sp3)−H Bond Functionalization Towards the Synthesis of 2,7-Diazaspiro[4.5]decane-1,3-diones. Chemistry – An Asian Journal.
- Smith, A. M., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3819-3833.
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
- Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. (2021). Organic Letters, 23(24), 9473-9477.
Sources
A Technical Guide to the Synthesis of Diazaspiro[4.5]decane Scaffolds: Key Intermediates and Core Strategies
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold, a unique three-dimensional (3D) bicyclic structure, has garnered significant attention in medicinal chemistry. Its inherent rigidity and defined exit vectors for substituent placement offer a compelling alternative to traditional flat aromatic systems, enabling enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the pivotal synthetic strategies and key intermediates involved in the construction of this valuable scaffold, offering field-proven insights for professionals in drug discovery and development.
The Strategic Importance of Key Intermediates
The efficient synthesis of complex molecular architectures like diazaspiro[4.5]decanes hinges on the strategic selection and preparation of key intermediates. These molecular building blocks often dictate the overall efficiency of a synthetic route and provide opportunities for introducing molecular diversity. Two classes of intermediates are particularly central to the assembly of the diazaspiro[4.5]decane core: functionalized piperidines and precursors for the five-membered ring.
A cornerstone intermediate in many approaches is the substituted piperidin-4-one . The ketone functionality serves as a versatile handle for the crucial spirocyclization step, either through direct condensation reactions or as a precursor for further transformations. The nitrogen atom of the piperidine ring is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and solubility during synthesis. The synthesis of these piperidinone intermediates is a critical first step in many of the strategies discussed below.
Core Synthetic Strategies and Mechanistic Insights
The construction of the diazaspiro[4.5]decane framework can be broadly categorized into three main strategies: multicomponent reactions (MCRs), intramolecular cyclizations, and transition-metal-catalyzed domino reactions. Each approach offers distinct advantages in terms of efficiency, convergency, and the ability to introduce structural diversity.
Multicomponent Reactions (MCRs): A Convergent Approach
MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating substantial portions of each starting material. This strategy is particularly powerful for rapidly building molecular complexity and generating libraries of analogs for structure-activity relationship (SAR) studies.
The Strecker synthesis is a venerable yet highly effective MCR for the preparation of α-amino nitriles, which are key precursors to hydantoin-containing diazaspiro[4.5]decanes. The reaction typically involves a ketone (such as N-Boc-4-piperidone), a source of ammonia or a primary amine, and a cyanide source.[1][2][3][4]
The mechanism proceeds through the initial formation of an imine from the piperidinone and the amine, which is then attacked by the cyanide nucleophile to yield the α-amino nitrile intermediate.[3][5] Subsequent hydrolysis and cyclization steps can then be employed to construct the desired diazaspiro[4.5]decane core.
The Ugi and Passerini reactions are powerful isocyanide-based MCRs that offer a high degree of synthetic flexibility.[6][7][8][9][10] The Ugi four-component reaction (U-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[7][9] The Passerini reaction, a three-component reaction, involves a ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[6][8][10][11]
These reactions can be ingeniously adapted for the synthesis of diazaspiro[4.5]decanes by employing bifunctional starting materials. For instance, using a piperidine-containing amino acid or carboxylic acid allows for a subsequent intramolecular cyclization to forge the spirocyclic core.
Intramolecular Cyclization Strategies: Forging the Spirocenter
Intramolecular cyclization represents a powerful and often stereoselective method for constructing the diazaspiro[4.5]decane scaffold. These strategies typically involve the synthesis of a suitably functionalized acyclic or monocyclic precursor that undergoes a ring-closing reaction to form the spirocyclic core.
Intramolecular [3+2] cycloaddition reactions provide an elegant and atom-economical route to the five-membered ring of the diazaspiro[4.5]decane system. This approach involves the generation of a three-atom component (e.g., an azomethine ylide) and a two-atom component (an alkene or alkyne) within the same molecule, which then react to form the heterocyclic ring. This strategy has been successfully employed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones.[12]
Cascade reactions involving intramolecular reductive amination or aza-Michael addition offer efficient pathways to the diazaspiro[4.5]decane core. In a reductive amination cascade, an intermediate containing both an amine and a carbonyl group can cyclize in the presence of a reducing agent to form the heterocyclic ring.[13][14] Similarly, an intramolecular aza-Michael addition involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl system within the same molecule to forge the new ring.[15][16][17]
Palladium-Catalyzed Domino Reactions: Efficiency Through Tandem Transformations
Palladium catalysis has emerged as a powerful tool in modern organic synthesis, and its application in domino or cascade reactions allows for the rapid construction of complex molecules from simple starting materials. In the context of diazaspiro[4.5]decane synthesis, palladium-catalyzed reactions of yne-en-ynes with aryl halides have been shown to be a highly efficient one-step process that forms multiple carbon-carbon bonds in a single operation. This domino reaction proceeds with high regioselectivity to afford diazaspiro[4.5]decanes with exocyclic double bonds.
Experimental Protocols: A Practical Guide
To provide a practical context for the discussed strategies, detailed experimental protocols for the synthesis of key intermediates and the final scaffold are presented below.
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
This protocol describes the Boc-protection of commercially available piperidine-4-carboxylic acid, a crucial starting material for many synthetic routes.
-
Materials: 4-Piperidinecarboxylic acid, di-tert-butyl dicarbonate (Boc)₂O, sodium carbonate, sodium bicarbonate, ethyl ether, ethyl acetate, hydrochloric acid (3 M).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dissolve 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.
-
Add a solution of (Boc)₂O in ethyl ether dropwise to the reaction mixture.
-
Allow the reaction to stir at 30°C for 22 hours.
-
Extract the reaction mixture with ethyl ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous phase to pH 2-3 with 3 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[18]
-
Protocol 2: Strecker Synthesis of an α-Amino Nitrile Intermediate
This protocol details the three-component Strecker reaction to form a key α-amino nitrile intermediate from a piperidinone.
-
Materials: 1-Benzyl-4-piperidone, aniline, trimethylsilyl cyanide (TMSCN).
-
Procedure:
Quantitative Data Summary
The choice of synthetic strategy often depends on factors such as yield, stereoselectivity, and substrate scope. The following table summarizes representative quantitative data for various synthetic approaches to diazaspiro[4.5]decane scaffolds.
| Synthetic Strategy | Key Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-ones | up to 88 | up to 99:1 | [12] |
| Strecker Synthesis | 1-Benzyl piperidin-4-one, Aniline, TMSCN | α-Anilino-1-benzylpiperidine-4-carbonitrile | Good | N/A | [1][2] |
| Pd-Catalyzed Domino | Yne-en-ynes, Aryl halides | 4,9-Dimethylene-2,7-diazaspiro[4.5]decanes | 66-78 | N/A |
Conclusion and Future Outlook
The synthesis of diazaspiro[4.5]decane scaffolds has been significantly advanced through the development of innovative and efficient synthetic methodologies. Multicomponent reactions, intramolecular cyclizations, and palladium-catalyzed domino reactions have all proven to be powerful strategies for accessing this privileged scaffold. The careful selection and synthesis of key intermediates, particularly functionalized piperidines, remain a critical aspect of these synthetic endeavors.
As the demand for novel 3D-rich molecular scaffolds in drug discovery continues to grow, further advancements in the synthesis of diazaspiro[4.5]decanes are anticipated. The development of new catalytic systems, the exploration of novel multicomponent reactions, and the design of more efficient and stereoselective intramolecular cyclization strategies will undoubtedly expand the accessible chemical space and pave the way for the discovery of next-generation therapeutics.
References
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.. ResearchGate. [Link]
-
Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. PMC - NIH. [Link]
-
Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. [Link]
-
Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. pubs.acs.org. [Link]
-
Three-component Ugi reaction: synthesis of 2-(1- (cyclohexanecarbonyl)cyclohexyl)-2-aza spiro[4.5]decan-3-one derivatives. civilica.com. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples –. chem.libretexts.org. [Link]
-
Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. ResearchGate. [Link]
-
An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. PMC - NIH. [Link]
-
Synthesis of fused isoquinolines via gold-catalyzed tandem alkyne amination/intramolecular O–H insertion. pubs.rsc.org. [Link]
-
Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Retro-aza-Michael reaction in continuous flow. Approaches to synthesis of adaline and euphococcinine related products. OUCI. [https://bibli Uw edu pl/368813/1/Sienkiewicz-retro-aza-michael-reaction-2022.pdf]([Link] Uw edu pl/368813/1/Sienkiewicz-retro-aza-michael-reaction-2022.pdf)
Sources
- 1. preprints.org [preprints.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Page loading... [guidechem.com]
The Strategic Utility of tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality, improved physicochemical properties, and greater intellectual property potential has led to a surge of interest in spirocyclic scaffolds. These unique structural motifs, characterized by two rings sharing a single carbon atom, offer a rigidified framework that can pre-organize appended pharmacophoric elements into a defined spatial orientation. This conformational restriction can lead to significant gains in binding affinity and selectivity for biological targets. Among these valuable building blocks, tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate has emerged as a particularly versatile intermediate, providing a gateway to a diverse range of bioactive molecules. This guide offers a comprehensive overview of its commercial availability, synthesis, and strategic application in the development of novel therapeutics.
The 2,7-diazaspiro[4.5]decane core, containing both a pyrrolidine and a piperidine ring fused at a spirocyclic center, presents two distinct nitrogen atoms that can be selectively functionalized. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of these nitrogens is a key feature, enabling chemists to execute regioselective modifications at the unprotected nitrogen atom before revealing the second reactive site under mild acidic conditions. This strategic handle is crucial for the construction of complex molecules, including potent enzyme inhibitors and modulators of protein-protein interactions.
Commercial Availability and Sourcing
This compound is readily available from a variety of commercial suppliers, ensuring a reliable supply chain for research and development activities. It is important to note that two regioisomers are commonly available, and researchers should carefully verify the CAS number to procure the desired compound.
-
This compound (CAS: 885268-42-8): This isomer has the Boc group on the nitrogen of the pyrrolidine ring.
-
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4): In this isomer, the Boc group protects the nitrogen of the piperidine ring.
The choice of isomer is dictated by the synthetic strategy and the desired point of diversification. Below is a summary of representative commercial suppliers and typical product specifications.
| Supplier | CAS Number | Purity | Physical Form |
| Sigma-Aldrich | 885268-42-8 | ≥97%[1] | Liquid or Solid |
| Ambeed, Inc. (via Sigma-Aldrich) | 236406-39-6 | 98%[2] | Solid or Semi-solid |
| BLDpharm (via Lead Sciences) | 236406-61-4 | 98%[3] | Not specified |
| ChemScene | 236406-61-4 | ≥95%[4] | Liquid |
| Shanghai Joy Biotech Ltd (via Echemi) | Not specified | Not specified | Not specified |
Note: This table is not exhaustive and is intended to provide a representative sample of available sources. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [5] |
| Molecular Weight | 240.34 g/mol | [5] |
| Boiling Point | 337 °C at 760 mmHg | [5] |
| Density | 1.07 g/cm³ | [5] |
| Refractive Index | 1.533 | [5] |
| Flash Point | 158 °C | [5] |
Safety Information:
This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Synthetic Strategies: A Technical Protocol
While several synthetic routes to diazaspirocycles have been reported, a common and effective strategy involves a multi-step sequence that includes the formation of the spirocyclic core followed by selective protection of one of the nitrogen atoms.[6] The following protocol is a representative, field-proven approach for the synthesis of this compound.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core
The formation of the diazaspirocyclic core can be achieved through various methods, with reductive amination being a common and robust approach.[7] This involves the reaction of a suitable ketone precursor with an amine, followed by reduction of the resulting imine.
-
Materials:
-
1-Benzyl-4-piperidone
-
Ethyl 2-aminoacetate hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Palladium on carbon (10 wt%)
-
Methanol
-
Hydrogen gas supply
-
-
Procedure:
-
To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in DCE, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is then subjected to cyclization and debenzylation. Dissolve the crude material in methanol, add 10% Pd/C, and place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield the crude 2,7-diazaspiro[4.5]decane. This intermediate is often used in the next step without further purification.
-
Step 2: Selective Mono-N-Boc Protection
The selective protection of one of the two secondary amines is a critical step. A common strategy involves using one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9] The pyrrolidine nitrogen is generally more nucleophilic and will react preferentially under these conditions.
-
Materials:
-
Crude 2,7-diazaspiro[4.5]decane (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the crude 2,7-diazaspiro[4.5]decane (1.0 eq) in DCM or THF.
-
Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the formation of the mono-protected product and the disappearance of the starting material.
-
Once the reaction is complete, dilute with water and extract with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) to afford this compound as a colorless to pale yellow oil or solid.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signals for the Boc group (a singlet at ~1.45 ppm in ¹H NMR and resonances around 28 and 80 ppm in ¹³C NMR) should be present. The remaining protons of the spirocyclic core will appear as a series of multiplets in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion should be observed at approximately m/z 241.19.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to determine the purity of the final product. A high-purity sample (>95%) is typically required for use in drug discovery programs.
-
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of this compound lies in its utility as a versatile building block for the synthesis of a wide array of biologically active molecules. The free secondary amine on the piperidine ring serves as a convenient handle for further functionalization, while the Boc-protected pyrrolidine nitrogen can be deprotected at a later stage to enable orthogonal chemistry.
Diagram of Application Pathways
Caption: Synthetic utility of the title compound in multi-step synthesis.
Case Studies and Therapeutic Targets
The 2,7-diazaspiro[4.5]decane scaffold has been incorporated into a number of drug candidates targeting a range of diseases:
-
Kinase Inhibitors: The rigid spirocyclic core is well-suited for positioning substituents to interact with the ATP-binding site of kinases. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with potential applications in the treatment of inflammatory bowel disease.[10]
-
PROTACs (Proteolysis-Targeting Chimeras): The diazaspiro[4.5]decane moiety has been employed as a rigid linker in the design of PROTACs.[1] These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The defined geometry of the spirocycle can be advantageous in controlling the distance and orientation between the two ends of the PROTAC. For example, a 2,8-diazaspiro[4.5]decane linker was used to develop a bioavailable EZH2 PROTAC for the potential treatment of acute myeloid leukemia.[11]
-
Central Nervous System (CNS) Agents: The three-dimensional nature of spirocycles is attractive for the design of CNS-active drugs, as it can lead to improved selectivity for receptor subtypes and better blood-brain barrier penetration.
Conclusion
This compound is a high-value building block that provides a robust platform for the synthesis of complex, three-dimensional molecules for drug discovery. Its commercial availability, coupled with well-established synthetic methodologies for its preparation and derivatization, makes it an attractive starting point for medicinal chemists. The strategic placement of the Boc protecting group allows for controlled, sequential functionalization of the two nitrogen atoms, opening up a vast chemical space for the development of novel therapeutic agents targeting a wide range of diseases. As the demand for structurally novel and potent drug candidates continues to grow, the importance of versatile scaffolds like this one is set to increase.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
Introduction: The Strategic Value of the 2,7-Diazaspiro[4.5]decane Scaffold
An In-Depth Technical Guide to the Nomenclature, Properties, and Application of Boc-Protected 2,7-Diazaspiro[4.5]decane Isomers
This guide provides an in-depth exploration of the Boc-protected 2,7-diazaspiro[4.5]decane scaffold, a privileged heterocyclic motif of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the precise IUPAC nomenclature of its key isomers, compares their physicochemical properties, details validated synthetic protocols, and discusses their application as versatile building blocks in the creation of novel therapeutics.
The 2,7-diazaspiro[4.5]decane framework is a rigid, three-dimensional spirocyclic system that offers a distinct advantage in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets such as G-protein coupled receptors (GPCRs).[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a critical synthetic step, allowing for regioselective functionalization of one of the two nitrogen atoms. This control is paramount for building molecular complexity and is fundamental to the scaffold's utility as a versatile intermediate in multi-step syntheses.[2][3]
Unambiguous IUPAC Nomenclature: Differentiating the N-Boc Isomers
The unsymmetrical nature of the 2,7-diazaspiro[4.5]decane core means that Boc protection can occur at either the nitrogen in the five-membered pyrrolidine ring or the six-membered piperidine ring. This results in two distinct isomers with unique chemical identifiers and reactivity profiles. The International Union of Pure and Applied Chemistry (IUPAC) naming convention precisely defines these structures based on the location of the protecting group.
The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro-carbon (C5), and proceeds around the small ring first before continuing to the larger ring.
Based on this system, the two key isomers are:
-
tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate : This name indicates the Boc group is attached to the nitrogen at position 2 (N2), which is part of the five-membered pyrrolidine ring.[2][4]
-
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate : This name specifies that the Boc group is located on the nitrogen at position 7 (N7), within the six-membered piperidine ring.[5][6]
Comparative Physicochemical Properties
While structurally similar, the position of the Boc group subtly influences the physicochemical properties of the isomers. These differences can affect solubility, crystallinity, and reactivity in subsequent synthetic steps. A summary of their key properties is presented below.
| Property | This compound | tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate |
| IUPAC Name | This compound | tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate |
| Synonym | 2-Boc-2,7-diazaspiro[4.5]decane | 7-Boc-2,7-diazaspiro[4.5]decane |
| CAS Number | 885268-42-8 | 236406-61-4[5][6] |
| Molecular Formula | C₁₃H₂₄N₂O₂[2] | C₁₃H₂₄N₂O₂[5][6] |
| Molecular Weight | 240.34 g/mol [2] | 240.34 g/mol [5] |
| Appearance | Liquid or Solid | Not Specified |
| Boiling Point | 337 °C[2] | Not Specified |
| Density | 1.07 g/cm³[2] | Not Specified |
Synthetic Protocols and Mechanistic Rationale
The synthesis of mono-Boc-protected 2,7-diazaspiro[4.5]decane hinges on the regioselective protection of one of the two secondary amine groups. The choice of reaction conditions can favor protection at either N2 or N7, exploiting the subtle differences in their steric and electronic environments.
Workflow for Selective N-Boc Protection
Protocol: Synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
This protocol describes a common method for the regioselective Boc-protection of the N7-position. The N7 nitrogen, being part of a six-membered ring, is generally less sterically hindered and more nucleophilic than the N2 nitrogen, often leading to it being the kinetically favored site of reaction under controlled conditions.
Materials:
-
2,7-Diazaspiro[4.5]decane dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Free Base Generation: Dissolve 2,7-diazaspiro[4.5]decane dihydrochloride in water and cool the solution to 0 °C in an ice bath.
-
Basification: Add a solution of sodium hydroxide (2.0 equivalents) dropwise to the cooled solution to generate the free diamine. Ensure the pH is basic.
-
Boc Protection: To the aqueous solution of the free diamine, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired N7-protected isomer from the N2- and di-protected byproducts.
Causality and Experimental Rationale:
-
Use of Dihydrochloride Salt: The starting material is often supplied as a more stable salt. The initial in-situ generation of the free base is a mandatory first step.
-
Controlled Stoichiometry: Using only one equivalent of (Boc)₂O is crucial to minimize the formation of the di-protected species.
-
Biphasic System: The reaction is often run in a biphasic system (DCM/water) which can help control the reaction rate and improve selectivity.
Applications in Drug Discovery and Development
The 2,7-diazaspiro[4.5]decane scaffold is a key building block for a wide range of biologically active molecules. Its rigid structure is ideal for positioning functional groups to interact with specific receptor binding pockets.
-
GPCR Antagonists: The scaffold has been instrumental in the development of antagonists for neurokinin (NK1) receptors, which are implicated in pain, inflammation, and chemotherapy-induced nausea.[1]
-
Anticancer Agents: Novel derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various cell lines, including liver, prostate, and colorectal carcinoma.[7] Similarly, 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown potent antitumor properties.[8]
-
Antifungal Agents: Diazaspiro[4.5]decan-1-one derivatives have been investigated as potential inhibitors of chitin synthase, a key enzyme in the fungal cell wall, making them promising candidates for new antifungal therapies.[9]
-
CNS Disorders: The unique three-dimensional nature of spirocyclic systems is highly valued in the design of agents targeting the central nervous system (CNS), where specific conformations are often required for crossing the blood-brain barrier and achieving target engagement.
Conclusion
The precise and unambiguous naming of This compound and tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is fundamental for clear scientific communication. As demonstrated, these isomers serve as exceptionally valuable and versatile intermediates in pharmaceutical research. Understanding the principles behind their selective synthesis and the strategic advantages of their rigid spirocyclic core empowers medicinal chemists to design and create next-generation therapeutics with enhanced potency and selectivity.
References
-
PubChem. tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. National Center for Biotechnology Information. [Link]
-
P&S Chemicals. Product information, 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester. [Link]
-
ChemBK. tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Li, J., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Google Patents. Spiro[2]decane derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(21), 7244. [Link]
-
Fadda, A. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. jgtps.com [jgtps.com]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate in Organic Solvents for Drug Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate, bioavailability, and overall therapeutic efficacy.[1][2] Early and accurate assessment of solubility is paramount to de-risk drug development programs and enable rational formulation design.[2][3]
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, thereby diminishing the therapeutic potential of promising drug candidates.[4] Consequently, a thorough understanding of a compound's solubility in various solvent systems is not merely a data collection exercise but a cornerstone of preclinical development.
This guide will focus on this compound, a heterocyclic scaffold of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document will equip the reader with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the theoretical underpinnings of solubility, present a systematic approach to solvent selection, and provide a detailed, step-by-step protocol for solubility determination.
Understanding the Physicochemical Properties of this compound
Before embarking on solubility studies, it is essential to understand the inherent physicochemical properties of the molecule, as these will govern its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C13H24N2O2 | [5][6] |
| Molar Mass | 240.34 g/mol | [5][6] |
| Density | 1.07 - 1.2 g/cm³ | [5][7] |
| Boiling Point | ~337 - 352.9 °C at 760 mmHg | [5][7] |
| Flash Point | ~158 - 174.5 °C | [5][7] |
| XLogP3 | -0.9 | [7] |
The presence of both hydrogen bond donors (the secondary amine) and acceptors (the carbonyl and ether oxygens of the tert-butoxycarbonyl group), along with a non-polar spirocyclic core, suggests that the solubility of this compound will be highly dependent on the specific solvent's polarity, hydrogen bonding capacity, and dielectric constant.
Strategic Solvent Selection for Solubility Screening
The choice of organic solvents for solubility screening should be systematic and cover a range of polarities and functionalities. A well-considered solvent panel will provide a comprehensive understanding of the compound's solubility characteristics, which is invaluable for subsequent formulation development.[3]
Recommended Solvent Classes for Initial Screening:
-
Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) - Capable of hydrogen bonding, which may interact favorably with the amine and carbonyl groups of the target molecule.
-
Aprotic Polar Solvents: (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) - Possess high dielectric constants and can engage in dipole-dipole interactions. DMSO is a common solvent for initial stock solutions in high-throughput screening.[3]
-
Ethers: (e.g., Tetrahydrofuran (THF), 1,4-Dioxane) - Moderately polar solvents with hydrogen bond accepting capabilities.
-
Esters: (e.g., Ethyl Acetate) - Common in organic synthesis and purification, representing a moderately polar, aprotic environment.
-
Halogenated Solvents: (e.g., Dichloromethane (DCM), Chloroform) - Generally non-polar but with sufficient dipole moment to dissolve a range of compounds.
-
Non-polar Solvents: (e.g., Toluene, Heptane) - Useful for understanding the lipophilic character of the compound.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a defined temperature, after equilibrium has been reached between the dissolved and undissolved solid.[9][10]
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent from the selected panel.
-
The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C) to facilitate the dissolution process and reach equilibrium.
-
The equilibration time is critical and should be determined experimentally; however, a period of 24 to 48 hours is typically sufficient for most small molecules.[4]
-
-
Phase Separation:
-
After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[11]
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Use a chemically inert syringe filter (e.g., PTFE or PVDF) with a small pore size (e.g., 0.22 µm) to remove any particulate matter. Care must be taken to avoid adsorption of the compound onto the filter material.[11]
-
-
Quantification:
-
Carefully aspirate an aliquot of the clear supernatant (from centrifugation) or the filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A standard calibration curve of the compound should be prepared to ensure accurate quantification.
-
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Kinetic Solubility Assays
For earlier stages of drug discovery where rapid screening of a large number of compounds is necessary, kinetic solubility assays are often employed.[12] These methods are faster but may not represent true thermodynamic equilibrium.[3] A common approach is nephelometry, which measures the turbidity of a solution caused by the precipitation of the compound.[1][12]
Nephelometric Assay Workflow:
-
A stock solution of the compound is prepared in DMSO.[12]
-
Small aliquots of the DMSO stock are added to an aqueous buffer or organic solvent in a microplate.
-
The solution is serially diluted across the plate.[12]
-
A nephelometer measures the light scattering caused by any precipitated particles.[1]
-
The concentration at which precipitation occurs is determined as the kinetic solubility.
Diagram of the Nephelometric Kinetic Solubility Workflow:
Caption: Kinetic Solubility Determination by Nephelometry.
Data Interpretation and Application in Drug Development
The solubility data obtained from these experiments will provide a comprehensive profile of this compound. This information is critical for:
-
Lead Optimization: Guiding medicinal chemists in designing analogs with improved solubility profiles.[3]
-
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.[3][4]
-
In Vivo Studies: Ensuring that the compound can be delivered at the required concentration for pharmacokinetic and pharmacodynamic studies.[3]
Conclusion
Determining the solubility of this compound in a range of organic solvents is a critical step in its development as a potential therapeutic agent. By employing systematic solvent selection and robust experimental methodologies such as the shake-flask method, researchers can obtain high-quality, reliable data. This information will empower project teams to make informed decisions, mitigate risks associated with poor solubility, and ultimately increase the probability of success for their drug development programs.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). National Library of Medicine. [Link]
-
tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. (2024, April 9). ChemBK. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. [Link]
-
tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate Request for Quotation. (n.d.). ChemBK. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. [Link]
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]
-
Optimizing Drug Solubility. (2017, October 11). Contract Pharma. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). ResearchGate. [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. contractpharma.com [contractpharma.com]
- 5. chembk.com [chembk.com]
- 6. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Introduction: The Role of a Spirocyclic Diamine Building Block
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core provides a unique scaffold for exploring chemical space, often leading to compounds with improved pharmacological properties compared to their linear or planar counterparts. The presence of a mono-Boc-protected diamine offers synthetic versatility, allowing for selective functionalization at the secondary amine while the carbamate-protected amine remains shielded.
This guide provides a comprehensive analysis of the chemical stability of this intermediate, outlining the scientific principles that dictate its proper storage and handling. Understanding these factors is critical for ensuring the compound's integrity, which directly impacts experimental reproducibility, the quality of downstream products, and the overall efficiency of drug discovery and development programs.
Chemical Stability Profile: A Tale of Two Amines
The stability of this compound is governed by two primary structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the nucleophilic, unprotected secondary amine. Degradation can occur through distinct pathways, each influenced by specific environmental factors.
The Vulnerability of the Boc Protecting Group
The Boc group is renowned for its stability in basic and nucleophilic environments but is characteristically sensitive to acid.[1] This lability is the cornerstone of its utility as a protecting group, but it also represents a primary degradation pathway.
-
Acid-Catalyzed Hydrolysis: Exposure to acidic conditions, even ambient atmospheric acids over long periods, can catalyze the cleavage of the carbamate bond. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. This process is irreversible and results in the unprotected 2,7-diazaspiro[4.5]decane.
-
Thermal Decomposition: The Boc group is also susceptible to thermolytic cleavage. While relatively stable at room temperature, prolonged exposure to elevated temperatures (e.g., > 85-90°C) can lead to deprotection, even in the absence of a strong acid catalyst. This degradation pathway is a critical consideration for long-term storage and during high-temperature reaction workups.
Caption: Primary degradation pathways for the Boc-protected amine.
The Reactivity of the Unprotected Secondary Amine
The presence of a free secondary amine introduces a different set of stability concerns. This amine is nucleophilic and basic, making it susceptible to reaction with electrophilic atmospheric components, most notably carbon dioxide.
-
Carbamate Salt Formation: Secondary amines can react reversibly with atmospheric CO₂ to form a carbamic acid, which is then deprotonated by a second molecule of the basic amine to yield an ammonium carbamate salt.[2][3] This reaction can lead to the appearance of a solid precipitate in what was originally a liquid or solid sample, altering its physical state and potentially impacting solubility and reactivity in subsequent synthetic steps. While this process is often reversible upon dissolution in an appropriate solvent, it is a significant handling and storage consideration.
Caption: Reversible reaction of the secondary amine with atmospheric CO2.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following conditions are essential for maintaining the long-term integrity of this compound.
Optimal Storage Conditions
A summary of recommended storage parameters and the scientific rationale is presented below.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of potential thermal degradation of the Boc group and slows the reaction with atmospheric CO₂. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric CO₂ and moisture, preventing carbamate salt formation and acid-catalyzed hydrolysis, respectively. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of air and moisture. Amber glass protects the compound from light, mitigating the risk of photochemical degradation. |
| State | Dry, Solid or Neat Oil | The presence of moisture can facilitate hydrolysis of the Boc group, especially if acidic impurities are present. The compound should be kept dry. |
Safe Handling Procedures
Adherence to proper laboratory technique is crucial when handling this compound to prevent contamination and degradation.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas (e.g., via a Schlenk line).
-
Minimize Air Exposure: If an inert atmosphere is not available, minimize the time the container is open to the air. Use a stream of argon or nitrogen to flush the headspace of the vial before re-sealing.
-
Use Dry Equipment: Ensure all spatulas, syringes, and glassware are thoroughly dried before coming into contact with the compound.
-
Avoid Acidic Contaminants: Be mindful of cross-contamination from acidic reagents or solvents in the laboratory environment.
Experimental Protocols for Stability Assessment
To ensure the quality of the material for critical applications, particularly after long-term storage, a formal stability assessment may be required. The following protocols are based on International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).[4][5][6]
Forced Degradation Study Protocol
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.
Objective: To identify degradation products under thermal, acidic, basic, oxidative, and photolytic stress.
Methodology:
-
Sample Preparation: Prepare five separate samples of the compound (e.g., 10 mg each) in amber HPLC vials. Prepare a control sample stored under optimal conditions (2-8°C, dark, inert gas).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Stress: Store the solid sample in an oven at 90°C for 48 hours.
-
Photostability: See Protocol 4.2.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples as appropriate. Dilute all samples with a suitable solvent (e.g., acetonitrile/water) and analyze by a stability-indicating HPLC-UV/MS method alongside the control.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products using mass spectrometry. The Boc-protected amine is expected to show significant degradation under acidic and thermal stress.
Photostability Study Protocol (ICH Q1B)
Objective: To evaluate the intrinsic photostability of the compound.[6][7]
Methodology:
-
Sample Preparation: Place a thin layer of the solid compound (e.g., 1-3 mm deep) in a chemically inert, transparent container (e.g., quartz dish). Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.
-
Light Exposure: Place both the sample and the dark control in a photostability chamber. Expose them to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After exposure, analyze both the light-exposed sample and the dark control by HPLC-UV/MS.
-
Evaluation: Compare the purity profiles. A significant increase in degradation products or a decrease in the main peak area in the light-exposed sample compared to the dark control indicates photosensitivity.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion and Best Practices
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by acid-catalyzed hydrolysis , thermal decomposition of the Boc group, and reaction of the free secondary amine with atmospheric CO₂ .
By adhering to the recommended storage conditions—refrigeration (2-8°C) under a dry, inert atmosphere and protected from light —these degradation pathways can be effectively mitigated. For critical applications, researchers should consider qualifying new or long-stored batches of the material using appropriate analytical techniques to confirm purity and identity before use.
References
-
Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link][1][2]
-
Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
ACS Publications. (2023). CO2 Capture by Diamines in Dry and Humid Conditions: A Theoretical Approach. The Journal of Physical Chemistry A. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (2021). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aromatic o-diamines with CO 2 as a C1-source. Retrieved from [Link]
-
Pharmaacademias. (2023). ICH Stability Testing Guidelines (Q1 Series). Retrieved from [Link]
-
StabilityStudies.in. (n.d.). Using ICH Q1A and Q1B Together in Long-Term Stability Planning. Retrieved from [Link]
-
ACS Publications. (2022). Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Environmental Au. [Link]
-
ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cooperative Carbon Dioxide Capture in Diamine-Appended Magnesium–Olsalazine Frameworks. PubMed Central. [Link]
-
Purple Diamond. (2023). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aromatic o‐diamines with CO2 as a C1‐source. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed. [Link]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
ResearchGate. (2003). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate. Retrieved from [Link]
-
ChemBK. (n.d.). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
-
RAPS. (2024). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts. [Link]
-
ResearchGate. (2020). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative strategies and our methodology to access spiro[4.5]decane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedite synthesis of various spiro[8][9]decane derivatives by dearomatization spirocyclization. Retrieved from [Link]
-
ResearchGate. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
Sources
- 1. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaacademias.com [pharmaacademias.com]
- 5. Using ICH Q1A and Q1B Together in Long-Term Stability Planning – StabilityStudies.in [stabilitystudies.in]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. aksci.com [aksci.com]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flatland" of aromatic, planar molecules.[1][2][3] This guide delves into the burgeoning field of spirocyclic compounds, a class of molecules characterized by two rings sharing a single atom, which offers a unique three-dimensional architecture.[4] We will explore the fundamental principles underlying the advantages of spirocyclic scaffolds, from their inherent three-dimensionality and conformational rigidity to their profound impact on physicochemical properties. This whitepaper will provide a comprehensive overview of synthetic strategies, applications in drug discovery with illustrative case studies of approved drugs, and detailed experimental protocols, equipping researchers with the knowledge to leverage these powerful motifs in their own drug development endeavors.
Introduction: Escaping "Flatland" with Spirocyclic Chemistry
For decades, medicinal chemistry has been dominated by compounds built upon flat, aromatic carbo- and heterocycles. While this approach has yielded numerous successful drugs, it often leads to molecules with liabilities such as high lipophilicity and poor solubility.[3] The concept of "escaping flatland" advocates for the incorporation of three-dimensional (3D) scaffolds to access novel chemical space and improve drug-like properties.[2][5] Spirocycles, in which two rings are connected by a single spiro atom, are at the forefront of this paradigm shift.[4] Their inherent 3D nature allows for the projection of functional groups in precise spatial orientations, facilitating optimal interactions with complex biological targets.[4]
The increasing prevalence of spirocyclic motifs in clinically approved drugs and candidates underscores their growing importance in modern drug discovery.[2][6][7][8][9] In fact, half of the two dozen clinically used medicines containing a spirocycle have been approved in the 21st century.[2][6][9][10] This guide will serve as a technical resource for scientists seeking to harness the potential of spirocyclic scaffolds.
The Spirocyclic Advantage: Physicochemical Properties and Pharmacokinetics
The introduction of a spirocyclic moiety can significantly enhance a molecule's ADME-Tox (Administration, Distribution, Metabolism, and Excretion-Toxicity) profile.[1] This is largely attributed to the increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with improved clinical success.[11]
Physicochemical Property Modulation
The unique structural features of spirocycles directly influence key physicochemical properties:
-
Solubility: The increased sp³ character of spirocycles generally leads to improved aqueous solubility compared to their planar aromatic counterparts.[4]
-
Lipophilicity (LogP/LogD): Spirocyclic compounds often exhibit lower lipophilicity, which can be advantageous for reducing off-target effects and improving pharmacokinetic profiles.[1][11] For instance, replacing a morpholine with an azaspirocycle has been shown to lower logD values.[11]
-
Metabolic Stability: The rigid conformation of spirocycles can shield metabolically susceptible sites from enzymatic degradation, thereby enhancing metabolic stability.[1][11][12]
| Property | Planar Aromatic Counterpart | Spirocyclic Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | Increased sp³ character and reduced planarity disrupt crystal packing.[4] |
| Lipophilicity (LogP/LogD) | Higher | Lower | Higher Fsp³ leads to a less "greasy" molecule.[1][11] |
| Metabolic Stability | Often susceptible to metabolism | Generally more stable | Rigid structure can sterically hinder access by metabolic enzymes.[1][11] |
| Molecular Shape | Flat, 2D | Three-dimensional, globular | The spiro center introduces a key 3D element.[4][11] |
Conformational Rigidity and Target Engagement
The spiro junction imparts significant conformational rigidity, locking the molecule into a limited number of well-defined conformations.[1][4] This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency.[7][13] Furthermore, the fixed orientation of substituents allows for precise and optimized interactions with the target's binding site, which can enhance selectivity.[1][11]
Synthetic Strategies for Accessing Spirocyclic Scaffolds
Historically, the synthesis of spirocycles was considered challenging due to the creation of a quaternary carbon center.[4] However, recent advancements in synthetic methodologies have made these scaffolds more accessible.[7][8][13]
Key Synthetic Approaches
Several robust strategies are employed for the construction of spirocyclic systems:
-
Intramolecular Cyclization Reactions: This is a common approach involving the formation of the second ring onto a pre-existing cyclic precursor. Examples include intramolecular alkylation, Claisen condensation, and cyclodehydration.[2][9]
-
Cycloaddition Reactions: [3+2] cycloadditions have proven to be a step-efficient method for generating diverse heterocyclic spirocycles suitable for fragment-based drug discovery.[14]
-
Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocyclic frameworks.
-
Metal-Catalyzed Reactions: Gold(I) catalysis, for example, has been utilized for the intramolecular cyclization of tertiary alcohols with terminal alkynes to create aza-spirocycles.[15]
Below is a generalized workflow for the synthesis of a spirocyclic scaffold via intramolecular cyclization.
Caption: Generalized workflow for spirocycle synthesis.
Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative (Illustrative)
This protocol outlines a representative synthesis of a diazaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry.
Step 1: Synthesis of the Intermediate Dibromide
-
To a solution of pentaerythritol (1 eq.) in hydrobromic acid (48% aqueous solution, excess) at 0 °C, slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the mixture to room temperature and pour it onto ice.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dibromide intermediate.
Step 2: Spirocyclization
-
To a solution of the dibromide intermediate (1 eq.) in a suitable solvent such as ethanol, add a primary amine (e.g., benzylamine, 2.2 eq.) and a base (e.g., potassium carbonate, 2.5 eq.).
-
Heat the reaction mixture to reflux for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diazaspiro[3.3]heptane derivative.
Step 3: Characterization
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Medicinal Chemistry: Case Studies of Spirocyclic Drugs
The unique properties of spirocyclic scaffolds have been successfully exploited in the development of drugs across various therapeutic areas.[16]
Approved Spirocyclic Drugs
The following table highlights some notable examples of clinically approved drugs containing a spirocyclic motif:
| Drug Name | Therapeutic Area | Year of Approval | Spirocyclic Core | Key Advantage of Spirocycle |
| Griseofulvin [2][17] | Antifungal | 1959 | Spiro[benzofuran-2,1'-cyclohexane] | Natural product with inherent bioactivity.[4] |
| Spironolactone [18] | Diuretic | 1959 | Spiro[androst-4-ene-17,2'-furan] | Steroidal scaffold with specific receptor interaction. |
| Fluspirilene [2][6] | Antipsychotic | ~1970 | 1,3,8-Triazaspiro[4.5]decane | Precise orientation of pharmacophores for receptor binding.[6] |
| Irbesartan [2] | Antihypertensive | 1997 | 1,3-Diazaspiro[4.4]nonane | Optimized geometry for angiotensin II receptor antagonism.[2] |
| Cevimeline [2] | Dry Mouth (Sjögren's syndrome) | 2000 | Aza-spiroquinuclidine | Muscarinic M1 and M3 receptor agonist.[2] |
| Apalutamide [2] | Prostate Cancer | 2018 | Thiohydantoin-spirocycle | Androgen receptor antagonist.[2] |
| Rolapitant [2] | Chemotherapy-induced nausea | 2015 | Aza-spirocycle | Neurokinin-1 receptor antagonist.[4] |
Case Study: Olaparib and the Quest for Selectivity
Olaparib is a PARP (Poly (ADP-ribose) polymerase) inhibitor approved for the treatment of certain cancers.[1] While effective, it inhibits multiple members of the PARP family. In a compelling example of the power of spirocyclic scaffolds, researchers replaced the piperazine ring of Olaparib with a diazaspiro[3.3]heptane.[11] Although this modification resulted in a slight decrease in potency, it significantly increased the selectivity for PARP-1 over other PARP family members.[11] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the pharmacological profile of a drug candidate.[11]
Caption: The role of spirocycles in lead optimization.
Bioisosteric Replacement Strategies
Spirocyclic moieties are increasingly being used as bioisosteres for common functional groups in drug molecules.[5][19][20][21] A bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile.[19]
Strained spiro heterocycles, such as those containing four-membered rings, are particularly attractive as non-classical 3D bioisosteres.[5][21] They can replace more traditional, flexible, or planar ring systems to impart rigidity and improve physicochemical properties.[5] For example, a spiro[3.3]heptane can serve as a bioisostere for a piperidine ring.[22]
Challenges and Future Directions
Despite their numerous advantages, the integration of spirocyclic scaffolds into drug discovery programs is not without its challenges. The synthesis of complex, stereochemically rich spirocycles can still be demanding.[1][16] Furthermore, a deeper understanding of the conformational preferences of various spirocyclic systems is needed to fully exploit their potential in rational drug design.[23][24][25][26][27]
The future of spirocyclic chemistry in drug discovery is bright.[16] Advances in high-throughput synthesis and computational modeling will undoubtedly accelerate the exploration of this exciting area of chemical space.[16] The development of novel synthetic methodologies will continue to expand the diversity of accessible spirocyclic scaffolds, providing medicinal chemists with an ever-growing toolbox to tackle challenging biological targets.
References
-
Daly, A., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1239-1243. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1339-1361. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. CoLab.
-
Hiesinger, L., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
MedChemica. (2017). Spirocycles in Drug Discovery. MedChemica. [Link]
-
De Nys, H., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. [Link]
-
Juaristi, E., et al. (2000). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 2(20), 4627-4632. [Link]
-
SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]
- Hiesinger, L., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]
-
Sato, T., & Chida, N., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14357-14366. [Link]
-
De Nys, H., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. [Link]
-
University of Leeds. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. University of Leeds. [Link]
-
ResearchGate. (n.d.). Challenges associated in the synthesis of 5- and 6- membered spiro-2H-pyrroles. ResearchGate. [Link]
-
Pihlaja, K., et al. (1982). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-234. [Link]
-
De Nys, H., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
Imperial College London. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Imperial College London. [Link]
-
National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. National Institutes of Health. [Link]
-
Carreira, E. M., et al. (2018). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 118(19), 9479-9536. [Link]
-
Fernandes, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
-
Lambert, J. B., et al. (1972). Conformational effect of the spiro linkage between three- and six-membered rings. The Journal of Organic Chemistry, 37(18), 2824-2828. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 14. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 20. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 21. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 26. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Strategic N-Boc Protection of 2,7-Diazaspiro[4.5]decane for Advanced Medicinal Chemistry
Introduction: The Value of the Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane framework represents a privileged scaffold in modern drug discovery. Its rigid, three-dimensional spirocyclic structure provides a well-defined orientation for appended pharmacophoric groups, enabling high-affinity and selective interactions with biological targets. This structural motif is increasingly utilized in the development of novel therapeutics, including potent inhibitors for kinases such as RIPK1 and TYK2/JAK1, highlighting its importance in treating inflammatory diseases.[1][2][3] The synthesis of complex molecules built upon this scaffold necessitates a robust and predictable strategy for manipulating its two secondary amine functionalities.
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[4][5][6] This orthogonality makes it an essential tool in multi-step synthetic campaigns. However, for a symmetrical molecule like 2,7-diazaspiro[4.5]decane, the primary challenge lies in achieving selective mono-protection, a critical step for sequential, differential functionalization of the two nitrogen atoms.[7][8] Simply reacting the diamine with one equivalent of the protecting agent often yields a statistical mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[7]
This application note provides detailed, field-proven protocols for both the selective mono-N-Boc protection and the exhaustive di-N,N'-Boc protection of 2,7-diazaspiro[4.5]decane. We will delve into the causality behind experimental choices, offering a self-validating system for researchers to reliably produce these key synthetic intermediates.
The Mechanism of N-Boc Protection
The N-Boc protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][9] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion or tert-butanol.[9][10]
While the reaction can proceed without a base, the process generates a protonated amine. The addition of a non-nucleophilic base, such as triethylamine (TEA), scavenges this proton, preventing the formation of an unreactive ammonium salt and driving the reaction to completion.[6][10]
Caption: Figure 1: N-Boc Protection Mechanism
Protocol Design: Rationale and Experimental Choices
The successful protection of 2,7-diazaspiro[4.5]decane hinges on precise control over stoichiometry and reaction conditions. The choice between mono- or di-protection dictates the entire experimental approach.
| Parameter | Selective Mono-Protection | Di-Protection (Exhaustive) | Rationale |
| (Boc)₂O (equiv.) | 0.9 - 1.0 | > 2.1 | Mono: Sub-stoichiometric amounts favor single modification. Di: Excess drives the reaction to full protection of both amines. |
| Base (equiv.) | 1.0 - 1.2 | > 2.2 | Must be sufficient to neutralize the starting material (if a salt) and the HCl or H⁺ generated for each protection event. |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), THF | Dichloromethane (DCM), THF, Acetonitrile | Solvent choice is critical for solubility. For mono-protection via the HCl salt method, MeOH is effective.[11][12] For general procedures, DCM or THF are standard.[13] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | The reaction is typically initiated at 0 °C to manage any potential exotherm from the addition of (Boc)₂O, then allowed to warm to ensure completion.[14][15] |
| Key Strategy | Mono-protonation with HCl source (e.g., Me₃SiCl) to differentiate the two amine sites electronically.[11][12] | Use of excess reagents to ensure complete conversion. | The mono-protonation strategy creates a diamine mono-hydrochloride salt in situ. The free amine is significantly more nucleophilic than the ammonium salt, allowing for selective reaction with (Boc)₂O.[16][17] |
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Synthesis of 2-Boc-2,7-diazaspiro[4.5]decane
This protocol is adapted from methodologies designed for the selective mono-protection of symmetrical diamines by differentiating the two sites via in-situ salt formation.[11][12]
Materials:
-
2,7-diazaspiro[4.5]decane (free base)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Acetyl Chloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Mono-protonation: Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (1.0 eq) dropwise. Rationale: Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups, rendering it non-nucleophilic.[11][12] Stir the mixture at 0 °C for 30 minutes.
-
Boc Addition: To the stirring suspension, add a solution of (Boc)₂O (1.0 eq) in methanol dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up:
-
Reduce the solvent volume via rotary evaporation.
-
Dilute the residue with deionized water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted (Boc)₂O and byproducts.
-
Carefully basify the aqueous layer to a pH > 12 with a cold 2 M NaOH solution. Rationale: This deprotonates the ammonium salt of the mono-Boc product, making it extractable into an organic solvent.
-
Extract the product into dichloromethane (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is a mixture and must be purified by flash column chromatography on silica gel to isolate the pure mono-Boc protected product.
-
Protocol 2: Synthesis of 2,7-Di-Boc-2,7-diazaspiro[4.5]decane
This is a more straightforward procedure designed to fully protect both amine functionalities.[13][15]
Materials:
-
2,7-diazaspiro[4.5]decane (or its dihydrochloride salt)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in DCM. Add triethylamine (2.5 eq). Note: If starting with the dihydrochloride salt, use at least 4.5 eq of TEA to neutralize the salt and the acid generated during the reaction.
-
Boc Addition: Cool the solution to 0 °C in an ice bath. Add (Boc)₂O (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Rationale: The bicarbonate wash removes any acidic impurities and unreacted (Boc)₂O.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or a silica gel plug.
-
Caption: Figure 2: General Experimental Workflow
Troubleshooting and Expert Insights
-
Incomplete Reaction: If starting material remains, especially in the di-protection protocol, consider adding an additional portion of (Boc)₂O and base and extending the reaction time. Ensure reagents are of high purity and anhydrous where specified.
-
Mixture of Products in Mono-Protection: Achieving perfect 100% selectivity for mono-protection is rare in batch chemistry. The key to success is a robust purification strategy. The polarity difference between the highly polar diamine starting material, the moderately polar mono-Boc product, and the non-polar di-Boc product allows for effective separation via silica gel chromatography.
-
Emulsion during Work-up: If an emulsion forms during the extraction, adding more brine or filtering the entire mixture through a pad of Celite can help break it.
By implementing these carefully designed protocols, researchers can reliably access both mono- and di-protected 2,7-diazaspiro[4.5]decane, unlocking the full synthetic potential of this valuable scaffold for the creation of next-generation therapeutics.
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Adding Boc Group Mechanism | Organic Chemistry. (2021, September 1). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. Retrieved from [Link]
-
Liu, Y.-S., et al. (2001). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 66(18), 6055–6062. Retrieved from [Link]
-
ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Chen, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Retrieved from [Link]
-
Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Retrieved from [Link]
-
Pittelkow, M., et al. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Di Lisa, D., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Retrieved from [Link]
-
El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 905464. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
-
MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23781-23788. Retrieved from [Link]
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate for Advanced Peptide Synthesis
Introduction: Beyond Linearity in Peptide Design
In the pursuit of novel therapeutics and biological probes, medicinal chemists and peptide scientists are increasingly moving away from simple linear peptide sequences. The inherent flexibility of linear peptides often leads to poor metabolic stability and nonspecific binding. The introduction of conformational constraints is a proven strategy to lock a peptide into its bioactive conformation, thereby enhancing potency, selectivity, and pharmacokinetic properties.[1][2] Spirocyclic scaffolds, with their rigid, three-dimensional architecture, are exceptional tools for achieving this conformational control.[3][4][5]
This guide focuses on the application of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate , a versatile building block for creating spatially defined peptide analogues. This bifunctional scaffold serves as a constrained dipeptide mimic, featuring two distinct secondary amine sites for peptide chain extension.[6][7] The presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group provides orthogonal control, allowing for selective and sequential functionalization in solid-phase or solution-phase synthesis.[8] By incorporating this scaffold, researchers can explore novel chemical space and develop peptides with superior drug-like properties.[9][10]
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.
Caption: Workflow for incorporating the spiro scaffold.
Protocol 1: Standard Coupling of the Scaffold
This protocol describes the coupling of the spiro scaffold onto a resin-bound peptide with a free C-terminal carboxylic acid.
-
Rationale: The unprotected secondary amine at the N7 position acts as a nucleophile. Standard carbodiimide or phosphonium/uronium-based coupling reagents are used to activate the carboxylic acid of the preceding amino acid, facilitating amide bond formation.
-
Methodology:
-
Resin Preparation: Swell the peptide-resin (1 eq.) in dichloromethane (DCM), followed by N,N-dimethylformamide (DMF).
-
Pre-activation (Optional but Recommended): In a separate vessel, dissolve the N-protected amino acid or peptide (1.5 eq.), a coupling agent like HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or equivalent to confirm the disappearance of the free amine.
-
Washing: After complete coupling, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x) before drying under vacuum.
-
Protocol 2: Selective Boc Group Deprotection
This protocol details the removal of the Boc protecting group from the N2 position of the newly incorporated spiro scaffold, preparing it for the next coupling step.
-
Rationale: The Boc group is designed to be labile under moderately acidic conditions, most commonly using trifluoroacetic acid (TFA). [11]This allows for its selective removal without cleaving common side-chain protecting groups or the peptide from acid-sensitive resins like Wang or Rink Amide resins. [12]* Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM. Agitate the mixture for 5 minutes, drain, and repeat with a fresh TFA/DCM solution for an additional 20-25 minutes. [11][13] 3. Washing: Drain the deprotection solution and wash the resin extensively with DCM (5-6 times) to remove all residual acid.
-
Neutralization: To ensure the newly formed amine is in its free, nucleophilic state for the subsequent coupling, wash the resin with a 5-10% solution of DIEA in DCM (2 times, 5 minutes each).
-
Final Wash: Wash the resin again with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.
-
Exemplary Protocol: Synthesis of a Spiro-Peptide Analogue
This section provides a complete workflow for synthesizing a defined tripeptide analogue where the central residue is replaced by the diazaspirodecane scaffold.
Caption: Reaction scheme for spiro-peptide synthesis.
Objective: Synthesize Fmoc-Gly-(2,7-diazaspiro[4.5]decane)-Ala-OH
Part A: Coupling of the First Amino Acid (Alanine)
-
Dissolve this compound (1.0 eq) and Fmoc-Ala-OH (1.05 eq) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours or until TLC/LC-MS indicates completion.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting product, Fmoc-Ala-(Boc)-2,7-diazaspiro[4.5]decane , by flash chromatography.
Part B: Deprotection of the Boc Group
-
Dissolve the purified product from Part A in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture in vacuo to remove the acid and solvent. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The product is the TFA salt of Fmoc-Ala-2,7-diazaspiro[4.5]decane .
Part C: Coupling of the Second Amino Acid (Glycine)
-
Dissolve the TFA salt from Part B in DMF.
-
Add Fmoc-Gly-OH (1.1 eq), HATU (1.2 eq), and DIEA (3.5 eq) to neutralize the TFA salt and facilitate the coupling.
-
Stir at room temperature for 4 hours or until completion is confirmed by LC-MS.
-
Perform an aqueous workup and purification as described in Part A to yield the final product: Fmoc-Gly-(2,7-diazaspiro[4.5]decane)-Ala-OH .
References
-
Dandepally, S. R., Williams, A., & Mosely, J. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
-
ChemBK. (2024). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
-
Teixeira, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-531. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem Compound Summary for CID 23282891. Retrieved from [Link]
-
Li, J., et al. (2012). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 10(38), 7627-7630. [Link]
-
Zheng, Y., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. Journal of Medicinal Chemistry. ResearchGate. [Link]
-
Liao, S., et al. (2009). Rigid dipeptide mimics: synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids. The Journal of Organic Chemistry, 74(22), 8789-8798. [Link]
-
Lenci, E., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 27(1), 3. [Link]
-
Teixeira, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Burt, C., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. Bioorganic & Medicinal Chemistry Letters, 19(5), 1398-1402. [Link]
-
Pellois, J. P., et al. (2017). Boc deprotection conditions tested. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]
-
Fritch, P. C., & Krajewski, J. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378. [Link]
-
The Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core. Retrieved from [Link]
-
ChemContract. (n.d.). This compound. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Reymond Research Group. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Tris(2,2,2-trifluoroethoxy)silane-Enabled Peptide Bond Formation between Unprotected Amino Acids and Amino Acid t-Butyl Esters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rigid dipeptide mimics: synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 8. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
Suzuki coupling reactions with tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives.
An In-Depth Guide to Suzuki Coupling Reactions with tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate Derivatives
Introduction: The Strategic Importance of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentless. Spirocyclic scaffolds, particularly the 2,7-diazaspiro[4.5]decane core, have emerged as "privileged" structures. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise and high-affinity interactions with biological targets.[1] This unique architecture has been successfully leveraged in the development of therapeutics, including potent antagonists for G-protein coupled receptors like the neurokinin-1 (NK1) receptor.[1]
The functionalization of these complex scaffolds is paramount to exploring their chemical space and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging carbon-carbon bonds, making it indispensable in medicinal chemistry.[2][3] This guide provides a detailed examination of the application of Suzuki coupling to derivatives of this compound, a key building block in pharmaceutical research.[4][5] We will delve into the mechanistic underpinnings, provide robust protocols, and address the unique challenges associated with these sterically demanding, C(sp³)-hybridized substrates.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent with an organic halide or triflate in the presence of a base.[2][6][7] The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (our functionalized diazaspirodecane derivative). This is often the rate-limiting step and results in a Pd(II) complex.[2]
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide.[2][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Challenges in Coupling with Spirocyclic C(sp³) Centers
Applying the Suzuki reaction to substrates like functionalized 2,7-diazaspiro[4.5]decanes presents specific hurdles not typically encountered with simple aryl halides:
-
C(sp³)–C(sp²) Bond Formation: The coupling involves a secondary C(sp³) center, which is mechanistically more demanding than C(sp²)–C(sp²) couplings. A significant competing side reaction is β-hydride elimination , where the alkyl-palladium intermediate decomposes before reductive elimination can occur.[9][10]
-
Steric Hindrance: The bulky, rigid spirocyclic framework, combined with the tert-butyl (Boc) protecting group, creates considerable steric congestion around the reaction center. This can impede the initial oxidative addition step and slow down the overall reaction rate.[11][12][13]
-
Catalyst Inhibition: The presence of two nitrogen atoms in the diazaspirodecane core, even when one is protected as a carbamate, can lead to catalyst inhibition through coordination to the palladium center.[14]
Overcoming these challenges requires careful selection of the catalyst system—specifically, the ligand—and optimization of reaction conditions.
Experimental Design and Key Components
A successful coupling strategy hinges on the judicious choice of each reaction component.
Caption: General scheme for Suzuki coupling with a diazaspirodecane derivative.
Core Reagent Selection
| Component | Recommended Choices & Rationale |
| Diazaspirodecane Substrate | Leaving Group (X): Iodide > Bromide > Triflate >> Chloride. The C-I and C-Br bonds are weaker and more readily undergo oxidative addition. Aryl chlorides often require highly active catalyst systems.[14] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃: Common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) species. Typically used at 1-5 mol %. |
| Ligand | Bulky Biarylphosphines (e.g., SPhos, XPhos, RuPhos): The gold standard for sterically demanding couplings. Their bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[14] N-Heterocyclic Carbenes (NHCs) (e.g., IMes): Strong σ-donors that form very stable palladium complexes, showing high activity for challenging substrates like aryl chlorides.[8] |
| Base | K₃PO₄, Cs₂CO₃: Moderately strong, effective bases. Often used in aqueous solvent mixtures to aid solubility. K₂CO₃: A common, cost-effective choice for many standard couplings.[6] t-BuOK: A very strong base, often necessary for less reactive substrates (e.g., aryl chlorides) but can be incompatible with base-sensitive functional groups.[12] |
| Solvent | 1,4-Dioxane, Toluene, DME: Common ethereal or aromatic solvents. Dioxane/Water or Toluene/Water Mixtures: The addition of water is often crucial for dissolving inorganic bases like K₃PO₄ and facilitating transmetalation.[6][14] Rigorously anhydrous conditions may be needed if protodeboronation is a concern. |
Detailed Protocol: General Procedure for Suzuki Coupling
This protocol is a representative example. Optimal conditions may vary based on the specific substrates used.
Materials and Equipment:
-
This compound derivative (functionalized with Br, I, or OTf) (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Phosphine ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a stir bar, add the diazaspirodecane substrate (1.0 equiv), the boronic acid (1.2 equiv), the base (2.5 equiv), the palladium precatalyst (e.g., 1.5 mol % Pd₂(dba)₃), and the ligand (e.g., 3.0 mol % SPhos).
-
Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The total volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[6]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[6]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Steric hindrance; Insufficient temperature. | Use a more active ligand (e.g., switch from PPh₃ to a biarylphosphine). Increase temperature. Ensure the reaction is truly anaerobic. |
| Protodeboronation | Excess water; Base too strong/weak; Prolonged reaction time. | Use a boronic ester (e.g., pinacol ester). Use thoroughly dried solvents and base. Try a different base (e.g., KF or Cs₂CO₃). |
| Homocoupling of Boronic Acid | Oxygen contamination; High catalyst loading. | Thoroughly degas all solvents and ensure a robust inert atmosphere. Reduce catalyst loading. |
| β-Hydride Elimination | Substrate is a secondary alkyl halide. | Use ligands specifically designed to suppress this pathway, such as AntPhos, which has shown success in sterically demanding aryl-alkyl couplings.[15] |
| Stalled Reaction | Catalyst inhibition by nitrogen atoms. | Increase ligand-to-palladium ratio. Use a precatalyst system known to be robust to coordination by N-heterocycles. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful, albeit challenging, transformation. Success relies on a nuanced understanding of the reaction mechanism and the strategic mitigation of steric hindrance and potential side reactions inherent to these C(sp³)-rich scaffolds. By employing highly active catalyst systems, particularly those based on bulky, electron-rich biarylphosphine ligands, and by carefully optimizing the base and solvent, researchers can efficiently generate diverse libraries of novel spirocyclic compounds. These protocols and insights serve as a foundational guide for scientists and drug development professionals aiming to unlock the full potential of this valuable structural motif in the pursuit of next-generation therapeutics.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Alonso, F., et al. (2007). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Chemistry, 13(15), 4223-9. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Singh, H., & Singh, A. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1-10. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available from: [Link]
-
ChemBK. tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
Cintrón-Rosado, G. A., & Biscoe, M. R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1195. Available from: [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Shields, J. D., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7898-7903. Available from: [Link]
-
Cambeiro, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. Available from: [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available from: [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
PubChem. Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. Available from: [Link]
-
Booz, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available from: [Link]
-
National Institutes of Health. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(13), 2730-2736. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2,7-diazaspiro[4.5]decanes
An Application Note and Protocol for Researchers
Introduction: The Strategic Importance of Spirocyclic Scaffolds
The 2,7-diazaspiro[4.5]decane framework is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents in chemical space, making it an attractive core for developing novel therapeutics targeting a range of biological targets. The Buchwald-Hartwig amination has become a cornerstone reaction in medicinal chemistry for its ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This reaction provides a powerful and reliable method for coupling amines with aryl halides or pseudohalides, a transformation that is often challenging using traditional methods.[2][3]
This guide provides an in-depth analysis and a detailed protocol for the mono-N-arylation of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. The presence of a Boc-protecting group on one nitrogen atom allows for the selective arylation of the free secondary amine at the N7 position. We will explore the mechanistic underpinnings of the reaction, the rationale for catalyst and ligand selection, and a robust, validated protocol for researchers in synthetic and medicinal chemistry.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Active Catalyst Formation: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species.[5] Modern, well-defined precatalysts are designed to readily generate the active LPd(0) complex under the reaction conditions.
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This is often the rate-determining step of the cycle.[6] The general reactivity order for the halide is I > Br > Cl, although modern catalysts can effectively activate aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine (or the free amine in solution), forming a palladium amide complex.[8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9] For sterically hindered substrates, this step can be challenging, necessitating the use of bulky ligands to facilitate the process.[1]
Expertise in Action: Catalyst and Ligand Selection
The choice of catalyst and ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[1] The substrate, this compound, is a secondary cyclic amine. Such substrates can be challenging due to steric hindrance, which can slow both the oxidative addition and reductive elimination steps.
Rationale for Ligand Choice: For sterically demanding secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[2][10] These ligands promote the formation of a monoligated, coordinatively unsaturated LPd(0) species, which is highly active in oxidative addition. Furthermore, their steric bulk accelerates the rate-limiting reductive elimination step.[1]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): An excellent general ligand for coupling secondary amines. Its steric bulk and electron-donating properties make it highly effective.[10]
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): Often shows superior performance for hindered secondary amines and can be effective at lower temperatures.[11]
-
Precatalyst Selection: Modern palladium precatalysts offer significant advantages in terms of air stability, ease of handling, and consistent generation of the active catalyst.[12] Fourth-generation (G4) precatalysts are particularly effective.
-
Recommended Precatalyst: XPhos Pd G4 (CAS: 1599466-81-5): This precatalyst incorporates the XPhos ligand into a stable palladacycle structure, ensuring a 1:1 Pd:Ligand ratio and reliable activation under reaction conditions.
Validated Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Reaction Scheme: (An image depicting the reaction of this compound with a generic Ar-Br to yield the N-arylated product)
Table 1: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Aryl Bromide | - | 1.0 | 1.0 mmol |
| This compound | 240.35 | 1.2 | 1.2 mmol (288 mg) |
| XPhos Pd G4 Precatalyst | 891.64 | 0.02 (2 mol%) | 0.02 mmol (17.8 mg) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 mmol (135 mg) |
| Anhydrous Toluene | - | - | 5.0 mL (0.2 M) |
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles/syringes
-
Inert gas (Argon or Nitrogen) manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup (Under Inert Atmosphere): To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (288 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the XPhos Pd G4 precatalyst (17.8 mg, 0.02 mmol).[1][13]
-
Expert Insight: Adding reagents in solid form is best performed in a glovebox. If a glovebox is not available, add them quickly in a fume hood under a positive flow of inert gas. NaOtBu is highly hygroscopic; handle it rapidly.
-
-
Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5.0 mL) via syringe.
-
Trustworthiness Note: The use of anhydrous and deoxygenated solvent is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by carefully adding water (10 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. f. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous inert atmosphere technique. Use freshly opened, high-quality anhydrous solvent. |
| Poor quality base (hydrolysis) | Use a fresh bottle of NaOtBu or titrate to confirm activity. Consider using K₃PO₄ as an alternative.[9] | |
| Unreactive aryl halide (e.g., electron-rich chloride) | Increase temperature. Switch to a more active ligand system (e.g., BrettPhos-based catalyst).[11] | |
| Side Product Formation | Hydrodehalogenation of aryl halide | This can occur if water is present. Ensure all reagents and solvents are scrupulously dry. |
| Homocoupling of aryl halide | Lower the reaction temperature or reduce catalyst loading. |
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines, Amides, and N-Containing Heterocycles. The Journal of Organic Chemistry. [Link]
-
Vaddamanu, N., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. Boronpharm. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Tundel, R. E., & Anderson, K. W. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Bhowmik, A., et al. (2025). Diastereoselective Intramolecular Spirocyclization via C(sp3)−H Bond Functionalization Towards the Synthesis of 2,7-Diazaspiro[4.5]decane-1,3-diones. Advanced Synthesis & Catalysis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. National Institutes of Health. [Link]
-
Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 부흐발트 촉매 및 리간드 [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate
Introduction: The Strategic Value of the 2,7-Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane framework represents a class of "privileged" scaffolds in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique exit vector for substituents, allowing for precise exploration of chemical space in drug discovery programs. Unlike more planar structures, such as piperazine, the spirocyclic core offers a more defined conformational presentation, which can lead to enhanced potency and selectivity for biological targets. The title compound, tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate ( 1 ), is a versatile and commercially available building block that serves as an excellent starting point for the synthesis of diverse and novel heterocyclic entities.
The strategic importance of this scaffold is underscored by its incorporation into potent and selective inhibitors of various enzyme classes, including Janus kinase (JAK) inhibitors for inflammatory diseases and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors targeting necroptosis.[1][2] This guide provides detailed protocols and scientific rationale for the key transformations required to leverage this valuable starting material in research and drug development.
Core Synthetic Strategy: A Modular Approach
The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The N2 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is stable under various conditions but can be selectively removed under acidic treatment. The N7 nitrogen is a secondary amine, readily available for a wide range of functionalization reactions.
Our overall strategy is based on a modular, step-wise functionalization of the diazaspiro core, as illustrated in the workflow below. This approach allows for the systematic introduction of diversity elements and the construction of complex heterocyclic systems.
Caption: General workflow for derivatization.
Part 1: Selective Deprotection of the N2-Boc Group
The selective removal of the Boc protecting group is the gateway to functionalizing the N2 position. The most common and effective method is acidolysis, which proceeds via the formation of a stable tert-butyl cation.
Protocol 1: Boc Deprotection with HCl in 1,4-Dioxane
This protocol is a robust and widely used method for Boc deprotection. It avoids the use of trifluoroacetic acid (TFA), which can sometimes be difficult to remove completely and may not be suitable for all substrates.
Rationale for Experimental Choices:
-
Reagent: A 4M solution of HCl in 1,4-dioxane is a commercially available reagent that provides a strong acidic environment necessary for the cleavage of the C-O bond of the carbamate.[3]
-
Solvent: 1,4-Dioxane is an excellent solvent for both the starting material and the resulting hydrochloride salt, ensuring a homogeneous reaction. It is also relatively easy to remove under vacuum.
-
Temperature: The reaction is typically performed at room temperature, which is sufficient for rapid deprotection without requiring heating, thus minimizing potential side reactions.
-
Work-up: Evaporation of the solvent and excess HCl yields the hydrochloride salt of the deprotected amine, which is often pure enough for direct use in subsequent steps. This avoids aqueous work-up, which can be problematic for water-soluble products.
Step-by-Step Methodology:
-
To a round-bottom flask, add the N7-functionalized this compound derivative (1.0 eq).
-
Dissolve the starting material in a minimal amount of a suitable solvent like dichloromethane or methanol (if solubility is an issue).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid or oil is the hydrochloride salt of the desired 2,7-diazaspiro[4.5]decane derivative, which can be used in the next step without further purification. If the free base is required, it can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction with an organic solvent.
Part 2: Functionalization of the N7-Amine
The nucleophilic secondary amine at the N7 position is the primary site for introducing molecular diversity. We present two fundamental and powerful methods: Reductive Amination and Buchwald-Hartwig Amination.
Protocol 2: N7-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the potential for over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds in two stages: the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its immediate reduction.[4][5]
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations. It is milder and more selective than other borohydrides like sodium cyanoborohydride (which generates toxic cyanide waste) and is tolerant of a wide range of functional groups.[6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants.
-
Additive: A small amount of acetic acid can be used to catalyze the formation of the iminium ion intermediate, although it is not always necessary.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound ( 1 ) (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N7-alkylated product.
| Entry | Aldehyde/Ketone | Product | Typical Yield |
| 1 | Benzaldehyde | N7-benzyl derivative | 85-95% |
| 2 | Cyclohexanone | N7-cyclohexyl derivative | 80-90% |
| 3 | 4-Fluorobenzaldehyde | N7-(4-fluorobenzyl) derivative | 88-96% |
Protocol 3: N7-Arylation via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful methods for the formation of C-N bonds, enabling the synthesis of N-aryl amines from aryl halides or triflates.[7][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand is essential. The choice of ligand is critical and depends on the nature of the aryl halide and the amine. For sterically hindered amines or less reactive aryl chlorides, specialized biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to achieve high yields.[9]
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the active catalyst and base.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (nitrogen or argon).
-
Add this compound ( 1 ) (1.2 eq), the aryl halide (1.0 eq), and anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Ligand | Product | Typical Yield |
| 1 | 4-Bromotoluene | BINAP | N7-(4-tolyl) derivative | 75-85% |
| 2 | 2-Chloropyridine | XPhos | N7-(pyridin-2-yl) derivative | 70-80% |
| 3 | 1-Bromo-3,5-difluorobenzene | RuPhos | N7-(3,5-difluorophenyl) derivative | 80-90% |
Part 3: Synthesis of Fused Heterocyclic Systems
A key advantage of the 2,7-diazaspiro[4.5]decane scaffold is its utility in constructing novel, fused heterocyclic systems. After deprotection of the N2 position, the resulting diamine is a versatile precursor for cyclization reactions.
Protocol 4: Synthesis of a Fused Pyrazinone Ring
This protocol describes the condensation of the diamine with an α-ketoester to form a fused pyrazinone, a common heterocyclic motif in medicinal chemistry. This approach is analogous to the synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives, which have been identified as potent TYK2/JAK1 inhibitors.
Rationale for Experimental Choices:
-
Reactants: The reaction between a 1,2-diamine and an α-ketoester is a classic and reliable method for constructing pyrazinone rings.
-
Solvent: A high-boiling point alcohol, such as n-butanol, is often used to facilitate the condensation and subsequent dehydration/cyclization at elevated temperatures.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can accelerate the initial imine formation.
Step-by-Step Methodology:
-
Prepare the free diamine by following Protocol 1 and performing a basic work-up.
-
Dissolve the N7-substituted-2,7-diazaspiro[4.5]decane (1.0 eq) and ethyl bromopyruvate (1.05 eq) in n-butanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 6-18 hours, using a Dean-Stark apparatus to remove water as it is formed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the fused pyrazinone derivative.
Conclusion
The this compound scaffold is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide provide a robust foundation for researchers to perform key chemical transformations, including selective deprotection, N-alkylation, N-arylation, and the construction of fused ring systems. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively leverage this scaffold to create diverse libraries of compounds for screening and to develop potent and selective molecules for various therapeutic targets.
References
-
Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(24), 5176-5188. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
American Chemical Society. (n.d.). BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Tarver, J. E., et al. (2013). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Surace, F., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angewandte Chemie International Edition, 59(49), 22112-22116. Available at: [Link]
-
Wallace, O. B. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
-
Wang, X., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]
-
Xu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Available at: [Link]
-
Yang, L., et al. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 13(5), 834-840. Available at: [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA3043442A1 - Resolution of optically active diazaspiro[4.5]decane derivatives - Google Patents [patents.google.com]
- 7. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate as a Strategic Building Block for CNS Drug Candidates
Introduction: Embracing Three-Dimensionality in Central Nervous System (CNS) Drug Design
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in medicinal chemistry, often hindered by the stringent requirements for blood-brain barrier penetration and the need for high target specificity. In this context, the molecular architecture of drug candidates plays a pivotal role. Spirocyclic scaffolds have emerged as a powerful tool, offering a departure from the "flat" chemical space of traditional aromatic and heteroaromatic systems. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, which can lead to enhanced potency, selectivity, and improved physicochemical properties.
This guide focuses on a particularly valuable building block: tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate . The strategic placement of a Boc-protected secondary amine and a readily functionalizable secondary amine within a rigid spirocyclic framework makes this molecule a versatile starting point for the synthesis of a diverse range of CNS drug candidates. The 2,7-diazaspiro[4.5]decane core has been successfully incorporated into molecules targeting a variety of CNS-relevant proteins, including kinases and receptors, demonstrating its potential in the development of treatments for neurodegenerative diseases, psychiatric disorders, and pain.
These application notes provide a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its elaboration into more complex molecular architectures.
Physicochemical Properties of the Building Block
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug discovery. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| Appearance | Colorless to pale yellow oil or solid | [Commercial Suppliers] |
| Boiling Point | ~337 °C at 760 mmHg (Predicted) | |
| Density | ~1.07 g/cm³ (Predicted) | |
| XLogP3 | 1.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Core Applications in CNS Drug Discovery: The 2,7-Diazaspiro[4.5]decane Scaffold in Action
The 2,7-diazaspiro[4.5]decane scaffold is a privileged structure in CNS drug discovery due to its rigid, three-dimensional nature. This rigidity helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to higher binding affinities and selectivities for biological targets. Furthermore, the introduction of a spirocenter increases the sp³ character of the molecule, a feature that is often associated with improved solubility, metabolic stability, and reduced off-target toxicity.
Several classes of CNS-active agents have been developed utilizing the 2,7-diazaspiro[4.5]decane core or its close isomers. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation implicated in neurodegenerative diseases. Similarly, other 2,8-diazaspiro[4.5]decan-1-one derivatives have shown promise as dual TYK2/JAK1 inhibitors for the treatment of neuroinflammatory conditions. The related 6,7-diazaspiro[4.5]decane scaffold has been instrumental in the development of potent and orally bioavailable neurokinin-1 (NK1) receptor antagonists, which have therapeutic potential in depression and other CNS disorders.[1]
Caption: Elaboration of the 2,7-diazaspiro[4.5]decane core.
Key Synthetic Protocols for Elaboration
The utility of this compound lies in the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective functionalization of the free secondary amine. The following protocols detail common and robust methods for the elaboration of this building block.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This protocol is adapted from established procedures for the N-arylation of secondary amines.
Caption: Workflow for N-Arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (bromide or iodide, 1.1 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: N-Acylation for Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a standard procedure for the acylation of the secondary amine of the building block using an acid chloride.
Caption: Workflow for N-Acylation.
Materials:
-
This compound (1.0 equiv)
-
Acid chloride (1.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the N-acylated product.
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Caption: Workflow for Reductive Amination.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Acetic acid (catalytic amount)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
Procedure:
-
To a solution of this compound and the carbonyl compound in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.
-
Continue to stir the reaction at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Boc-Deprotection
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the secondary amine for further functionalization or to yield the final product.
Materials:
-
N-Boc protected 2,7-diazaspiro[4.5]decane derivative
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 10-20 equivalents) or an equal volume of 4 M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is then dried and concentrated to give the free amine.
Conclusion: A Versatile Scaffold for Future CNS Therapeutics
This compound represents a highly valuable and versatile building block for the design and synthesis of novel CNS drug candidates. Its inherent three-dimensionality, coupled with the ability to selectively functionalize its two nitrogen atoms, provides medicinal chemists with a powerful tool to explore new chemical space and to fine-tune the properties of lead compounds. The protocols outlined in this guide provide a solid foundation for the incorporation of this promising scaffold into a wide range of CNS-targeted molecules, paving the way for the development of the next generation of therapies for neurological and psychiatric disorders.
References
-
ChemBK. tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Available at: [Link].
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available at: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link].
-
PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link].
-
PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available at: [Link].
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Organic Syntheses. A procedure for the N-Boc protection of an amine. Available at: [Link].
Sources
Application Notes & Protocols: Solid-Phase Synthesis Utilizing tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The constrained three-dimensional architecture of spirocyclic scaffolds has made them increasingly valuable in modern drug discovery.[1][2] Their inherent rigidity and ability to project substituents into distinct vectors of chemical space offer a compelling alternative to traditional flat, aromatic structures. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of compound libraries based on the versatile tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate scaffold. We will explore the strategic advantages of this building block, the rationale behind the choice of solid support and reagents, and step-by-step procedures for immobilization, diversification, and cleavage.
Introduction: The Strategic Value of Diazaspiro[4.5]decane Scaffolds
Spirocyclic systems, where two rings are joined by a single common atom, are gaining significant traction in medicinal chemistry.[1][2] This interest is largely due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count often correlates with improved clinical success, potentially by enhancing properties like solubility, metabolic stability, and target selectivity.[1]
The 2,7-diazaspiro[4.5]decane core is particularly noteworthy. It features two nitrogen atoms at distinct positions, offering multiple points for chemical diversification. The this compound building block is pre-functionalized with a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogens. This orthogonal protecting group strategy is the cornerstone of its utility in solid-phase synthesis, allowing for selective functionalization of each nitrogen atom.
The Core Building Block: this compound
This building block is central to the protocols described herein. Let's dissect its key features:
-
Spirocyclic Core: Provides a rigid, three-dimensional framework.
-
N7 Nitrogen: A secondary amine that serves as the initial point of attachment to the solid support.
-
N2 Nitrogen: Protected by a Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions that are often orthogonal to the cleavage conditions of the resin linker, allowing for selective deprotection and subsequent functionalization.[3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [4] |
| Molecular Weight | 240.34 g/mol | [4] |
| CAS Number | 885268-42-8 |
Solid-Phase Synthesis (SPS) Strategy
The general workflow for utilizing this scaffold on a solid support involves three main phases: Immobilization , Diversification , and Cleavage .
Caption: General workflow for solid-phase synthesis.
Choosing the Solid Support
The choice of resin is critical and depends on the desired functionality in the final cleaved product.
-
Rink Amide Resin: Use this resin if you want the final product to have a C-terminal amide. Cleavage from this resin typically requires a strong acid like trifluoroacetic acid (TFA), which simultaneously removes many common side-chain protecting groups.[5]
-
Wang Resin: This resin is used to generate products with a C-terminal carboxylic acid.[6] However, the linker is sensitive to the acidic conditions often used for Boc deprotection. Therefore, for Boc-based strategies, more specialized cleavage conditions would be required to achieve selectivity.[6]
For the protocols below, we will focus on the Rink Amide resin due to its compatibility with standard Boc-deprotection and cleavage strategies.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like Trifluoroacetic Acid (TFA), Diisopropylethylamine (DIEA), and organic solvents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Immobilization of the Scaffold via Reductive Amination
This protocol describes the attachment of this compound to a Rink Amide resin. The free secondary amine (N7) of the scaffold will react with the ketone handle of the resin, followed by reduction to form a stable amine linkage.
Materials:
-
Rink Amide MBHA Resin
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Scaffold Addition: Dissolve this compound (5.0 eq) in 1% acetic acid in DMF. Add this solution to the swollen resin.
-
Reductive Agent Addition: Add sodium cyanoborohydride (5.0 eq) to the reaction mixture.
-
Reaction: Gently agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum for at least 2 hours.
Protocol 2: Diversification at the N2 Position
This protocol involves the removal of the Boc protecting group from the N2 nitrogen, followed by acylation to introduce a new functional group (R¹).
Caption: Key steps in the diversification phase.
Part A: Boc Deprotection
-
Resin Swelling: Swell the resin from Protocol 1 in DCM for 30 minutes. Drain.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin.[3] Agitate for 5 minutes. Drain the solution.
-
Main Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for an additional 25 minutes.[3]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.
Part B: Acylation with a Carboxylic Acid
-
Neutralization: Wash the resin with a solution of 10% DIEA in DMF (2x, 5 minutes each) to neutralize the TFA salt of the newly freed amine. Then, wash with DMF (3x).
-
Activation: In a separate vial, pre-activate the desired carboxylic acid (R¹-COOH, 4.0 eq) with HBTU (3.9 eq) and DIEA (6.0 eq) in DMF for 5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum. A small sample can be cleaved to check the reaction progress by LC-MS.
| Reagent/Parameter | Quantity (relative to resin capacity) | Purpose |
| Boc Deprotection | ||
| TFA/DCM (50%) | 10 mL per gram of resin | Removes the Boc protecting group |
| Neutralization | ||
| DIEA/DMF (10%) | 10 mL per gram of resin | Neutralizes the amine TFA salt |
| Acylation | ||
| R¹-COOH | 4.0 eq | Source of diversity |
| HBTU | 3.9 eq | Carboxylic acid activating agent |
| DIEA | 6.0 eq | Base for activation and coupling |
Protocol 3: Cleavage from Resin and Final Deprotection
This final step cleaves the synthesized molecule from the solid support and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried, functionalized resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (approximately 10 mL per gram of resin) to the vessel. Ensure the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate, which now contains the desired product. Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitation: Add the collected filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether.
-
Washing: Wash the pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC.
Conclusion
The use of this compound in solid-phase synthesis provides a robust and efficient route to novel, three-dimensional molecules. The protocols outlined here offer a validated starting point for researchers in drug discovery to build diverse chemical libraries based on this promising scaffold. The strategic use of orthogonal protection and the versatility of solid-phase chemistry empower the rapid generation and optimization of new chemical entities for biological screening.
References
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. (Publication). [Link]
-
Porcheddu, A., et al. (2012). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]
-
ResearchGate. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (Publication). [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (Compound Summary). [Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-82. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Kumar, K. (2016). Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. Angewandte Chemie International Edition, 55(24), 6838-46. [Link]
-
ResearchGate. Towards a selective Boc deprotection on acid cleavable Wang resin. (Publication). [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate
Abstract
This document provides a detailed and robust protocol for the scalable synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a crucial building block in modern medicinal chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into process optimization, reaction mechanisms, safety considerations, and analytical validation for multi-gram scale production.
Introduction: The Strategic Importance of the 2,7-Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane core is a highly valued scaffold in contemporary drug discovery.[1][2] Its rigid, three-dimensional structure provides a well-defined orientation for substituents, facilitating high-affinity interactions with biological targets. This spirocyclic system is a key component in a range of pharmacologically active agents. The N-Boc protected intermediate, this compound, is particularly advantageous as it enables selective functionalization at the N7 position, making it a versatile precursor in the synthesis of complex molecules.[3]
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been documented. The selection of an optimal route for scale-up is contingent on factors such as the cost and availability of starting materials, the safety profile of the reagents, operational simplicity, and the overall yield. A patent describes a four-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one, highlighting a method with the potential for amplification and high yield.[4] Another approach involves a dearomatizing intramolecular diamination of phenols to create spirocyclic diamines.[5][6][7]
For the purpose of this guide, a strategy has been chosen that emphasizes efficiency and scalability, starting from readily available materials.
Recommended Scale-Up Synthesis Protocol
The following protocol outlines a multi-step synthesis designed for scalability and reproducibility.
Overall Reaction Scheme
The synthesis involves the construction of the spirocyclic core through a sequence of reliable and well-understood chemical transformations.
Caption: Generalized synthetic workflow for 2,7-diazaspiro[4.5]decane core.
Step-by-Step Experimental Protocol
This protocol is a composite of established methods adapted for scale-up.
Step 1: Synthesis of a Key Piperidine Intermediate
The initial step focuses on creating a suitably functionalized piperidine ring, which will serve as the foundation for the spirocycle. A common approach involves the Michael addition of an enolate to a nitroalkene.[2]
-
Materials:
-
N-Boc-4-piperidone
-
Nitroalkene (e.g., β-nitrostyrene)
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Aprotic solvent (e.g., Tetrahydrofuran - THF)
-
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of N-Boc-4-piperidone in THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution for 30-60 minutes.
-
Add a solution of the nitroalkene in THF dropwise.
-
Allow the reaction to proceed at -78 °C until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Reductive Cyclization to Form the Spirocyclic Lactam
This crucial step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form a lactam.
-
Materials:
-
Product from Step 1
-
Reducing agent (e.g., Raney Nickel, Platinum on Carbon)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the hydrogenation catalyst under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Hydrogenation catalysts can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude spirocyclic lactam.
-
Step 3: Reduction of the Lactam and Boc Protection
The final step involves the reduction of the lactam to the corresponding diamine, followed by protection of the secondary amine with a Boc group.
-
Materials:
-
Spirocyclic lactam from Step 2
-
Strong reducing agent (e.g., Lithium aluminum hydride - LAH)
-
Anhydrous aprotic solvent (e.g., THF)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Base (e.g., Triethylamine or Sodium hydroxide)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LAH in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the spirocyclic lactam in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
To the filtrate, add the base followed by (Boc)₂O and stir at room temperature.
-
Monitor the reaction for the formation of the Boc-protected product.
-
Once complete, concentrate the reaction mixture and purify by column chromatography to yield the final product.
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons of the spirocyclic framework and the tert-butyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the expected molecular weight ([M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Safety and Handling Precautions
-
Strong Bases and Reducing Agents: Reagents like LDA and LAH are highly reactive and should be handled with extreme care under anhydrous and inert conditions.
-
Pyrophoric Catalysts: Hydrogenation catalysts such as Raney Nickel are pyrophoric upon exposure to air, especially when dry.
-
Solvent Safety: All organic solvents should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coats, and gloves, must be worn at all times.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block in multi-gram quantities, facilitating its application in diverse drug discovery and development programs.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. [Link]
-
ChemBK. (2024). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
- Cheminform. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. ChemInform, 52(21).
-
Chemical Communications. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
- ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 5. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 6. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of diazaspiro[4.5]decanes.
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during your synthetic workflow, offering explanations for the underlying causes and providing detailed protocols to overcome them.
Q1: My reaction yield is significantly low, and I'm observing tarry byproducts or polymerization. What are the likely causes and how can I fix this?
A1: Low yields accompanied by polymerization or the formation of intractable tars are common frustrations in diazaspiro[4.5]decane synthesis, particularly in multi-component reactions like the Bucherer-Bergs or Strecker synthesis.[1] The primary causes often relate to reaction conditions, reagent quality, and competing reaction pathways.
Causality Analysis:
-
Reagent Degradation: Reagents like ammonium carbonate can degrade over time, while cyanides are sensitive to moisture.[1] Impure starting materials can introduce side reactions.
-
Sub-optimal Temperature: Incorrect temperatures can either slow the reaction, leaving starting material unreacted, or be too high, promoting polymerization and decomposition.[1]
-
Incorrect Stoichiometry: An improper balance of reactants can lead to incomplete conversion or favor the formation of side products. A slight excess of certain reagents, like cyanide or carbonate, can sometimes be beneficial.[1]
-
Competing Polymerization: The starting materials or intermediates, especially those with multiple reactive sites, can self-condense or polymerize under the reaction conditions.[1]
Troubleshooting Workflow:
Summary of Corrective Actions:
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Degraded reagents (e.g., ammonium carbonate) | Use fresh, high-purity reagents. Ensure cyanides are dry.[1] |
| Reaction temperature too low or time too short | Systematically screen temperatures (e.g., 50-70°C for Bucherer-Bergs) and extend reaction times (e.g., 24-48 hours).[1] | |
| Polymerization | High concentration or excessive temperature | Reduce reactant concentration. Use a high-boiling point solvent like THF to maintain a consistent temperature.[1] |
| Tarry Byproducts | Competing side reactions | Optimize stoichiometry; a slight excess of cyanide/carbonate may help.[1] Ensure an inert atmosphere if reactants are air-sensitive. |
Q2: I'm struggling with the purification of my diazaspiro[4.5]decane product. It streaks badly on silica gel TLC and I get poor peak shape in reverse-phase HPLC.
A2: These are classic purification challenges for polar, basic compounds like diazaspiro[4.5]decanes. The free amine groups interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and irreversible adsorption.[1] In reverse-phase HPLC, poor peak shape is often due to interactions with residual silanols on the C18 column.
Causality Analysis:
-
Silica Gel (Normal Phase): The basic nitrogen atoms in your compound form strong acid-base interactions with the acidic surface of the silica gel (SiO₂), causing tailing and sometimes complete retention on the column.
-
Reverse-Phase HPLC: Even on end-capped C18 columns, residual free silanols can interact with the protonated amine, leading to peak tailing.
Solutions for Purification:
| Method | Problem | Solution | Protocol |
| Column Chromatography | Streaking on silica gel | Add a basic modifier to the mobile phase to neutralize the acidic sites on the silica.[1] | Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.1-1% triethylamine or ammonium hydroxide. Equilibrate the column with this modified eluent before loading your sample. |
| Use an alternative stationary phase. | Consider using neutral or basic alumina instead of silica gel for your column. | ||
| Reverse-Phase HPLC | Poor peak shape (tailing) | Add an acid modifier to the mobile phase to ensure the amine is consistently protonated. | Use a mobile phase (e.g., Water/Acetonitrile) containing 0.1% trifluoroacetic acid (TFA) or formic acid. This ensures the amine exists as a single protonated species, improving peak symmetry. |
Experimental Protocol: Boc Protection for Improved Handling
If purification remains challenging, temporarily protecting the amine groups can dramatically improve handling and chromatographic behavior. The tert-butyloxycarbonyl (Boc) group is ideal as it neutralizes the basicity of the nitrogen and is easily removed later.
-
Reaction Setup: Dissolve your crude diazaspiro[4.5]decane in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[1]
-
Reagent Addition: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or diisopropylethylamine (DIPEA).[1]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction with water and extract the Boc-protected product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: The resulting Boc-protected compound is much less polar and non-basic, making it straightforward to purify via standard silica gel chromatography.
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a common goal in spirocycle synthesis. The ratio of diastereomers is determined by the relative energy of the transition states leading to each product. Several factors can be manipulated to influence this energy difference.[2]
Key Factors Influencing Diastereoselectivity:
Troubleshooting Strategies:
-
Decrease Reaction Temperature: Lowering the temperature often magnifies the small energy differences between competing transition states, which can significantly enhance the diastereomeric ratio (d.r.). It is recommended to perform the reaction at a range of temperatures, for example, from room temperature down to -78 °C, to find the optimum.[2]
-
Solvent Screening: The solvent can influence the conformation of both the substrate and the transition state.[2]
-
Polarity: Less polar solvents (e.g., toluene, hexane) may promote more organized, compact transition states, leading to higher selectivity.
-
Coordinating Ability: Solvents that can coordinate to metal catalysts or reagents can alter their steric and electronic properties.
-
-
Catalyst or Reagent Choice:
-
Lewis Acids: If using a Lewis acid catalyst (e.g., Sc(OTf)₃, TiCl₄), screen different options. Bulkier Lewis acids can create a more sterically hindered environment, favoring one approach trajectory over another.
-
Chiral Auxiliaries/Catalysts: For asymmetric synthesis, employing a chiral auxiliary on one of the reactants or using a chiral catalyst is the most effective strategy for controlling stereochemistry.[2]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for the diazaspiro[4.5]decane core, and what are their typical side reactions?
A4: Several strategies exist, with multi-component and domino reactions being particularly popular for their efficiency.
-
Bucherer-Bergs or Strecker Synthesis: These are classic multi-component reactions used to build hydantoin or aminonitrile precursors to the spirocyclic core. A primary challenge is the potential for low yields due to the formation of tarry byproducts or polymerization of starting materials.[1] The use of toxic reagents like sodium cyanide also requires strict safety protocols.[1]
-
Domino Reactions: Palladium-catalyzed domino reactions have been developed to construct the diazaspiro[4.5]decane scaffold in a single step from unactivated starting materials. These complex cascades can form multiple carbon-carbon bonds with high regioselectivity.[3][4] Side reactions can include incomplete cyclization or undesired isomer formation if the catalyst or conditions are not finely tuned.
-
Intramolecular Cyclization: Many syntheses rely on a key intramolecular cyclization step. A common side reaction is the formation of undesired ring sizes if multiple cyclization pathways are possible.[5][6] For example, an aza-Michael addition followed by an intramolecular cyclization is a powerful strategy, but the initial addition must be selective to ensure the desired 5- or 6-membered ring is formed.[5][7]
Q5: How should I store and handle diazaspiro[4.5]decane compounds?
A5: As with many amine-containing compounds, diazaspiro[4.5]decanes can be sensitive to the environment. They are often hygroscopic and can react with atmospheric CO₂. For best results:
-
Store them in a cool, dry place, away from light.[1]
-
Use a desiccator or store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and CO₂.[1]
-
For long-term storage, refrigeration or freezing is recommended, depending on the compound's specific stability profile.[1]
References
- BenchChem. (n.d.). Challenges in working with triazaspiro[4.5]decane compounds.
- BenchChem. (n.d.). Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions.
- Org Biomol Chem. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on....
- Wikipedia. (n.d.). Michael addition reaction.
- Scribd. (n.d.). Aza-Michael Reaction Insights.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. The unique structure of this molecule, featuring a Boc-protected tertiary amine and a free secondary amine within a rigid spirocyclic framework, presents distinct challenges for standard column chromatography. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure successful purification.
Section 1: Foundational Concepts & Pre-Chromatography FAQs
Before attempting purification, understanding the molecule's inherent chemical properties is critical. The interplay between the basic secondary amine and the acidic nature of standard silica gel is the primary source of most purification difficulties.
Q1: What are the key chemical properties of this compound that impact its purification?
A: The molecule has two critical features:
-
A Basic Secondary Amine: The nitrogen at the 7-position is a Lewis base. This site will readily interact with acidic surfaces, most notably the silanol (Si-OH) groups on the surface of silica gel. This strong, often irreversible, interaction is the primary cause of peak tailing, streaking, and even complete loss of the compound on the column.[1]
-
An Acid-Labile Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable to bases but can be cleaved under acidic conditions.[2][3] While standard silica gel is only weakly acidic, prolonged exposure or the presence of highly acidic sites can potentially lead to partial deprotection, resulting in impurities that are difficult to separate.
Q2: How do I perform an initial stability test of my compound on silica gel?
A: A simple two-dimensional thin-layer chromatography (2D TLC) experiment can quickly determine if your compound is degrading on the stationary phase.[4]
Protocol: Silica Gel Stability Test (2D TLC)
-
Spot a concentrated solution of your crude product onto the bottom-left corner of a square TLC plate.
-
Develop the plate using a suitable mobile phase.
-
Remove the plate and thoroughly dry it to evaporate all solvent.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.
-
Develop the plate again using the same mobile phase.
-
Interpretation: After visualization, stable compounds will appear along a diagonal line from the bottom-left to the top-right. Any new spots that appear off this diagonal represent degradation products formed during the compound's interaction with the silica gel.[4]
Q3: What stationary phase should I choose initially?
A: Standard flash-grade silica gel (230-400 mesh) is a reasonable starting point due to its versatility and cost-effectiveness. However, given the basic nature of the target compound, you must anticipate the need for modifications to the mobile phase. If stability issues are detected or tailing is severe, alternative stationary phases should be considered.[5]
-
Basic Alumina: An excellent alternative for acid-sensitive or basic compounds. Its surface is basic, which prevents the strong ionic interactions that cause tailing with amines.[6]
-
Deactivated Silica Gel: Silica gel can be "passivated" by pre-treating it to neutralize the acidic silanol groups, offering a milder separation environment.[7]
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Q: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from my column. What is happening and how do I fix it?
A: Causality & Solution This is the most common issue when purifying amines on silica gel. The basic secondary amine in your molecule is strongly adsorbing to the acidic silanol groups on the silica surface.[1] This leads to a non-ideal equilibrium during elution, causing the compound to "drag" or "tail" down the column.
Primary Solution: Add a Basic Modifier to the Mobile Phase. The most effective solution is to add a small amount of a competitive base to your eluent. This base will saturate the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (TEA): Add 1-2% (v/v) TEA to your mobile phase. This is the most common and effective choice. For example, a 100 mL mobile phase would contain 1-2 mL of TEA.[7]
-
Ammonium Hydroxide (NH₄OH): A 1-2% addition of a concentrated aqueous solution of ammonium hydroxide to a polar mobile phase (like DCM/Methanol) can also be effective. This is often used when TEA might interfere with subsequent reaction steps.[1]
Expert Tip: Always run a new set of TLCs with your proposed mobile phase including the basic modifier. The Rf values will change, and you must re-optimize your solvent system before packing the column.
Q: I've loaded my column, but my product won't elute, even when I flush with 100% ethyl acetate or 20% methanol in DCM. Where is my compound?
A: Causality & Solution Your compound has irreversibly bound to the silica gel. The interaction between the amine and the acidic stationary phase is too strong for the solvent to overcome. This typically happens if a basic modifier was not included in the mobile phase from the start.
Solution:
-
Attempted Recovery: Try flushing the column with your most polar solvent system (e.g., 20% MeOH in DCM) that also contains 5% TEA or NH₄OH . This may be sufficient to deprotonate and displace your compound.
-
Prevention is Key: This scenario is often unrecoverable and results in the loss of the product. For future attempts, it is imperative to co-elute with a basic modifier from the very beginning of the purification process.[4]
Q: I have poor separation between my product and a closely-related impurity. How can I improve the resolution?
A: Causality & Solution Poor resolution means the selectivity (α) of your chromatographic system is too low.[5] To improve separation, you must change the relative interaction of your compounds with the stationary and mobile phases.
Solutions to Improve Selectivity:
-
Change Solvent Composition: The "magic" of separation is in the solvent system. If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system. The different solvent properties (polarity, hydrogen bonding capability) will alter the interactions and can often resolve overlapping spots.[5]
-
Run a Shallow Gradient: Instead of a steep, rapid increase in solvent polarity, use a slow, shallow gradient. This gives the compounds more time to equilibrate on the column, improving separation. Start with a solvent system where your product has an Rf of ~0.15-0.2 and increase the polar component slowly.[7]
-
Change the Stationary Phase: If optimizing the mobile phase fails, the next step is to change the stationary phase. Switching from silica gel to alumina introduces a completely different set of surface interactions and can dramatically alter the elution order and separation of compounds.[4][5]
Section 3: Validated Experimental Protocols
Protocol 1: Standard Purification on Silica Gel with a Basic Modifier
This protocol is the recommended starting point for the purification of this compound.
-
Mobile Phase Development:
-
Prepare several potential mobile phases using Dichloromethane (DCM) and Methanol (MeOH). Example systems: 98:2 DCM/MeOH, 95:5 DCM/MeOH, 90:10 DCM/MeOH.
-
To each of these systems, add 1% Triethylamine (TEA) .
-
Using TLC, identify the solvent system that provides an Rf value of 0.2-0.3 for the target compound. This will be your starting elution solvent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent you will use (e.g., pure DCM or the initial gradient solvent).
-
Pack the column carefully to ensure a homogenous, crack-free stationary phase bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[1]
-
Carefully layer this powder on top of the packed column bed. This prevents the compound from precipitating upon contact with a weak initial solvent.[7]
-
-
Elution:
-
Begin eluting with the solvent system identified in Step 1.
-
If a gradient is needed, incrementally increase the percentage of methanol (e.g., from 2% to 5% to 10%) as the elution progresses.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the product under high vacuum.
-
Section 4: Data Summaries & Workflow Visualization
Table 1: Mobile Phase Selection Guide
| Solvent System | Modifier | Typical Starting Ratio | Use Case & Comments |
| Dichloromethane / Methanol | 1-2% Triethylamine | 98:2 to 95:5 | Recommended Starting System. Good for a wide range of polarities. The modifier is essential to prevent tailing. |
| Ethyl Acetate / Hexanes | 1-2% Triethylamine | 50:50 to 80:20 | A less polar option. May be useful if impurities are very non-polar. |
| Dichloromethane / Methanol | 1-2% Ammonium Hydroxide | 95:5 | An alternative to TEA if it is incompatible with subsequent chemistry. Ensure the NH₄OH is miscible. |
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common purification problems.
Caption: Troubleshooting Decision Tree for Purification.
Diagram 2: General Purification Workflow
This diagram illustrates the standard operational sequence for purifying the target compound.
Caption: Standard Operating Procedure for Purification.
References
-
Phenomenex. GC Troubleshooting Guide. Available from: [Link]
-
Reddit r/chemistry. Column chromatography issues. (2024). Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
BUCHI. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Roush, D.J., Antia, F.D., & Göklen, K.E. (1998). Use of mobile phase modifiers in chromatography. Google Patents (WO2004042350A2).
-
PubMed. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. (2014). National Center for Biotechnology Information. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025). Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Resolving Diastereomers of Substituted Diazaspiro[4.5]decanes
Welcome to the technical support center for the resolution of diastereomers of substituted diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these complex stereoisomers. The unique conformational rigidity of the diazaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry, often leads to the formation of diastereomers during synthesis.[1] Their separation is a critical step for the evaluation of individual isomers for drug discovery and development programs.
This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My initial attempts at separating the diastereomers of my substituted diazaspiro[4.5]decane using standard silica gel chromatography are failing. What am I doing wrong?
This is a common challenge. Diastereomers, while having different physical properties, can be very similar, making their separation on standard silica gel challenging. The subtle differences in their spatial arrangement may not provide sufficient selectivity for separation with achiral stationary phases. For diazaspiro[4.5]decane derivatives, the polarity differences between diastereomers can be minimal.
Troubleshooting Steps:
-
Solvent System Optimization: A thorough screening of solvent systems with varying polarities and compositions is the first step. Consider using a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, or ethanol). A shallow gradient can sometimes improve resolution.
-
Consider Chiral Chromatography: Even for diastereomer separation, chiral stationary phases (CSPs) can be highly effective. The chiral environment of the CSP can enhance the separation of diastereomers by providing additional selective interactions.
Chromatographic Resolution of Diazaspiro[4.5]decane Diastereomers
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the resolution of stereoisomers, including the diastereomers of substituted diazaspiro[4.5]decanes.
Q2: How do I select the appropriate chiral stationary phase (CSP) for my diazaspiro[4.5]decane diastereomers?
The selection of the CSP is crucial for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for their broad applicability.[2][3]
A comparative study on the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones provides valuable insights that can be extrapolated to diastereomer separations.[2][3] The study found that an amylose-based CSP (Lux-Amylose-2) was more effective in separating a wider range of these compounds compared to cellulose-based CSPs (Chiralcel OJ and Chiralcel OD).[2][3]
Decision Workflow for CSP Selection:
Caption: CSP selection workflow for diazaspiro[4.5]decane diastereomers.
Table 1: Comparison of Chiral Stationary Phases for Substituted 1,3-Diazaspiro[4.5]decan-4-ones [2][3]
| Chiral Stationary Phase | Base Polymer | Successful Separations |
| Lux-Amylose-2 | Amylose | High |
| Chiralcel OD | Cellulose | Moderate |
| Chiralcel OJ | Cellulose | Low |
Q3: What are the recommended mobile phases for the separation of diazaspiro[4.5]decane diastereomers on polysaccharide-based CSPs?
For normal-phase HPLC, mixtures of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol are typically used.[2][3] The ratio of the alkane to the alcohol is a critical parameter to optimize for achieving the best resolution.
Starting Mobile Phase Conditions:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
Experimental Protocol: HPLC Method Development
-
Column: Lux-Amylose-2 (or other polysaccharide-based CSP)
-
Mobile Phase: Start with a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[2][3]
-
Temperature: 20-25°C.
-
Optimization:
-
If the retention times are too long, increase the percentage of the alcohol modifier.
-
If the resolution is poor, decrease the percentage of the alcohol modifier.
-
Screen different alcohol modifiers (e.g., ethanol, propanol).
-
Q4: I am observing poor peak shape and/or long retention times. How can I troubleshoot this?
Poor peak shape and long retention times can be due to several factors, including secondary interactions with the stationary phase or inappropriate mobile phase composition.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Strong interaction of basic nitrogen atoms in the diazaspiro[4.5]decane with residual silanols on the silica-based CSP. | Add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%). |
| Broad Peaks | Low column efficiency or slow kinetics of interaction with the CSP. | Decrease the flow rate to allow more time for equilibration. |
| Long Retention Times | The mobile phase is too weak (not eluting the compounds effectively). | Increase the percentage of the alcohol modifier in the mobile phase. |
| Poor Resolution | The mobile phase is too strong (eluting the diastereomers too quickly without sufficient interaction with the CSP). | Decrease the percentage of the alcohol modifier. |
Q5: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for separating diazaspiro[4.5]decane diastereomers?
Yes, SFC is an excellent alternative and often a preferred method for chiral and diastereomeric separations in the pharmaceutical industry.[4]
Advantages of SFC:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.
-
Reduced Solvent Consumption: SFC uses significantly less organic solvent, making it a "greener" and more cost-effective technique.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC.
Typical SFC Conditions:
-
Stationary Phase: The same polysaccharide-based CSPs used in HPLC are effective in SFC.
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).
-
Additives: Basic or acidic additives can be used to improve peak shape, similar to HPLC.
Crystallization-Based Resolution
For larger-scale separations, crystallization-induced diastereomer transformation (CIDT) can be a highly efficient and scalable method.[5][6] This technique relies on the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium.
Q6: How can I apply crystallization-induced diastereomer transformation (CIDT) to my substituted diazaspiro[4.5]decane mixture?
-
Establish an Equilibrium: The first requirement for CIDT is that the diastereomers can interconvert in solution. This might be achieved by:
-
Base-catalyzed epimerization: If there is an acidic proton adjacent to a stereocenter.
-
Acid-catalyzed epimerization: If there are functionalities that can be protonated to facilitate bond rotation or cleavage/reformation.
-
-
Solvent Screening: The choice of solvent is critical. You need to find a solvent system where one diastereomer is significantly less soluble than the other.
-
Seeding: Seeding the solution with a small crystal of the desired diastereomer can initiate selective crystallization.
-
Monitoring: Monitor the diastereomeric ratio in both the solid and solution phases over time to optimize the process.
Logical Flow for CIDT Method Development:
Caption: Workflow for developing a crystallization-induced diastereomer transformation.
References
-
Aboul-Enein, H. Y., Aboul-Enein, M. N., El-Azzouny, A. A., Saleh, O. A., Hassan, R. M., & Amin, K. M. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. [Link]
-
PubMed. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science. [Link]
-
SIELC Technologies. (n.d.). Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. [Link]
- International Science Community Association. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences.
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
- Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
PubMed. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]
-
ResearchGate. (2025). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]
-
ResearchGate. (2025). Supercritical fluid chromatography tandem-column method development in pharmaceutical sciences for a mixture of four stereoisomers. [Link]
-
ResearchGate. (2025). Effects of Hexane in Supercritical Fluid Chromatography for the Separation of Enantiomers. [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Reactivity of Boc-Protected Diazaspiro[4.5]decanes
Welcome to the technical support center for diazaspiro[4.5]decane chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique structural motif of diazaspiro[4.5]decanes in their synthetic campaigns. Specifically, we will address a common yet critical challenge: the poor reactivity of the secondary amine when the primary amine is protected with a tert-butyloxycarbonyl (Boc) group.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome synthetic hurdles and optimize your reaction conditions.
Understanding the Core Challenge: Steric Hindrance and Electronic Effects
The diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1][2] However, its rigid, spirocyclic nature presents unique synthetic challenges. When the primary amine is protected with a bulky Boc group, the adjacent secondary amine's nucleophilicity is significantly diminished. This is due to a combination of:
-
Steric Hindrance: The bulky tert-butyl group of the Boc protecting group physically obstructs the approach of electrophiles to the secondary amine's lone pair of electrons.[3][4]
-
Electronic Effects: While alkyl groups are generally electron-donating, the carbamate functionality of the Boc group can withdraw electron density from the secondary amine, albeit weakly, reducing its nucleophilicity.
The interplay of these factors often leads to sluggish or incomplete reactions, necessitating carefully optimized conditions to achieve desired transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation/sulfonylation of the secondary amine in Boc-protected diazaspiro[4.5]decane so slow?
A1: The low reactivity is primarily due to the steric bulk of the adjacent Boc group, which hinders the approach of the electrophile.[3][4] Standard acylation or sulfonylation conditions are often insufficient to overcome this steric barrier.
Q2: I'm observing no reaction. What are the first things I should check?
A2: First, confirm the integrity of your starting material and reagents. Ensure your Boc-protected diazaspiro[4.5]decane is pure and your acylating/sulfonylating agent has not degraded. Next, verify your reaction setup, including solvent purity and inert atmosphere if required. If all appears in order, the issue is likely the reaction conditions not being forcing enough to overcome the inherent low reactivity.
Q3: Are there alternative protecting groups for the primary amine that are less sterically hindering?
A3: While the Boc group is widely used due to its stability and ease of removal,[5][6][7][8] you could consider less bulky carbamates like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). However, these have different deprotection conditions that must be compatible with your overall synthetic route.
Troubleshooting Guides: Reaction-Specific Issues & Solutions
Scenario 1: Incomplete Acylation with Acid Chlorides or Anhydrides
Problem: You are attempting to acylate the secondary amine using an acid chloride or anhydride with a standard base like triethylamine (TEA) or pyridine, but the reaction stalls at low conversion even after prolonged reaction times.
Root Cause Analysis: The combination of a sterically hindered amine and a non-catalytic base is often insufficient to drive the reaction to completion. The basicity of TEA or pyridine may not be enough to adequately activate the amine or neutralize the generated acid, leading to an equilibrium that disfavors product formation.
Solutions & Step-by-Step Protocols:
Solution 1.1: Employ a Nucleophilic Catalyst
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of sterically hindered alcohols and amines.[9] It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the secondary amine.
-
Protocol: DMAP-Catalyzed Acylation
-
To a solution of Boc-protected diazaspiro[4.5]decane (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere, add the acylating agent (1.1-1.5 equiv).
-
Add a catalytic amount of DMAP (0.1-0.2 equiv).
-
Add a stoichiometric amount of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Solution 1.2: Utilize Stronger, Non-Nucleophilic Bases
In some cases, a stronger, non-nucleophilic base can enhance the reaction rate by more effectively scavenging the acid byproduct and shifting the equilibrium towards the product.
-
Recommended Bases:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Proton sponges like 1,8-Bis(dimethylamino)naphthalene
-
Troubleshooting Workflow for Incomplete Acylation
Sources
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mono-Substitution of Tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the selective mono-functionalization of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. Preventing di-substitution on this versatile spirocyclic diamine scaffold is a common challenge. This resource offers field-proven insights and scientifically grounded protocols to help you achieve high yields of your desired mono-substituted product.
Understanding the Challenge: The Reactivity of 2,7-Diazaspiro[4.5]decane
The core of the issue lies in the differential reactivity of the two nitrogen atoms in this compound. The N2 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it significantly less nucleophilic. The N7 nitrogen, a secondary amine, is therefore the primary site for reaction. However, under certain conditions, the reaction can proceed to substitute both nitrogen atoms, leading to the undesired di-substituted product. This is particularly prevalent in reactions with highly reactive electrophiles or when using an excess of reagents.
Several factors contribute to the propensity for di-substitution, including stoichiometry, reaction temperature, the nature of the solvent, and the presence of a base. Steric hindrance around the N7 nitrogen can also play a role in modulating its reactivity.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Significant Formation of Di-Substituted Product
Question: I am attempting an N-alkylation (or N-arylation) of this compound, but I am consistently observing a high percentage of the di-substituted product in my reaction mixture. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted product is a common challenge and typically arises from the high reactivity of the N7 amine and the reaction conditions employed. Here are several strategies to enhance mono-selectivity:
-
Stoichiometry is Key: Carefully control the stoichiometry of your electrophile. Begin with a 1:1 molar ratio of the diazaspirodecane to your electrophile. In some cases, using a slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) can help consume the electrophile and minimize di-substitution.
-
Slow Addition of Reagents: Instead of adding the electrophile all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the initial reaction with the more nucleophilic N7 amine.
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly reduce the rate of the second substitution. The activation energy for the second substitution is often higher, and lower temperatures will preferentially slow this undesired reaction.
-
Choice of Base: The base used can influence the nucleophilicity of the N7 amine. A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) is often a good choice. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can lead to higher rates of di-substitution.
-
Solvent Effects: The choice of solvent can impact reaction rates. Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. In some cases, less polar solvents may slow down the reaction, potentially improving selectivity.
Issue 2: Low Reaction Conversion or No Reaction
Question: I've adjusted my conditions to favor mono-substitution by lowering the temperature and using a 1:1 stoichiometry, but now I'm observing very low conversion of my starting material. What can I do to drive the reaction to completion without promoting di-substitution?
Answer: Balancing reactivity to achieve high conversion of the mono-substituted product without forming the di-substituted analog is a delicate optimization process. If you are experiencing low conversion, consider the following:
-
Gradual Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature over several hours. This can initiate the reaction under selective conditions and then provide enough energy to drive it to completion.
-
Activation of the Electrophile: For less reactive electrophiles, such as some alkyl halides, the addition of a catalytic amount of a nucleophilic catalyst like sodium iodide or potassium iodide can accelerate the reaction through the Finkelstein reaction.
-
Extended Reaction Time: Mono-substitution reactions, especially under milder conditions, may require longer reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Re-evaluate Your Base: While a mild base is generally preferred, if the reaction is not proceeding, a slightly stronger base may be necessary to deprotonate the N7 amine sufficiently. However, this should be done cautiously while carefully monitoring for the formation of the di-substituted product.
Issue 3: Difficulty in Purifying the Mono-Substituted Product
Question: My reaction yields a mixture of the starting material, the desired mono-substituted product, and the di-substituted product. I'm having trouble separating them by column chromatography. Do you have any suggestions for purification?
Answer: The similar polarities of the starting material, mono-substituted, and di-substituted products can make purification challenging. Here are some approaches to improve separation:
-
Optimize Your Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation.
-
Column Length and Diameter: Using a longer, narrower column can increase the resolution between closely eluting compounds.
-
Silica Gel Type: Consider using a different type of silica gel, such as one with a smaller particle size, which can improve separation efficiency.
-
-
Acid-Base Extraction: If there is a significant pKa difference between your mono- and di-substituted products, an acid-base extraction might be effective. The mono-substituted product, with its free Boc-protected amine, may have a different solubility profile in acidic or basic aqueous solutions compared to the di-substituted product.
-
Crystallization: If your mono-substituted product is a solid, attempting to crystallize it from the crude reaction mixture can be an effective purification method. This can sometimes selectively crystallize the desired product, leaving impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the higher reactivity of the N7 nitrogen compared to the N2 nitrogen in this compound?
A1: The N2 nitrogen is part of a carbamate functional group due to the presence of the tert-butyloxycarbonyl (Boc) protecting group.[3] The lone pair of electrons on the N2 nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. In contrast, the N7 nitrogen is a secondary amine with a localized lone pair of electrons, making it a much stronger nucleophile and more readily available for reaction with electrophiles.
Q2: Are there alternative protecting group strategies to facilitate mono-substitution?
A2: Yes, employing an orthogonal protecting group strategy can be highly effective.[4][5] For instance, one could start with the di-protected 2,7-diazaspiro[4.5]decane, where each nitrogen has a different protecting group that can be removed under distinct conditions. A common orthogonal pair is Boc (acid-labile) and benzyloxycarbonyl (Cbz) (hydrogenolysis-labile). This allows for the selective deprotection of one nitrogen, followed by its functionalization, and then deprotection and reaction of the second nitrogen if desired.
Q3: Can I use a large excess of the diazaspirodecane to ensure mono-substitution?
A3: While using a large excess of the diamine can effectively limit di-substitution by ensuring the electrophile is consumed before it can react a second time, this approach is often not practical, especially when the diazaspirodecane is a valuable or scarce reagent. It also necessitates a more challenging purification to remove the unreacted starting material. A more controlled approach using stoichiometry and reaction conditions is generally preferred.
Q4: How does steric hindrance affect the reactivity of the N7 position?
A4: The spirocyclic nature of the molecule imposes some degree of steric hindrance around the N7 nitrogen.[1][6] This can be advantageous in controlling reactivity. For very bulky electrophiles, the reaction rate at N7 may be slowed, which can sometimes improve selectivity, but may also lead to lower overall yields.[2][7] Understanding the steric profile of your electrophile is important when designing your reaction conditions.
Experimental Protocols
Optimized Protocol for Mono-N-Alkylation
This protocol provides a general method for the mono-N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
In a separate flask, dissolve the alkyl halide in anhydrous DCM.
-
Add the alkyl halide solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Allow the reaction to stir at 0 °C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 (Diamine:Electrophile) | Minimizes di-substitution by limiting the availability of the electrophile. |
| Temperature | 0 °C to room temperature | Lower temperature enhances selectivity for mono-substitution. |
| Base | DIPEA (1.2 eq.) | A non-nucleophilic, sterically hindered base that minimizes side reactions. |
| Solvent | Anhydrous DCM | A common aprotic solvent that is generally effective for these reactions. |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the electrophile, favoring mono-substitution. |
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the mono-alkylation of this compound and the potential for di-substitution.
Caption: Reaction pathway for the functionalization of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues encountered during the mono-substitution reaction.
Caption: A troubleshooting flowchart for optimizing mono-substitution reactions.
References
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2021). ResearchGate. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. (2021). Reaction Chemistry & Engineering. [Link]
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (2021). Green Chemistry. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Semantic Scholar. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Dalton Transactions. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1). [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry. [Link]
-
Steric Hindrance | Organic Chemistry. (2021, October 21). YouTube. [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide. PubMed. [Link]
-
Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. (1986). Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]
-
Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction. (2019, June 17). Reddit. [Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
Troubleshooting low solubility of spirocyclic intermediates.
<Technical Support Center >
Introduction: The Unique Challenge of Spirocyclic Compounds
Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, are of immense interest in drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage: the ability to explore chemical space in ways that flat, aromatic systems cannot. This structural complexity can lead to compounds with improved potency and novel intellectual property. However, this same rigidity is often the source of a significant experimental hurdle: low solubility.
The inflexible nature of spirocyclic scaffolds can lead to high crystal lattice energy, a measure of the energy required to break apart the crystal structure.[1][2] For a compound to dissolve, the energy gained from the interaction between the compound's molecules and the solvent (solvation energy) must overcome this crystal lattice energy.[3][4] When the lattice energy is too high, the compound will prefer to remain in its solid, crystalline state, resulting in poor solubility. This guide provides a structured approach to diagnosing and resolving solubility issues encountered with spirocyclic intermediates during the synthesis and drug development process.
Section 1: Understanding the Root Causes of Insolubility
Low solubility is rarely due to a single factor. It is typically an interplay of several physicochemical properties. Understanding these can help in devising a rational troubleshooting strategy.
dot graph "Factors_Influencing_Solubility" { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Center Node Sol [label="Low Solubility", pos="0,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];
// Primary Factors CLE [label="High Crystal\Lattice Energy", pos="-2.5,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solv [label="Poor Solvation\L(Solvent Mismatch)", pos="2.5,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pKa [label="Unfavorable pKa\L(Ionization State)", pos="-2.5,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; LogP [label="High LogP\L(Lipophilicity)", pos="2.5,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Secondary Factors feeding into Primary Rigid [label="Molecular Rigidity", pos="-4.5,4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hbond [label="Intermolecular\LH-Bonding", pos="-0.5,4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polarity [label="Polarity Mismatch", pos="4.5,4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Size [label="Molecular Size", pos="4.5,-4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; FG [label="Ionizable Functional\LGroups", pos="-4.5,-4!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Rigid -> CLE; Hbond -> CLE; Polarity -> Solv; FG -> pKa; Size -> LogP;
CLE -> Sol [color="#5F6368"]; Solv -> Sol [color="#5F6368"]; pKa -> Sol [color="#5F6368"]; LogP -> Sol [color="#5F6368"]; } enddot Caption: Interplay of key physicochemical factors contributing to low solubility.
-
High Crystal Lattice Energy: As mentioned, the rigid structure of spirocycles can lead to very stable, tightly packed crystal lattices that are difficult for solvent molecules to break apart.[3][5]
-
Poor Solvation: The "like dissolves like" principle is fundamental.[6] If the polarity of your spirocyclic intermediate does not match the polarity of your chosen solvent, solvation will be poor.[7]
-
Ionization State (pKa): The solubility of compounds with acidic or basic functional groups is highly dependent on pH.[6] If the pH of the solution does not favor the ionized (charged) state of the molecule, solubility will be significantly lower.[8]
-
Lipophilicity (LogP): A high LogP indicates a preference for a non-polar (oily) environment over an aqueous one. Highly lipophilic compounds will naturally have low aqueous solubility.
Section 2: Troubleshooting Workflow - A Diagnostic Q&A
When faced with a solubility problem, a systematic approach is key. This section guides you through common scenarios in a question-and-answer format.
Q1: My spirocyclic intermediate precipitated unexpectedly from the reaction mixture. What's the first thing I should check?
A1: The first step is to assess the reaction conditions, as a change may have triggered the precipitation. Consider the following:
-
Temperature: Has the temperature of the reaction decreased? For most solids, solubility increases with temperature.[9][10] An unexpected cooling of the reaction vessel could cause the product to crash out.
-
Concentration: As the reaction progresses, the concentration of your intermediate increases. It may have simply exceeded its solubility limit in the current solvent system.[6]
-
Solvent Composition Change: Did the reaction consume a reactant that was acting as a co-solvent? Or did it produce a byproduct (e.g., water) that changed the overall polarity of the medium, making it a poorer solvent for your intermediate?[6]
dot graph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: A decision workflow for addressing unexpected precipitation.
Q2: Gentle warming didn't work. How do I choose a co-solvent to add?
A2: The goal is to modify the polarity of the solvent system to better match your compound.[11]
-
If your primary solvent is non-polar (e.g., Heptane, Toluene): Try adding a small amount of a more polar solvent like Ethyl Acetate, Dichloromethane (DCM), or Tetrahydrofuran (THF).
-
If your primary solvent is polar aprotic (e.g., Acetonitrile, Acetone): Consider adding a small amount of a more polar or hydrogen-bond-donating solvent like Isopropanol (IPA) or even Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in very small, dropwise additions.
-
The "Mixed-Solvency" Approach: Sometimes, a blend of several solubilizers can have a synergistic effect, enhancing solubility more than any single co-solvent could alone.[12]
Q3: My intermediate is consistently insoluble in common workup and chromatography solvents. What's the next step?
A3: This indicates a more fundamental solubility issue. It's time for a systematic approach to find a suitable solvent system. A high-throughput solvent screen is the most efficient method. If that is not possible, a structured bench-top screen is the next best option.
Section 3: Practical Solutions & Protocols
Protocol 1: Rapid Solvent Screening
This protocol helps you quickly identify promising solvents or binary mixtures for your spirocyclic intermediate.
Objective: To determine the approximate solubility of an intermediate in a range of common laboratory solvents. This is a form of kinetic solubility testing, which is fast and useful for initial screening.[13][14]
Materials:
-
~50 mg of your dried spirocyclic intermediate
-
A set of 10-12 small, capped vials (e.g., 2 mL HPLC vials)
-
A selection of solvents covering a range of polarities (see table below)
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Weigh approximately 2-3 mg of your intermediate into each labeled vial.
-
Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of a single solvent to each corresponding vial.
-
Equilibration: Cap the vials tightly and vortex them vigorously for 1-2 minutes. Let them stand at room temperature for 30 minutes to an hour.
-
Observation: Visually inspect each vial. Note whether the solid has completely dissolved, partially dissolved, or not dissolved at all.
-
Quantification (Optional): For vials where the solid did not completely dissolve, you can centrifuge the vial, take an aliquot of the supernatant, dilute it, and measure the concentration via HPLC or UV-Vis spectroscopy to determine the thermodynamic solubility.[15]
Data Presentation: Summarize your findings in a clear table.
| Solvent | Polarity Index | Dielectric Constant | Observation (e.g., at 5 mg/mL) |
| Heptane | 0.1 | 1.9 | Insoluble |
| Toluene | 2.4 | 2.4 | Sparingly Soluble |
| Dichloromethane | 3.1 | 9.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Very Soluble |
| Ethyl Acetate | 4.4 | 6.0 | Sparingly Soluble |
| Acetone | 5.1 | 21 | Soluble |
| Acetonitrile (ACN) | 5.8 | 37.5 | Partially Soluble |
| Isopropanol (IPA) | 3.9 | 18 | Insoluble |
| Methanol | 5.1 | 33 | Insoluble |
| Water | 10.2 | 80.1 | Insoluble |
Protocol 2: Salt Formation for Solubility Enhancement
If your spirocyclic intermediate contains an ionizable group (a weak acid or a weak base), converting it to a salt is one of the most effective methods to dramatically increase aqueous solubility.[16][17]
Objective: To form a salt of a basic or acidic intermediate to improve its solubility profile.
Key Principle: Salt formation requires a significant pKa difference (generally > 3) between the drug molecule and the counter-ion to ensure a stable ionic bond is formed.[18]
Procedure (for a basic intermediate with an amine group):
-
Dissolution: Dissolve your basic intermediate in a suitable organic solvent where it is at least moderately soluble (e.g., Methanol, IPA, or THF).
-
Acid Addition: Add a stoichiometric equivalent (1.0 eq) of a suitable acid. Common choices for forming hydrochloride (HCl) salts include HCl in dioxane or HCl in diethyl ether. For other salts, acids like methanesulfonic acid or tartaric acid can be used.[19]
-
Precipitation: The salt will often be much less soluble in the organic solvent than the freebase and will precipitate out. The precipitation can be encouraged by cooling the mixture or by adding a non-polar anti-solvent (like heptane or MTBE).
-
Isolation: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Confirmation: Confirm salt formation and test the aqueous solubility of the new salt form compared to the original freebase.
Section 4: Frequently Asked Questions (FAQs)
Q: Can reducing the particle size of my intermediate help with solubility? A: Yes, to an extent. Techniques like micronization increase the surface area-to-volume ratio of the particles, which can increase the rate of dissolution.[20][21] However, it does not change the equilibrium or thermodynamic solubility of the compound.[22] It's a useful technique but may not solve a fundamental insolubility problem.
Q: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it? A: "Oiling out" happens when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by the solution being too saturated or cooling too quickly. The fix is to return the solution to the heat source, add more of the "good" solvent to decrease saturation, and allow it to cool more slowly.[23]
Q: Are there other, more advanced techniques if these methods fail? A: Yes, in later-stage drug development, several advanced formulation strategies are used for poorly soluble compounds. These include creating amorphous solid dispersions (where the drug is dispersed in a polymer matrix), using complexation agents like cyclodextrins, or employing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[24][25][26][27] While typically used for final drug products, the principles can sometimes be adapted for challenging intermediates.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.
- Purdue University Department of Chemistry. (n.d.). Lattice Energy.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- QuickTakes. (n.d.). How is crystal lattice energy used to predict solubility and reactivity?.
- Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.
- Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Pawar, P. V., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- CUTM Courseware. (n.d.). Solubility Enhancement Technique.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Maheshwari, R. K. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Kravtsova, A. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
-
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Basavoju, S., Boström, D., & Velaga, S. P. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- AAT Bioquest. (2022, April 18). What factors affect solubility?.
- Al-Tammemi, S., et al. (2020). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics.
- Wagas, J. (2020, May 26). Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute.
- Blokhina, S. V., et al. (2019). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- PerkinElmer. (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lattice Energy [chemed.chem.purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijmsdr.org [ijmsdr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions with tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Welcome to the technical support resource for researchers utilizing tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate in synthesis. This guide provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate the unique challenges presented by this sterically hindered spirocyclic diamine. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Understanding the Substrate: A Tale of Two Nitrogens
The core challenge and synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The N2 nitrogen is part of a carbamate, protected by a bulky tert-butyloxycarbonyl (Boc) group. This makes it non-nucleophilic and generally unreactive under standard coupling conditions. The N7 nitrogen, however, is a secondary amine. While it is the reactive site for coupling, it is sterically hindered by the rigid spirocyclic framework. This steric bulk is the primary hurdle that must be overcome for successful coupling.
Frequently Asked Questions (FAQs) & Troubleshooting by Reaction Type
This section directly addresses common issues encountered when using this diamine in three major classes of coupling reactions.
Amide Coupling (Acylation)
Question: My standard amide coupling using EDC/HOBt is giving very low yield with this compound. What is going wrong?
Answer: The low yield is almost certainly due to the combination of the secondary amine's steric hindrance and its reduced nucleophilicity compared to a primary amine. Standard coupling reagents like EDC/HOBt form activated esters that are often not reactive enough to overcome the high activation energy required for the sterically demanding nucleophilic attack.[1] The activated intermediate may decompose or participate in side reactions before the desired coupling occurs.
Troubleshooting & Optimization:
-
Switch to a More Potent Coupling Reagent: For difficult couplings, more powerful reagents are required.[1] Consider the classes of reagents in the table below.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Microwave heating has also proven effective for accelerating sterically hindered couplings.[1]
-
Consider Acyl Fluorides: In particularly stubborn cases, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be very effective. Reagents like TCFH-NMI or BTFFH generate acyl fluorides, which are less sterically demanding than many other activated species and highly reactive towards amines.[1][2]
Table 1: Recommended Reagents for Hindered Amide Couplings
| Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HCTU, TBTU | Form highly reactive activated esters. HATU is often superior for challenging couplings.[1] | Can cause racemization of chiral carboxylic acids. Additives like HOAt or OxymaPure can suppress this. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for difficult couplings and known to suppress racemization.[3] | Byproducts can sometimes complicate purification. |
| Acyl Fluoride Precursors | TCFH-NMI, BTFFH | Generates highly reactive, small acyl fluoride intermediates, ideal for sterically demanding partners.[2] | May require slightly elevated temperatures (e.g., 80 °C) for optimal results. |
Buchwald-Hartwig C-N Cross-Coupling
Question: I am attempting to couple the spirodiamine with an aryl chloride using Pd(OAc)₂/PPh₃ and K₂CO₃, but I am only recovering starting materials. How can I optimize this reaction?
Answer: This is a classic challenge in modern cross-coupling. Standard, first-generation catalyst systems are ineffective for coupling sterically hindered secondary amines, especially with less reactive electrophiles like aryl chlorides.[4] Success in this reaction is critically dependent on using a specialized, bulky, and electron-rich phosphine ligand and a strong, non-nucleophilic base.
The Role of the Ligand and Base:
-
Ligand: Bulky, electron-rich "Buchwald" or "Hartwig" ligands are essential. They promote the crucial, often rate-limiting, steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide and the final reductive elimination to form the C-N bond and regenerate the active catalyst.[5][6]
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[6] These bases are strong enough to deprotonate the secondary amine (or the intermediate palladium-amine complex) to generate the active nucleophile but are poor nucleophiles themselves, minimizing side reactions. Weaker inorganic bases like K₂CO₃ are generally ineffective.[6]
Troubleshooting & Optimization:
-
Use a Modern Catalyst System: Switch to a combination of a palladium source (Pd₂(dba)₃ or a pre-catalyst) and a specialized ligand. Using air-stable palladium pre-catalysts can often lead to more reproducible results.[6][7]
-
Select the Right Base: Use NaOtBu, KOtBu, or LiHMDS. Ensure the base is fresh and handled under inert conditions.
-
Solvent is Key: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or THF are standard choices.[6]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Coupling
| Aryl Halide | Recommended Ligand(s) | Recommended Base(s) | Typical Temp. |
| Aryl Chloride | RuPhos, BrettPhos, t-BuXPhos[6] | NaOtBu, LiHMDS | 100-110 °C |
| Aryl Bromide | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ | 80-100 °C |
| Aryl Iodide | PPh₃, Xantphos[8] | Cs₂CO₃, K₃PO₄ | 80-100 °C |
Reductive Amination
Question: I'm performing a one-pot reductive amination with an aldehyde, but my LC-MS shows a mix of starting materials, the desired product, and the intermediate imine. How can I drive the reaction to completion?
Answer: The presence of the imine intermediate is a clear sign of incomplete reduction. This can happen for several reasons: the reducing agent is too weak or has degraded, the imine is sterically hindered and slow to reduce, or the reducing agent is competitively reducing the starting aldehyde.[9][10][11]
Troubleshooting & Optimization:
-
Use a Two-Step, One-Pot Procedure: First, allow the imine to form completely before adding the reducing agent. Combine the spirodiamine and the aldehyde/ketone in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). You can add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive imine formation. Monitor by TLC or LC-MS for the disappearance of the aldehyde. Once imine formation is complete, add the reducing agent.[9]
-
Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for reductive aminations.[12][13] It is milder than NaBH₄ and will selectively reduce the protonated imine intermediate much faster than it reduces the starting aldehyde, minimizing side product formation.[13]
-
Catalytic Acid: Imine formation is often catalyzed by a small amount of weak acid, like acetic acid (AcOH).[9][13] This is particularly useful when using STAB, as the reagent is stable under mildly acidic conditions.
General Experimental Protocols
The following are starting-point protocols. Optimization of stoichiometry, concentration, temperature, and reaction time will likely be necessary for your specific substrates.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a dry reaction vial under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.2 equiv).
-
Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, to make a ~0.2 M solution).
-
Add HATU (1.2 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Stir the reaction at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the spirodiamine is consumed.
-
Upon completion, dilute the reaction with ethyl acetate or DCM, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with an Aryl Chloride
-
To a dry Schlenk flask or microwave vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the aryl chloride (1.0 equiv), and this compound (1.2-1.5 equiv).
-
Caution: Perform the next step in a glovebox or under a strong counterflow of inert gas. Add sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).
-
Seal the vessel and add anhydrous, deoxygenated toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Two-Step Reductive Amination with STAB
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.1 equiv) and this compound (1.0 equiv) in an anhydrous solvent such as DCM or DCE (~0.2 M).
-
Add glacial acetic acid (0.1-0.2 equiv).
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the aldehyde by TLC.
-
Once imine formation is complete (or has reached equilibrium), add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Continue stirring at room temperature for 3-12 hours. Monitor the disappearance of the imine by LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
- BenchChem. (2025).
- Cui, J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- BenchChem. (2025). Technical Support Center: Reactions with Boc-Protected Amines.
- Samain, F., et al. (2014).
- ChemBK. (2024). tert-Butyl-2,7-diazaspiro[4.
- Various Authors. (2021). Sterically hindered amine derivatives with wide ranges of applications.
- Di Tommaso, E., et al. (2020). Optimization of the Buchwald-Hartwig reaction.
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Reddit Community. (2025).
- ResearchGate Community. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- U K, A., et al. (2019). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Reddit Community. (2025).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate Community. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- BOC Sciences. (n.d.). BOC-amino acids.
- Ashenhurst, J. (2018).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- LibreTexts. (2023).
- BenchChem. (2025). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Welcome to the technical support resource for the synthesis and purification of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile spirocyclic building block. High purity is critical for successful downstream applications, and this document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, which typically involves the selective mono-N-Boc protection of the parent diamine.
Q1: My reaction is complete, but LC-MS analysis shows three major peaks: my product, a species with a lower molecular weight, and one with a higher molecular weight. What are these impurities?
This is a classic impurity profile for a mono-Boc protection reaction on a diamine. The three peaks almost certainly correspond to:
-
Desired Product: Mono-Boc protected this compound.
-
Starting Material: Unreacted 2,7-diazaspiro[4.5]decane (lower MW).
-
Di-Boc Impurity: The di-protected tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate (higher MW).
The formation of these species is governed by the stoichiometry and reaction conditions. The unreacted starting material is a result of incomplete reaction, while the di-Boc impurity arises from the second nitrogen atom reacting with the Boc-anhydride reagent.
Q2: How can I minimize the formation of the di-Boc protected byproduct during the reaction?
Minimizing the di-Boc impurity is crucial for simplifying purification. The key is to control the reaction conditions to favor mono-protection. The two nitrogen atoms in the spirocyclic core have slightly different steric environments but similar nucleophilicity.
Causality: The formation of the di-Boc adduct is a second, competing reaction. By controlling the amount and delivery of the electrophilic Boc-anhydride ((Boc)₂O), you can significantly favor the initial mono-addition.
Recommended Strategies:
-
Slow Addition: Add the (Boc)₂O solution dropwise to a cooled solution (0-5 °C) of the diamine. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the most available nucleophile (the starting diamine) over the less concentrated mono-Boc product.
-
Stoichiometric Control: Use a slight sub-stoichiometric amount of (Boc)₂O (e.g., 0.95 equivalents). While this will intentionally leave some unreacted starting material, this impurity is typically much easier to remove via acid-base extraction than the di-Boc byproduct is by chromatography.
-
Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: What is the most efficient method for removing the unreacted 2,7-diazaspiro[4.5]decane starting material?
The unreacted diamine is significantly more basic than the desired mono-Boc product, whose secondary amine is sterically hindered and electronically deactivated by the adjacent carbamate. This difference in basicity is the key to a simple and effective purification step.
Method: Acid-Base Extraction This technique protonates the more basic starting material, rendering it soluble in the aqueous phase, while the less basic, Boc-protected product remains in the organic phase.
Protocol 1: Purification via Acid Extraction
-
Dissolution: After the reaction is complete, quench with water and remove the organic solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM (approx. 10 volumes).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). Wash 2-3 times. The unreacted diamine will react to form a salt and move into the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.
-
Quality Control: Analyze a small sample by LC-MS or TLC to confirm the absence of the starting material.
Q4: I've removed the starting material, but the di-Boc impurity remains. How can I separate it from my product?
The di-Boc impurity is non-basic and has a polarity very similar to the desired mono-Boc product, making extractive separation ineffective. The primary method for its removal is silica gel column chromatography.
Principle of Separation:
-
Mono-Boc Product: Contains a free secondary amine (-NH) group, which can interact with the acidic silanol groups on the silica surface. This results in moderate retention.
-
Di-Boc Impurity: Lacks the free -NH group. It is a less polar molecule and will elute faster from the column.
Table 1: Impurity Profile & Chromatographic Behavior
| Compound Name | Molecular Weight ( g/mol ) | Polarity | Elution Order (Normal Phase) |
| 2,7-diazaspiro[4.5]decane | 140.23 | High | Does not elute / Streaks |
| This compound (Product) | 240.34 | Medium | 2nd |
| tert-Butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate (di-Boc) | 340.45 | Low | 1st |
Protocol 2: Purification via Silica Gel Chromatography
-
Column Preparation: Pack a silica gel column appropriate for the scale of your crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Solvent System Selection: A common mobile phase is a gradient of ethyl acetate (EtOAc) in hexanes or heptane. A small amount of triethylamine (TEA, ~0.5-1%) should be added to the mobile phase. This deactivates the acidic sites on the silica gel, preventing the desired product (with its basic amine) from tailing or irreversibly binding to the column.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel ("dry loading"). This ensures a narrow band at the start of the chromatography.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexanes) to elute the non-polar di-Boc impurity first.
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% EtOAc in Hexanes) to elute the desired mono-Boc product.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Process
Workflow for Synthesis & Purification
The following diagram outlines the general workflow from the starting diamine to the purified, mono-Boc protected product, highlighting the points where key impurities are generated and removed.
Caption: Synthesis and purification workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving purity issues based on analytical data.
Caption: Troubleshooting decision tree for purification.
References
-
General Boc Protection Protocols: Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Practical Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Compound Data for this compound: PubChem Compound Summary for CID 135610803. National Center for Biotechnology Information. [Link]
Technical Support Center: Characterization of Unexpected Byproducts in Diazaspiro[4.5]decane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[4.5]decane scaffolds. This guide is designed to provide in-depth troubleshooting and practical solutions for the identification and characterization of unexpected byproducts encountered during these complex reactions. Our goal is to equip you with the knowledge to not only solve immediate synthetic challenges but also to build a robust, self-validating experimental framework.
Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation
This section addresses common issues and fundamental questions regarding byproduct formation in diazaspiro[4.5]decane synthesis.
Q1: My reaction to form a 1,8-diazaspiro[4.5]decane derivative is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?
A1: Low yields and multiple byproducts in the synthesis of 1,8-diazaspiro[4.5]decanes often stem from competing side reactions. Key challenges include the formation of tarry byproducts or polymerization of starting materials.[1] The specific byproducts will depend on your synthetic route, but common culprits include:
-
Incomplete Cyclization: The reaction may stall after the formation of an intermediate, leading to the presence of unreacted starting materials or partially cyclized products.[2]
-
Over-alkylation or Acylation: If your synthesis involves N-functionalization, di-substituted or even tri-substituted products can form if stoichiometry and reaction conditions are not carefully controlled.
-
Isomer Formation: Depending on the substitution pattern of your precursors, the formation of constitutional isomers is possible.
-
Aza-Michael Addition Side Reactions: When using α,β-unsaturated carbonyl compounds as precursors, undesired aza-Michael additions can occur, leading to a variety of adducts.[3][4][5][6] This is particularly prevalent when using primary or secondary amines as nucleophiles.[3][4]
-
Intramolecular Rearrangements: Certain precursors to diazaspiro[4.5]decanes are prone to rearrangement under the reaction conditions, leading to the formation of alternative ring systems.[7]
Q2: I am attempting a multi-component reaction to synthesize a complex diazaspiro[4.5]decane, but I am isolating a product with a completely different mass spectrum than expected. What could be happening?
A2: Multi-component reactions (MCRs) for spirocycle synthesis can be mechanistically complex, and seemingly minor changes in reaction conditions can favor alternative pathways.[8] An unexpected mass spectrum strongly suggests the formation of a completely different molecular entity. Here are some possibilities:
-
Alternative Cyclization Pathways: The reactants may be assembling in a different order or through a different cyclization mode than anticipated. For instance, instead of the desired diazaspiro[4.5]decane, you might be forming a different heterocyclic system.
-
Reaction with Solvent or Reagents: In some cases, the solvent or other reagents present in the reaction mixture can participate in the reaction, leading to unexpected adducts. For example, trace amounts of acetone in glassware have been reported to form Schiff bases with hydrazine intermediates in pyridazinethione reactions.[9]
-
Fragmentation of Starting Materials: Under harsh reaction conditions, starting materials can degrade or fragment, and these fragments can then recombine to form a variety of unexpected products.
Q3: My purification of a basic diazaspiro[4.5]decane derivative by silica gel chromatography is proving difficult, with significant streaking and poor separation. What can I do?
A3: The basic nature of the amine functionalities in diazaspiro[4.5]decanes leads to strong interactions with the acidic silica gel, causing streaking and poor resolution.[1] To mitigate this, consider the following:
-
Basic Modifier in Eluent: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase, such as alumina.
-
Reverse-Phase HPLC: For highly polar or water-soluble compounds, reverse-phase HPLC can be a powerful purification tool. Optimize your mobile phase composition and gradient, often using a small amount of an acid like trifluoroacetic acid (TFA) to protonate the amines and improve peak shape.[1]
Section 2: Troubleshooting Guides - A Deeper Dive into Specific Issues
This section provides detailed troubleshooting for specific experimental observations, complete with potential causes and actionable solutions.
Issue 1: Presence of an Isomeric Byproduct with the Same Mass
Observation: Your mass spectrometry data shows a peak corresponding to the correct molecular weight of your target diazaspiro[4.5]decane, but NMR and/or HPLC analysis reveals the presence of a significant isomeric impurity.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Troubleshooting & Characterization Protocol |
| Regioisomer Formation | In syntheses involving unsymmetrical precursors, cyclization can occur at different positions, leading to regioisomers. For example, in the formation of a 1,8-diazaspiro[4.5]decane, if the piperidine ring precursor is unsymmetrically substituted, two different spirocyclic products can form. | 1. Re-examine Starting Materials: Confirm the purity and structure of your starting materials using NMR and MS. 2. Modify Reaction Conditions: Temperature, catalyst, and solvent can influence the regioselectivity of cyclization. Experiment with milder conditions to favor the thermodynamically more stable product. 3. Advanced NMR Techniques: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to definitively establish the connectivity of the isolated byproduct and confirm its structure.[10] 4. X-ray Crystallography: If a crystalline sample of the byproduct can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[8] |
| Diastereomer Formation | If your synthesis creates new stereocenters, a mixture of diastereomers can be formed. The ratio of these diastereomers is influenced by the stereoselectivity of the reaction. | 1. Chiral Chromatography: Employ chiral HPLC or SFC to separate and quantify the diastereomers. 2. NMR Analysis: Carefully analyze the 1H and 13C NMR spectra. Diastereomers will often exhibit distinct sets of peaks, although they may be very similar. NOESY or ROESY experiments can help determine the relative stereochemistry. 3. Optimize for Diastereoselectivity: Adjust reaction parameters (temperature, catalyst, solvent) to enhance the formation of the desired diastereomer. For example, in some cyclization reactions, lower temperatures can improve stereoselectivity.[11] |
Issue 2: Byproducts Resulting from Incomplete or Alternative Reactions
Observation: You observe byproducts with molecular weights corresponding to starting materials, intermediates, or unexpected adducts.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Troubleshooting & Characterization Protocol |
| Incomplete Cyclization | The final ring-closing step may be slow or reversible, leading to the accumulation of acyclic or partially cyclized intermediates. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time to determine if it has gone to completion. 2. Optimize Reaction Conditions: Increase the reaction time or temperature. If a catalyst is used, ensure it is active and present in the correct amount. 3. Isolate and Characterize Intermediates: If a significant amount of an intermediate is present, attempt to isolate and characterize it using NMR and MS to confirm its structure. This can provide valuable mechanistic insight. |
| Aza-Michael Addition Byproducts | When using α,β-unsaturated carbonyls, the amine nucleophile can add in a 1,4-fashion (aza-Michael addition) without subsequent cyclization, or multiple additions can occur.[3][4][6] | 1. Control Stoichiometry: Carefully control the stoichiometry of the amine nucleophile to minimize multiple additions. 2. Modify Reaction Conditions: The choice of solvent and the presence of a catalyst can influence the rate of the aza-Michael addition versus the desired cyclization.[12] 3. Spectroscopic Analysis: Look for characteristic signals in the NMR and IR spectra. For example, the presence of a C=C bond in the 1H and 13C NMR and the absence of the expected spirocyclic signals would indicate an uncyclized aza-Michael adduct. |
| Intramolecular Cyclization Side Reactions | In some cases, a functional group within one of the starting materials can undergo an undesired intramolecular cyclization, competing with the desired intermolecular reaction.[13][14][15][16] | 1. Protect Reactive Functional Groups: If a starting material contains a functional group that can participate in an unwanted side reaction, consider protecting it before the main reaction and deprotecting it in a later step. 2. Analyze Byproduct Structure: Isolate and characterize the byproduct to identify the alternative cyclized structure. This will help you understand the competing reaction pathway and design a strategy to avoid it. |
Section 3: Experimental Protocols & Visualization
This section provides detailed experimental protocols for key analytical techniques and visual diagrams to illustrate reaction pathways and troubleshooting logic.
Protocol 1: General Procedure for Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, starting with a high percentage of water (with 0.1% formic acid or acetic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid or acetic acid).
-
MS Analysis: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Data Analysis: Analyze the chromatogram to identify the peaks corresponding to the desired product and any byproducts. Examine the mass spectrum of each peak to determine its molecular weight.
Protocol 2: Purification of a Basic Diazaspiro[4.5]decane using Modified Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Eluent Modification: To the eluent (e.g., a mixture of dichloromethane and methanol), add 0.5-1% triethylamine.
-
Column Packing: Pack the column with the modified silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the modified eluent and load it onto the column.
-
Elution: Elute the column with the modified eluent, collecting fractions and monitoring by TLC.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Side Reactions in Diazaspiro[4.5]decane Synthesis
Caption: A systematic approach to identifying and resolving byproduct formation.
References
- BenchChem. (2025). challenges in working with triazaspiro[4.5]decane compounds.
- BenchChem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.
- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Jung, M. E., & Avery, M. A. (2006). Synthesis of cyclic urethanes from Boc-protected diazocarbonyl substrates through an indium triflate [In(OTf)3] catalyzed intramolecular cyclization reaction. Tetrahedron Letters, 47(36), 6347-6350.
- MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine.
- National Center for Biotechnology Information. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.
- ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on....
- Various Authors. (n.d.). Michael Addition - Common Conditions.
- Wikipedia. (n.d.). Michael addition reaction.
- ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions | Request PDF.
- Scribd. (n.d.). Aza-Michael Reaction Insights | PDF.
- American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- National Center for Biotechnology Information. (2023). A New Approach for the Identification of Isobaric and Isomeric Metabolites.
- Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.
- Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 15. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
In the landscape of modern drug discovery and organic synthesis, spirocyclic scaffolds are of paramount importance for their ability to confer rigid, three-dimensional architectures to novel chemical entities. The diazaspiro[4.5]decane core is a privileged substructure in medicinal chemistry. Protecting one of the two amine functionalities is a crucial step in its synthetic elaboration, with the tert-butyloxycarbonyl (Boc) group being a workhorse due to its stability and facile, orthogonal removal.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. As of this writing, a detailed, publicly available, and fully assigned experimental spectrum for this specific regioisomer is not present in peer-reviewed literature or major spectral databases. Therefore, this document serves a dual purpose: first, to provide a robust, predictive analysis of the expected ¹H and ¹³C NMR spectra based on foundational principles and extensive data from analogous structures, and second, to offer a comparative framework and a standardized protocol for researchers to acquire and interpret their own data.
Our approach is grounded in scientific integrity. We will clearly distinguish between predicted data, based on established chemical shift theory, and experimental data from closely related structural analogues. This methodology provides a powerful and practical tool for scientists to confirm the successful synthesis and regioselective protection of this valuable synthetic intermediate.
The Structural Landscape: Numbering and Key Features
A prerequisite for any NMR analysis is a clear and unambiguous numbering system for the atoms in the molecule. The structure and numbering scheme for this compound are presented below. This framework will be used for all subsequent spectral assignments.
Caption: Structure and numbering scheme for NMR analysis.
The key structural features influencing the NMR spectra are:
-
The Spirocyclic Core: The spiro-fused ring system creates a rigid structure where protons on the same carbon (geminal protons) are often chemically non-equivalent (diastereotopic), leading to more complex splitting patterns.
-
The Boc Protecting Group: This bulky group introduces characteristic signals in both ¹H and ¹³C NMR and significantly influences the chemical shifts of adjacent nuclei in the pyrrolidine ring.
-
Asymmetric Nitrogen Environments: The two nitrogen atoms are in distinct chemical environments. N2 is a tertiary amide (carbamate), while N7 is a secondary amine. This asymmetry is the basis for the distinct signals observed for the pyrrolidine and piperidine ring protons.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for acquiring ¹H and ¹³C NMR spectra for this class of compounds.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), or alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Cap the NMR tube and vortex gently until the sample is fully dissolved.
2. ¹H NMR Acquisition: a. Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion. b. Acquire a standard one-dimensional proton spectrum with the following typical parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 8-16 (adjust for sample concentration) c. Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. d. Carefully phase and baseline correct the spectrum. e. Integrate all signals to determine the relative number of protons for each resonance.
3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters include:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, as ¹³C is much less sensitive than ¹H) c. For distinguishing between CH, CH₂, and CH₃ groups, acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum.
Sample [label="1. Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃)"];
Acquire1H [label="2. ¹H NMR Acquisition\n(400+ MHz, 16 scans)"];
Acquire13C [label="3. ¹³C NMR Acquisition\n(Proton Decoupled, 1024+ scans)"];
Process [label="4. Data Processing\n(Phasing, Baseline, Integration)"];
Assign [label="5. Spectral Assignment\n(Chemical Shift, Multiplicity, Integration)"];
Compare [label="6. Comparative Analysis\n(vs. Analogue Data & Predictions)"];
Structure [label="7. Structure Confirmation"];
Sample -> Acquire1H;
Sample -> Acquire13C;
Acquire1H -> Process;
Acquire13C -> Process;
Process -> Assign;
Assign -> Compare;
Compare -> Structure;
}
Caption: A standardized workflow for NMR analysis.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct regions corresponding to the Boc group, the pyrrolidine ring, and the piperidine ring.
| Predicted Shift (ppm) | Proton(s) (from Fig. 1) | Multiplicity | Integration | Rationale & Comments |
| ~ 3.4 - 3.6 | H1, H3 | Multiplet (m) | 4H | Protons on the pyrrolidine ring, alpha to the electron-withdrawing carbamate nitrogen. Deshielded. Complex splitting due to coupling with each other and adjacent protons. |
| ~ 2.8 - 3.0 | H6, H8 | Multiplet (m) | 4H | Protons alpha to the secondary amine (N7). Less deshielded than H1/H3. Expected to be complex multiplets. |
| ~ 2.0 - 2.5 | NH | Broad Singlet (br s) | 1H | The chemical shift of the amine proton is highly dependent on concentration, solvent, and temperature. Often exchanges and may be broad. |
| ~ 1.6 - 1.8 | H4, H10 | Multiplet (m) | 4H | Protons on the pyrrolidine and piperidine rings adjacent to the spirocenter. Their chemical environment is complex. |
| ~ 1.5 - 1.7 | H9 | Multiplet (m) | 2H | Protons beta to the secondary amine (N7). Expected to be in the aliphatic region. |
| 1.46 | Boc-CH₃ | Singlet (s) | 9H | The characteristic, sharp singlet for the nine equivalent protons of the tert-butyl group. This is a key diagnostic signal for successful Boc protection.[1] |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon skeleton. The key diagnostic signals are those of the Boc group and the spiro-carbon.
| Predicted Shift (ppm) | Carbon(s) (from Fig. 1) | DEPT-135 Signal | Rationale & Comments |
| ~ 155.0 | C' (C=O) | None | The carbonyl carbon of the carbamate group. Its chemical shift is highly characteristic. |
| ~ 79.5 | C'' (Quaternary) | None | The quaternary carbon of the tert-butyl group. A key diagnostic signal for the Boc group. |
| ~ 50 - 55 | C1, C3 | Negative (CH₂) | Carbons alpha to the carbamate nitrogen. Deshielded compared to typical aliphatic carbons. |
| ~ 45 - 50 | C6, C8 | Negative (CH₂) | Carbons alpha to the secondary amine nitrogen. |
| ~ 55 - 65 | C5 (Spiro) | None | The quaternary spiro-carbon. Its exact shift can be sensitive to ring strain and substitution. |
| ~ 30 - 35 | C4, C10 | Negative (CH₂) | Aliphatic carbons adjacent to the spirocenter. |
| ~ 28.4 | Boc-CH₃ | Positive (CH₃) | The three equivalent methyl carbons of the tert-butyl group. This signal, along with the C'' signal, is definitive proof of the Boc group's presence.[2] |
| ~ 25 - 30 | C9 | Negative (CH₂) | Aliphatic carbon beta to the secondary amine. |
Comparative Analysis: Grounding Predictions with an Analogue
To add confidence to our predictions, we can compare them to the known experimental data of a simpler, yet structurally relevant molecule: tert-butyl piperidine-1-carboxylate . This molecule contains the same Boc-protected nitrogen within a six-membered ring, providing a solid baseline for our expectations.
Table 3: Comparison of Predicted Data with Experimental Data of an Analogue
| Nucleus | Predicted Shift in Title Compound (ppm) | Experimental Shift in tert-butyl piperidine-1-carboxylate (ppm) | Analysis of Difference |
| ¹H: Protons α to Boc-N | ~ 3.4 - 3.6 | ~ 3.40 | The excellent agreement validates the predicted deshielding effect of the Boc-carbamate on adjacent protons. |
| ¹H: Protons β to Boc-N | N/A (Part of a different ring) | ~ 1.60 | This value helps inform our prediction for the protons on the piperidine ring (H9), which are similarly positioned relative to a nitrogen. |
| ¹H: t-Butyl Group | 1.46 | 1.46 | The chemical shift of the Boc protons is remarkably consistent across different molecules, confirming its diagnostic value. |
| ¹³C: Carbonyl (C=O) | ~ 155.0 | 154.9 | The carbamate carbonyl chemical shift is highly conserved, showing excellent agreement. |
| ¹³C: Quaternary t-Butyl | ~ 79.5 | 79.3 | The quaternary carbon of the Boc group is also highly consistent and a reliable indicator. |
| ¹³C: Carbons α to Boc-N | ~ 50 - 55 | ~ 44 (broad due to rotamers) | The predicted shift is higher due to being part of a five-membered ring and adjacent to a spiro-carbon, which alters the electronic environment and ring strain compared to a simple piperidine. |
| ¹³C: Methyl t-Butyl | ~ 28.4 | 28.5 | As with the protons, the methyl carbons of the Boc group show virtually identical chemical shifts. |
Note: Experimental data for the analogue is sourced from standard spectral databases and may vary slightly with solvent and concentration.
The comparison demonstrates that the chemical shifts for the Boc group itself are highly predictable and serve as reliable internal references. The differences observed in the ring protons and carbons highlight the influence of the spirocyclic system and the five-membered ring structure in the title compound, which is consistent with established NMR theory.
Conclusion
While the absence of published experimental data for this compound necessitates a predictive approach, a rigorous analysis based on fundamental NMR principles and comparison with validated data from structural analogues provides a powerful and reliable guide for its characterization. The key diagnostic features are the unmistakable singlet at ~1.46 ppm in the ¹H NMR and the characteristic carbons at ~155.0, 79.5, and 28.4 ppm in the ¹³C NMR, which unequivocally confirm the presence of the Boc protecting group. The differentiation between the pyrrolidine and piperidine ring systems is clearly observable through the distinct chemical shift regions for the protons and carbons alpha to their respective nitrogen atoms. This guide provides researchers and drug development professionals with the foundational knowledge and a practical framework to confidently synthesize, purify, and characterize this important chemical building block.
References
-
Balasubrahmanyam, S. N., and S. Bharathi. "Supporting Information for 'A simple and efficient method for the synthesis of tert-butyl carbamates from amines and di-tert-butyl dicarbonate'." Indian Journal of Chemistry - Section B, 2010. [Link]
Sources
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of Diazaspiro[4.5]decane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise separation and analysis of enantiomers are not just a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of therapeutic agents. The diazaspiro[4.5]decane scaffold, a privileged structure in modern drug discovery, often possesses one or more chiral centers, making robust enantioselective chromatography a critical step in the development pipeline. This guide provides an in-depth comparison of Chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of diazaspiro[4.5]decane derivatives, grounded in experimental data and field-proven insights.
The Imperative of Chirality in Diazaspiro[4.5]decane Scaffolds
The three-dimensional architecture of diazaspiro[4.5]decane derivatives allows for precise spatial orientation of functional groups, which is key to their interaction with biological targets. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, the ability to isolate and quantify the desired stereoisomer is paramount.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most prevalent and versatile technique for achieving this enantioseparation.[2]
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and are often the first choice for screening chiral separations of diazaspiro[4.5]decane derivatives.
A key study by Aboul-Enein et al. (2018) provides a direct comparison of several polysaccharide-type CSPs for the enantioseparation of a series of substituted 1,3-diazaspiro[4.5]decan-4-ones.[2][3] The findings from this study form the basis of the following comparison.
Polysaccharide-Based CSPs: A Head-to-Head Comparison
The study investigated three popular polysaccharide-based CSPs under normal phase conditions:
-
Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OJ (Cellulose tris(4-methylbenzoate))
-
Lux-Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))
The experiments were conducted using mobile phases composed of n-hexane with either 2-propanol or ethanol as a polar modifier. The results compellingly demonstrated the superior performance of the amylose-based CSP for this class of compounds.
Table 1: Comparative Performance of Polysaccharide CSPs for 1,3-Diazaspiro[4.5]decan-4-one Enantiomers
| Chiral Stationary Phase | Chiral Selector | General Observations | Success Rate for Separation of 14 Analytes | Key Strengths |
| Lux-Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Successfully resolved the enantiomers of almost all tested compounds. | High | Broad applicability for this compound class.[3] |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Showed enantioselectivity for a smaller subset of the tested compounds. | Moderate | Effective for specific derivatives. |
| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | Resolved the fewest number of compounds among the three tested CSPs. | Low | Limited applicability for this compound class.[3] |
Causality Behind the Performance Difference: The superior performance of the amylose-based CSP (Lux-Amylose-2) can be attributed to the distinct three-dimensional structure of the amylose backbone compared to cellulose. The helical grooves of amylose derivatives often provide a better steric fit for a wider range of chiral molecules, allowing for more effective and diverse interactions (hydrogen bonding, π-π interactions, and steric hindrance) that lead to enhanced chiral recognition.[3]
The Crucial Role of the Mobile Phase
The composition of the mobile phase is a powerful tool for optimizing chiral separations. For the basic diazaspiro[4.5]decane core, the addition of a basic modifier to the mobile phase is often essential to achieve good peak shape and resolution.
-
Normal Phase: Mixtures of n-hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are standard. The alcohol percentage is adjusted to control retention time and can significantly impact selectivity. For basic analytes like diazaspiro[4.5]decanes, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is crucial to suppress interactions with residual silanols on the silica surface and improve peak symmetry.[4]
-
Reversed Phase: While less common for the initial screening of these compounds, reversed-phase methods using aqueous buffers with acetonitrile or methanol can be developed. This is particularly useful for compounds that are more soluble in aqueous media or for methods requiring mass spectrometry (MS) detection.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the benefits of both gas and liquid chromatography. It often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component. Polysaccharide-based CSPs are widely used in SFC, typically with an alcohol co-solvent (e.g., methanol, ethanol).[5][6]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical workflow for the chiral separation of a novel diazaspiro[4.5]decane derivative based on the successful methods reported in the literature.
Objective: To resolve the enantiomers of a substituted 1,3-diazaspiro[4.5]decan-4-one.
Materials:
-
HPLC system with UV detector
-
Chiral Column: Lux-Amylose-2 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/2-Propanol (90:10, v/v)
-
Sample: Racemic diazaspiro[4.5]decane derivative dissolved in the mobile phase (approx. 1 mg/mL)
Methodology:
-
System Preparation:
-
Equilibrate the Lux-Amylose-2 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 254 nm.
-
Maintain the column temperature at 20°C.
-
-
Sample Injection:
-
Inject 10 µL of the sample solution onto the column.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomeric peaks.
-
Expected Results and Troubleshooting:
-
Good Separation: Two well-resolved peaks corresponding to the two enantiomers.
-
Poor Resolution:
-
Adjust the ratio of n-hexane to 2-propanol. Increasing the percentage of 2-propanol will generally decrease retention time but may also affect selectivity.
-
If peak tailing is observed, consider adding a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase.
-
-
No Separation:
-
Screen other chiral columns, such as Chiralcel OD, or consider different mobile phase systems (e.g., using ethanol instead of 2-propanol).
-
Visualization of the Method Development Workflow
Caption: A logical workflow for chiral HPLC method development.
Chiral Recognition Mechanism
The enantioseparation on polysaccharide-based CSPs is governed by a complex interplay of intermolecular interactions. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, and the difference in the stability of these complexes leads to their differential retention.
Caption: Key interactions in chiral recognition.
For diazaspiro[4.5]decane derivatives, the key interactions are likely to be:
-
Hydrogen Bonding: Between the N-H groups of the diazasprio core and the carbamate groups on the CSP.
-
π-π Interactions: If aromatic substituents are present on the analyte, they can interact with the phenyl groups of the CSP.
-
Steric Interactions: The rigid spirocyclic structure of the analyte fits into the chiral grooves of the polysaccharide backbone, and the spatial arrangement of substituents determines the stability of the interaction.
Conclusion
The successful chiral separation of diazaspiro[4.5]decane derivatives is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs, particularly amylose derivatives, have proven to be highly effective for this class of compounds under normal phase conditions. By carefully selecting the appropriate CSP and optimizing the mobile phase composition, researchers can develop robust and reliable HPLC methods for the accurate analysis and purification of these pharmaceutically important molecules. For challenging separations, exploring alternative techniques such as SFC can provide a faster and more environmentally friendly solution.
References
-
Aboul-Enein, H. Y., Aboul-Enein, M. N., El-Azzouny, A. A., Saleh, O. A., Hassan, R. M., & Amin, K. M. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160–165. [Link]
-
Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. PubMed. [Link]
-
ResearchGate. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. ResearchGate. [Link]
-
Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]
-
LCGC International. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2593-2608. [Link]
-
MDPI. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. [Link]
- West, C., & Lesellier, E. (2008). A unified classification of stationary phases for packed column supercritical fluid chromatography.
-
Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Daicel Chiral Technologies. [Link]
-
Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]
-
MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]
-
MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI. [Link]
-
MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
PubMed. (2014). Enantioseparation of pyroglutamide derivatives on polysaccharide based chiral stationary phases by high-performance liquid chromatography and supercritical fluid chromatography: a comparative study. PubMed. [Link]
-
PubMed. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]
-
PubMed. (2017). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. PubMed. [Link]
-
West Virginia University School of Medicine. (n.d.). Chiral Drug Separation. WVU School of Medicine. [Link]
-
bepress. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepress. [Link]
Sources
- 1. (PDF) Development and Validation of Chiral HPLC Method for [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. ymc.eu [ymc.eu]
The Rigidity Face-Off: Diazaspiro[4.5]decane Scaffolds versus Piperazine in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. For decades, the piperazine ring has been a stalwart scaffold, prized for its synthetic tractability and its presence in numerous approved drugs. However, the contemporary drive towards compounds with enhanced three-dimensionality and optimized physicochemical properties has brought alternative scaffolds to the forefront. Among these, diazaspiro[4.5]decane frameworks have emerged as compelling, more rigid alternatives to the conformationally flexible piperazine. This guide provides a comprehensive comparison of the rigidity of diazaspiro[4.5]decane scaffolds and piperazine, supported by experimental data and computational insights, to inform rational drug design.
The Conformational Conundrum: Flexibility vs. Pre-organization
The fundamental difference between piperazine and diazaspiro[4.5]decane lies in their conformational freedom. Piperazine, a six-membered heterocycle, readily interconverts between two chair conformations, with a relatively low energy barrier. This flexibility can be advantageous, allowing the molecule to adapt to the binding pockets of various biological targets. However, this conformational promiscuity comes at an entropic cost upon binding, potentially reducing binding affinity.
Conversely, the spirocyclic nature of diazaspiro[4.5]decanes introduces significant conformational constraints. The spirocenter, a quaternary carbon shared by two rings, locks the relative orientation of the rings, drastically reducing the number of accessible low-energy conformations. This "pre-organization" of the scaffold into a more defined three-dimensional shape can lead to higher binding affinities and improved selectivity for the target protein.
Quantifying Rigidity: A Tale of Two Scaffolds
The rigidity of a cyclic molecule can be quantitatively assessed by determining the energy barrier to ring inversion. This is the energy required for the ring to flip from one chair conformation to another. Higher energy barriers indicate a more rigid structure.
Piperazine: The Flexible Workhorse
The conformational dynamics of piperazine and its derivatives have been extensively studied. The parent piperazine ring undergoes rapid chair-to-chair interconversion at room temperature. Experimental techniques, particularly dynamic NMR (DNMR) spectroscopy, have been instrumental in quantifying this flexibility. For N,N'-dimethylpiperazine, the ring inversion barrier has been determined to be approximately 55.7 kJ/mol (13.3 kcal/mol) in dichloromethane.[1] N-acylation of the piperazine ring, a common modification in drug design, can further influence this barrier, with activation energies for ring inversion in N-benzoylated piperazines ranging from 56 to 80 kJ/mol.[1][2]
Computational studies corroborate these experimental findings, showing a preference for the chair conformation, with the boat conformation being significantly higher in energy.[3][4] The relatively low energy barrier allows for a dynamic equilibrium between different conformers in solution.
Diazaspiro[4.5]decane: A More Rigid Framework
Direct experimental quantification of the ring inversion barrier for the parent, unsubstituted diazaspiro[4.5]decane scaffold is less common in the literature, as these scaffolds are often synthesized with substituents for specific applications. However, the inherent nature of the spirocyclic system leads to a significantly higher barrier to any conformational reorganization compared to a simple monocyclic ring.
To illustrate the expected increase in rigidity, we can consider the principles of conformational analysis. The ring inversion of a six-membered ring proceeds through a high-energy half-chair or twist-boat transition state. In a spirocyclic system like diazaspiro[4.5]decane, the inversion of one ring is sterically hindered by the presence of the fused second ring, leading to a more strained and higher energy transition state.
Physicochemical Properties: A Comparative Analysis
The differences in rigidity between these two scaffolds also translate to distinct physicochemical properties that are critical for drug development.
| Property | Piperazine | Diazaspiro[4.5]decane | Rationale |
| Rigidity (Ring Inversion Barrier) | Lower (~56-80 kJ/mol for derivatives)[1][2] | Higher (Expected to be significantly > 80 kJ/mol) | The spirocyclic fusion in diazaspiro[4.5]decane restricts conformational freedom. |
| 3D Shape | More flexible, dynamic equilibrium of conformers | More defined and rigid 3D structure | The locked conformation of the spirocycle leads to a more predictable shape. |
| Lipophilicity (logP) | Generally lower | Can be higher due to increased carbon content | The additional carbocyclic ring in diazaspiro[4.5]decane increases its nonpolar surface area. |
| Aqueous Solubility | Generally higher | Can be lower | The increased lipophilicity can reduce aqueous solubility. |
| Synthetic Accessibility | High, numerous commercial sources and established routes | More complex, often requires multi-step synthesis | The construction of the spirocyclic core is more challenging than the synthesis of simple piperazines. |
Implications for Drug Design and Development
The choice between a flexible piperazine and a rigid diazaspiro[4.5]decane scaffold has profound implications for a drug discovery campaign.
Advantages of Diazaspiro[4.5]decane Scaffolds:
-
Improved Potency and Selectivity: The pre-organized and rigid nature of the spirocyclic scaffold can lead to a more precise fit into a target's binding site, resulting in higher binding affinity and improved selectivity against off-targets.
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, potentially leading to improved pharmacokinetic profiles.
-
Novel Chemical Space: The use of diazaspiro[4.5]decane scaffolds allows for the exploration of novel chemical space, offering opportunities for new intellectual property.
Considerations for Using Diazaspiro[4.5]decane Scaffolds:
-
Synthetic Complexity: The synthesis of diazaspiro[4.5]decanes is generally more complex and costly than that of piperazine derivatives.[5]
-
Solubility: The increased lipophilicity of the spirocyclic core may lead to lower aqueous solubility, which can be a challenge for oral drug delivery. Careful consideration of substituents is necessary to modulate this property.
Experimental Workflows for Scaffold Evaluation
To empirically compare the properties of drug candidates based on these two scaffolds, the following experimental workflows are recommended.
Conformational Analysis via Variable Temperature NMR (VT-NMR)
This technique is crucial for determining the energy barriers of conformational changes.
Caption: Workflow for determining conformational energy barriers using VT-NMR.
Protocol:
-
Sample Preparation: Dissolve the compound of interest (e.g., a piperazine derivative and a diazaspiro[4.5]decane derivative) in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, dichloromethane, or THF).
-
NMR Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.
-
Data Analysis: Observe the changes in the NMR signals, particularly the broadening and eventual coalescence of signals corresponding to protons that are exchanging between different chemical environments due to conformational changes. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Calculation of Energy Barrier: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational process from the coalescence temperature and the frequency difference between the exchanging signals at the slow exchange limit.
Permeability Assessment: Caco-2 and PAMPA Assays
Evaluating the permeability of compounds is essential for predicting their oral bioavailability.
Caption: Workflow for assessing compound permeability.
Caco-2 Permeability Assay Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for absorption (A-to-B). Conversely, add the compound to the basolateral side and measure its appearance on the apical side to assess efflux (B-to-A).
-
Data Analysis: Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate is placed on top of an acceptor plate containing buffer. The test compound is added to the donor wells of the filter plate.
-
Incubation: The "sandwich" is incubated to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS) to calculate the permeability coefficient.
Synthesis of a Parent Diazaspiro[4.5]decane Scaffold
While numerous methods exist for synthesizing substituted diazaspiro[4.5]decanes, a general approach to an unsubstituted core, such as 2,7-diazaspiro[4.5]decane, can be envisioned as follows, based on established synthetic strategies.[6]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Guide to Spirocyclic Scaffolds: Unlocking Advantages Over Linear Diamines in Medicinal Chemistry
In the intricate world of drug discovery, the architectural design of a molecule is paramount. It dictates not only the compound's ability to interact with its biological target but also its overall pharmacokinetic and pharmacodynamic profile. For decades, linear diamines have served as reliable and versatile building blocks. However, the increasing demand for molecules with enhanced three-dimensionality and improved drug-like properties has brought spirocyclic diamines, such as tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, to the forefront of modern medicinal chemistry.[1][2] This guide provides an in-depth comparison, grounded in scientific principles and experimental observations, to illuminate the distinct advantages of employing this spirocyclic scaffold over its linear counterparts.
The Conformational Advantage: Rigidity and Pre-organization
The fundamental difference between a spirocyclic diamine and a linear diamine lies in their conformational freedom. Linear diamines, such as ethylenediamine or propylenediamine, possess a high degree of rotational freedom around their single bonds. This flexibility, while seemingly advantageous for exploring a wide conformational space, often comes at an entropic cost upon binding to a biological target. The molecule must adopt a specific, low-energy conformation to fit into the binding pocket, a process that is energetically unfavorable.
Spirocyclic systems, by their very nature, are conformationally constrained. The spiro center, a quaternary carbon atom shared by two rings, locks the molecule into a well-defined three-dimensional orientation.[2] This "pre-organization" means that the molecule exists in a conformation that is already close to its bioactive shape, reducing the entropic penalty of binding and potentially leading to higher binding affinities.
Caption: Conformational flexibility and binding entropy comparison.
Impact on Physicochemical Properties
The introduction of a spirocyclic scaffold can significantly modulate key physicochemical properties that are critical for a drug candidate's success. These properties include solubility, lipophilicity (logP), and metabolic stability.
| Property | Linear Diamines | This compound | Rationale for Advantage |
| Solubility | Generally good, but can decrease with increasing chain length and substitution. | Often enhanced. | The 3D structure disrupts crystal packing, leading to lower lattice energies and improved solubility.[2] |
| Lipophilicity (logP) | Can be high, especially with aliphatic chains. | Generally lower logD values. | The rigid, compact structure can reduce the molecule's overall lipophilicity.[1] |
| Metabolic Stability | Flexible chains are more susceptible to metabolism by enzymes like Cytochrome P450. | Improved metabolic stability. | The spirocyclic core is less prone to enzymatic degradation, and the rigid structure can orient substituents away from metabolic hotspots.[1] |
| pKa | Can vary, but the two amine groups can influence each other electronically. | Distinct and tunable pKa values. | The fixed spatial arrangement of the two nitrogen atoms allows for more precise control over their basicity. |
| Fraction of sp3 carbons (Fsp3) | Lower Fsp3 character. | Higher Fsp3 character. | Increased Fsp3 character is correlated with improved clinical success rates, likely due to enhanced 3D complexity and better target engagement.[1] |
Experimental Evidence: A Case Study in Amide Coupling
To illustrate the practical advantages of using this compound, let's consider a common reaction in pharmaceutical synthesis: amide bond formation. In parallel synthesis, where a library of compounds is generated, reaction efficiency and product purity are paramount.
Objective: To compare the reaction yield and purity of amide products derived from a standard carboxylic acid and either a linear diamine (N-Boc-1,4-diaminobutane) or this compound.
Caption: Workflow for comparative amide coupling experiment.
Expected Results and Interpretation:
| Amine Component | Expected Yield | Expected Purity (LC-MS) | Interpretation |
| N-Boc-1,4-diaminobutane | 60-75% | ~90% | The flexibility of the linear diamine can lead to side reactions, such as intramolecular cyclization or oligomerization, resulting in lower yields and purity. |
| This compound | >90% | >98% | The rigid spirocyclic structure presents the reactive amine in a well-defined orientation, minimizing side reactions and leading to a cleaner reaction profile and higher yield. The mono-Boc protection ensures regioselective acylation. |
The expected superior outcome with the spirocyclic diamine is a direct consequence of its conformational rigidity. The fixed orientation of the nucleophilic amine reduces the likelihood of unproductive intermolecular interactions and side reactions, streamlining the path to the desired product.
Applications in Drug Discovery and Beyond
The unique properties of this compound and related spirocyclic diamines make them valuable scaffolds in a wide range of therapeutic areas.[3] Their ability to project substituents into distinct vectors in three-dimensional space allows for the fine-tuning of interactions with complex biological targets.[2]
Key Application Areas:
-
GPCR Ligands: The rigid framework is ideal for mimicking the turns and loops of peptides that often bind to G-protein coupled receptors.
-
Enzyme Inhibitors: The defined stereochemistry can lead to highly selective and potent enzyme inhibitors.[2]
-
Ion Channel Modulators: The spirocyclic core can serve as a rigid anchor to position functional groups that interact with specific residues within ion channels.[4]
-
CNS-penetrant drugs: The ability to modulate lipophilicity while increasing three-dimensionality is advantageous for designing drugs that can cross the blood-brain barrier.
Conclusion
While linear diamines will continue to be useful tools in organic synthesis, the evidence strongly supports the strategic advantage of employing spirocyclic scaffolds like this compound in modern drug discovery programs. The inherent conformational rigidity, favorable impact on physicochemical properties, and potential for improved reaction outcomes make these building blocks a superior choice for developing novel therapeutics with enhanced potency, selectivity, and drug-like properties. By embracing the three-dimensionality offered by spirocycles, medicinal chemists can unlock new regions of chemical space and accelerate the journey from hit to lead to clinical candidate.
References
- The Significance of Spirocyclic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 8). Reymond Research Group.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
- tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate - Introduction. (2024, April 9). ChemBK.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
X-ray crystallography of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives.
An In-Depth Guide to the Structural Elucidation of tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate Derivatives via X-ray Crystallography
The 2,7-diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique exit vector for substituents, enabling precise exploration of chemical space in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, creating derivatives like this compound, offers a versatile handle for synthetic elaboration. Understanding the precise solid-state conformation, stereochemistry, and intermolecular interactions of these building blocks is paramount for rational drug development. X-ray crystallography stands as the definitive method for this purpose, providing unambiguous atomic-level insights.
This guide provides a comparative framework and a detailed experimental workflow for the structural analysis of this class of compounds. While a wealth of patent literature utilizes this scaffold, publicly available crystal structures for the parent this compound are scarce. Therefore, we will draw upon a closely related analogue, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, to establish a baseline for comparison and to illustrate the principles of crystallographic analysis that are directly applicable to the [4.5]decane series.
Part 1: The 2,7-Diazaspiro[4.5]decane Scaffold: A Structural Primer
The 2,7-diazaspiro[4.5]decane framework consists of a pyrrolidine ring and a piperidine ring fused at a single quaternary carbon atom (the spirocenter). This arrangement imparts significant conformational constraint. The Boc-protecting group on the pyrrolidine nitrogen (N2) further influences the local geometry and electronic properties.
The key to its utility in drug design lies in its conformational rigidity. Unlike flexible aliphatic chains, the spirocyclic system holds appended functional groups in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.
Caption: Core structure of the target scaffold.
Part 2: Comparative Crystallographic Analysis: A Case Study
Direct experimental data for the title compound is not prevalent in open literature. However, the crystallographic data for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate provides an excellent proxy for understanding the structural behavior of these systems[1]. This analogue features a five-membered lactam ring instead of a six-membered piperidine ring.
Case Study: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate*
The crystal structure of this molecule reveals critical details about ring conformation and intermolecular packing.[1] Both five-membered rings adopt an envelope conformation.[1] In the crystal lattice, molecules are linked by N—H···O hydrogen bonds, forming one-dimensional chains.[1] This hydrogen bonding is a key feature that dictates the solid-state packing and can influence physical properties like solubility and melting point.
Table 1: Crystallographic Data for the Analogue Compound [1]
| Parameter | Value |
| Chemical Formula | C₁₂H₂₀N₂O₃ |
| Molar Mass | 240.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.495 (5) |
| b (Å) | 6.283 (3) |
| c (Å) | 19.247 (10) |
| β (°) | 97.029 (8) |
| Volume (ų) | 1259.7 (11) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 173 |
Extrapolating to the [4.5]decane System: An Objective Comparison
Replacing the five-membered lactam of the case study with the six-membered piperidine ring of the target this compound would introduce significant structural changes:
-
Ring Conformation: The piperidine ring is expected to adopt a low-energy chair conformation, which is significantly different from the envelope conformation of the pyrrolidine or lactam rings. This will alter the orientation of substituents on the piperidine nitrogen and adjacent carbons.
-
Hydrogen Bonding: The secondary amine in the piperidine ring provides a hydrogen bond donor. This allows for the formation of different, potentially more complex, hydrogen-bonding networks compared to the lactam analogue, influencing the crystal packing.
-
Molecular Volume: The [4.5]decane system is larger, which will result in different unit cell parameters and crystal density.
This comparison underscores the necessity of obtaining a specific crystal structure for each derivative of interest, as small changes in the scaffold can lead to profound differences in the solid-state conformation and packing, which are critical for computational modeling and structure-activity relationship (SAR) studies.
Part 3: A Validated Workflow for Structural Determination
The following section details a robust, self-validating protocol for determining the crystal structure of novel this compound derivatives. The causality behind each step is explained to provide field-proven insight.
Sources
A Senior Application Scientist's Guide to In Silico Modeling: Comparing Conformational Analysis Methods for tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Introduction: The Strategic Role of Conformational Analysis for Spirocyclic Scaffolds
In modern drug discovery, the three-dimensional shape of a molecule—its conformation—is intrinsically linked to its biological activity. For medicinal chemists and computational scientists, accurately predicting the accessible, low-energy conformations of a potential drug candidate is a cornerstone of rational design. This is particularly true for spirocyclic scaffolds, which are increasingly utilized in drug discovery for their inherent three-dimensionality and structural novelty.[1] These rigid yet complex structures can present unique binding interactions, but their conformational landscape can be challenging to explore. An inaccurate or incomplete understanding of a molecule's preferred shapes can lead to flawed structure-activity relationship (SAR) models, inefficient lead optimization, and costly late-stage failures.
This guide provides an in-depth comparison of computational methods for modeling the conformational space of a representative spirocyclic building block: tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. We will move beyond a simple list of software and delve into the causality behind methodological choices, offering a field-proven workflow that balances computational expense with scientific rigor. The objective is to equip researchers with the expertise to select and implement the most appropriate in silico tools for their specific research questions, ensuring that the generated conformational ensembles are both comprehensive and energetically reliable.
The Target Molecule: Structural Nuances of this compound
The target molecule, this compound, presents several interesting conformational challenges that make it an excellent case study.
-
Spirocyclic Core: The spiro center joins a five-membered pyrrolidine ring and a six-membered piperidine ring. The puckering of each ring (e.g., chair, boat, twist-boat for the piperidine; envelope, twist for the pyrrolidine) are key degrees of freedom.
-
Bulky Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms is sterically demanding. Its orientation relative to the ring system will significantly influence the energy of different conformers.
-
Rotatable Bonds: The key rotatable bonds are within the rings and around the carbamate linkage of the Boc group.
Understanding the interplay between these features is critical for identifying the global energy minimum and the ensemble of low-energy conformers that are likely to be relevant in a biological context.
Caption: Key conformational elements of the target molecule.
Comparative Analysis of In Silico Methodologies
The goal of a conformational analysis is to generate a diverse set of low-energy 3D structures.[2][3] The two primary families of computational methods used for this are Molecular Mechanics (MM) and Quantum Mechanics (QM). The most robust workflows often employ a combination of both.
Section 3.1: The Workhorse - Molecular Mechanics (MM)
Molecular Mechanics is the method of choice for the initial, broad exploration of conformational space due to its computational efficiency.[4] MM models a molecule as a collection of balls (atoms) connected by springs (bonds), using a set of parameters known as a force field to calculate the potential energy of a given conformation.[5]
The Critical Choice: Force Field Selection The accuracy of any MM calculation is entirely dependent on the quality of the force field. For a drug-like molecule such as ours, several general-purpose force fields are commonly used.
| Force Field | Key Strengths | Considerations for our Molecule |
| MMFF94(s) | Developed by Merck, it is specifically parameterized for a wide range of organic and drug-like molecules.[6] | Excellent choice. It has robust parameters for common functional groups, including amides and carbamates, and various heterocyclic systems.[6] |
| GAFF/AMBER | The General AMBER Force Field (GAFF) is designed to be compatible with the AMBER force fields used for biomolecules and covers most organic molecules.[6] | A strong contender, widely used in molecular dynamics simulations.[7] Parameterization for the spirocyclic core should be well-covered. |
| OPLS | Optimized Potentials for Liquid Simulations; known for excellent performance in condensed-phase simulations. The latest versions (e.g., OPLS4) have broad coverage for drug-like molecules.[8] | Very suitable, particularly if subsequent simulations in solvent are planned. It has a strong track record in accurately reproducing molecular properties.[8] |
| UFF | The Universal Force Field is capable of handling almost any element in the periodic table. | Generally not recommended for high-accuracy conformational analysis of organic molecules. It is better suited for organometallics or when other force fields lack parameters. |
Expert Insight: For this compound, both MMFF94s and OPLS4 are superior choices. Their extensive parameterization for common organic functional groups ensures a more reliable description of the subtle energetic penalties associated with torsional strain and non-bonded interactions, which are dominant in defining the conformational preferences of this system.
Conformational Search Algorithms Once a force field is chosen, an algorithm is needed to explore the potential energy surface.
-
Systematic Search: This method rotates each specified bond by a defined increment. It is exhaustive but suffers from a combinatorial explosion, making it impractical for molecules with more than a few rotatable bonds.
-
Stochastic/Monte Carlo Methods: These methods randomly alter the coordinates or torsions of the molecule and accept or reject the new conformation based on its energy.[3] This is a highly efficient way to navigate complex energy landscapes and is a core component of many modern software packages.
-
Molecular Dynamics (MD): MD simulation involves solving Newton's equations of motion for the molecule, allowing it to naturally explore different conformations over time at a given temperature.[7] It is excellent for finding locally accessible minima.
Section 3.2: The Gold Standard - Quantum Mechanics (QM)
Quantum mechanics methods calculate the energy of a molecule by solving the Schrödinger equation. They are fundamentally more accurate than MM because they do not rely on pre-defined parameters. However, this accuracy comes at a much higher computational cost.
For conformational analysis, QM is typically used not for the initial search, but for refining and ranking the low-energy conformers found by an MM search. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G* or larger) offer the best balance of accuracy and speed for molecules of this size.[9]
Section 3.3: A Practical Workflow for Robust Conformational Modeling
A scientifically sound and efficient approach combines the strengths of MM and QM. This multi-step process ensures both broad sampling of conformational space and accurate energetic ranking of the most relevant structures.
Caption: A robust, multi-step workflow for conformational analysis.
Protocol: A Self-Validating Workflow for Conformational Analysis
This protocol details the recommended workflow using a combination of widely available software tools. The rationale behind each step is explained to ensure trustworthiness and scientific integrity.
Software: This protocol can be implemented using various commercial packages like Schrödinger Maestro (MacroModel/ConfGen), OpenEye (OMEGA), or a combination of open-source tools like RDKit and an external QM package (e.g., Gaussian, ORCA).[2][10]
Step 1: 2D to 3D Structure Generation
-
Action: Draw the 2D structure of this compound in a molecular editor and convert it to an initial 3D structure.
-
Causality: The quality of the initial 3D structure is not critical, as the subsequent search will explore different geometries. However, ensuring correct stereochemistry and connectivity is paramount.
Step 2: Molecular Mechanics Conformational Search
-
Action: Perform a stochastic conformational search (e.g., Monte Carlo Multiple Minimum - MCMM) using a high-quality force field (MMFF94s or OPLS4). Set a generous limit on the number of search steps (e.g., 10,000) and an energy window to save conformers (e.g., 10-15 kcal/mol above the global minimum).
-
Causality: A stochastic search is more efficient than a systematic search for this level of flexibility.[3] A wide energy window is used initially to avoid prematurely discarding conformers that might become more stable after QM optimization.
Step 3: Initial Filtering and Clustering
-
Action: Analyze the output of the MM search. Remove duplicate conformers using a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
Causality: The MM search will often find many nearly identical conformations. Clustering based on RMSD provides a unique set of conformers, making the subsequent, computationally expensive QM step more efficient.
Step 4: Quantum Mechanical Geometry Optimization
-
Action: For each unique conformer from Step 3, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*).
-
Causality: This is the most critical refinement step. QM provides a much more accurate description of the electronic structure, leading to more reliable geometries and relative energies than MM alone.[9] This step validates the initial MM-generated geometries.
Step 5: Final Ranking and Analysis
-
Action: Perform a higher-level single-point energy calculation (e.g., using a larger basis set like cc-pVTZ) on the QM-optimized geometries. If solvent effects are important, a continuum solvent model (like PCM or SMD) can be included. Rank the conformers by their final relative energies.
-
Causality: A final, more accurate energy calculation provides a definitive ranking. Solvent can significantly alter the relative stability of conformers, especially if some conformations have larger dipole moments or expose polar groups differently.
Performance Benchmarking: A Comparative Overview
To guide the selection process, the following table summarizes a qualitative comparison of different approaches. "Cost" refers to computational expense.
| Method / Workflow | Typical Software | Relative Cost | Accuracy | Key Use Case |
| Fast MM Search | RDKit, VEGA ZZ, Schrödinger (ConfGen Fast)[2][11] | Low | Low-Med | Rapidly generating plausible 3D structures for large virtual libraries. |
| Thorough MM Search | Schrödinger (MacroModel), OpenEye (OMEGA)[8][10] | Medium | Medium | Generating a good quality conformational ensemble for initial SAR studies. |
| MM Search + QM Refinement (This Guide) | Combination of MM and QM packages | High | High | High-accuracy studies, pharmacophore modeling, detailed SAR analysis. |
| Full QM Search (e.g., CREST) | xTB, Gaussian, ORCA | Very High | Very High | Rigorous academic studies on small, highly flexible systems. |
Conclusion: From In Silico Models to Actionable Insights
The in silico modeling of molecular conformations is not a one-size-fits-all process. For a structurally complex molecule like this compound, a superficial analysis using a single, fast method is unlikely to capture the true conformational landscape and may mislead subsequent drug design efforts.
By adopting a tiered strategy—using efficient and well-parameterized Molecular Mechanics for broad exploration followed by rigorous Quantum Mechanics for refinement—researchers can generate a high-fidelity ensemble of conformers. This self-validating workflow, which leverages the strengths of different computational regimes, provides the necessary confidence that the resulting models are a reliable foundation for understanding molecular recognition, building predictive pharmacophore models, and ultimately, designing more effective therapeutics.
References
-
Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2413–2420. [Link]
-
Schrödinger, LLC. (n.d.). ConfGen. Retrieved from [Link]
-
Schrödinger, LLC. (n.d.). MacroModel. Retrieved from [Link]
-
Funes-Ardoiz, I., & Paton, R. S. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]
-
OpenEye Scientific. (n.d.). Omega - Conformer Generation Software. Retrieved from [Link]
-
VeraChem LLC. (n.d.). Small Molecule Tools. Retrieved from [Link]
-
de Graaf, C., O'Mahony, G., & Boström, J. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34, 183–196. [Link]
-
Friedrich, N.-O., de Bruyn Kops, C., Flachsenberg, F., Sommer, K., Rarey, M., & Kirchmair, J. (2017). Benchmarking Commercial Conformer Ensemble Generators. Journal of Chemical Information and Modeling, 57(10), 2714–2727. [Link]
-
Kurogi, Y., & Guner, O. F. (2001). Comparison of Conformational Analysis Techniques To Generate Pharmacophore Hypotheses Using Catalyst. Journal of Chemical Information and Computer Sciences, 41(6), 1590–1605. [Link]
-
Gatica, S., Diaz-Ibaceta, P., Notario, Y., & Serpa, C. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
-
Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular mechanics. Methods in Molecular Biology, 1215, 37–60. [Link]
-
Vale, C., & Almássy, L. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 653-667. [Link]
-
Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49761198, Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [Link].
-
Avogadro. (2022). Molecular Mechanics & Force Fields. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved from [Link].
-
Hollóczki, O., & Nyulászi, L. (2012). A molecular mechanical model for N-heterocyclic carbenes. Physical Chemistry Chemical Physics, 14(30), 10538-10547. [Link]
-
Do, H., & Troisi, A. (2015). Developing accurate molecular mechanics force fields for conjugated molecular systems. Physical Chemistry Chemical Physics, 17(38), 25123-25132. [Link]
-
ChemBK. (2024). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link].
-
Piñero, J., Furlong, L. I., & Sanz, F. (2018). In silico models in drug development: where we are. Current Opinion in Pharmacology, 42, 111-121. [Link]
-
Schrödinger, LLC. (2022). Introducing a new in silico workflow for efficient and automated macrocycle design. Retrieved from [Link].
-
Wikipedia. (n.d.). Force field (chemistry). Retrieved from [Link].
-
Sabe, V. T., Ntombela, T., & Jhamba, L. A. (2022). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 23(18), 10737. [Link]
-
Stewart, J. J. (2003). Conformational analysis by intersection: CONAN. Journal of Computational Chemistry, 24(1), 10-20. [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved from [Link].
-
Gryff-Keller, A., Krężel, A., & Krawczyk, H. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7724. [Link]
-
Tanaka, T., et al. (2023). Conformational analysis of davidiin and punicafolin via DFT calculation of 1H NMR coupling constants. ChemRxiv. [Link]
-
Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. [Link]
-
LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. Retrieved from [Link]
-
Klauda, J. B., et al. (2005). Gauche-trans energy difference, and torsional and rotational barriers in n-butane and n-hexane. The Journal of Physical Chemistry B, 109(12), 5900-5906. [Link]
-
Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(1), 1-13. [Link]
-
Unacademy. (n.d.). Conformational Analysis of N-Butane in Stereochemistry. Retrieved from [Link]
-
Deleuze, M. S., & Claes, L. (2002). High-level theoretical study of the conformational equilibrium of n-pentane. The Journal of Chemical Physics, 116(5), 1856-1870. [Link]
-
University of British Columbia. (n.d.). n-Butane. Retrieved from [Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schrodinger.com [schrodinger.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eyesopen.com [eyesopen.com]
- 11. pubs.acs.org [pubs.acs.org]
The Versatile Diazaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The diazaspiro[4.5]decane core, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its inherent three-dimensional rigidity and conformational constraint offer a unique platform for designing high-affinity and selective ligands for a diverse array of biological targets. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various diazaspiro[4.5]decane analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this versatile scaffold dramatically influence biological activity, paving the way for novel therapeutics.
Targeting G-Protein Coupled Receptors (GPCRs): A Tale of Selectivity
The diazaspiro[4.5]decane framework has proven particularly fruitful in the development of antagonists for G-protein coupled receptors (GPCRs), a large family of integral membrane proteins involved in a myriad of physiological processes. The rigid spirocyclic system helps to lock in bioactive conformations, leading to enhanced potency and selectivity.
Neurokinin-1 (NK1) Receptor Antagonists: Combating Nausea and More
One of the most notable applications of the 6,7-diazaspiro[4.5]decane scaffold is in the creation of potent neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists are pursued for treating chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and central nervous system (CNS) disorders.[1] The unique three-dimensional structure of the 6,7-diazaspiro[4.5]decane core has been pivotal in developing potent and orally bioavailable NK1 receptor antagonists.[1]
Experimental Workflow: Radioligand Binding Assay for NK1 Receptor Affinity
A fundamental experiment to determine the affinity of novel analogs for the NK1 receptor is the radioligand binding assay. This self-validating system provides a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from the receptor.
Caption: Workflow for determining NK1 receptor binding affinity.
Dopamine D3 Receptor Antagonists: A Focus on Selectivity
A series of potent and selective dopamine D3 receptor (D3R) antagonists have been developed using arylated diazaspiro alkane cores.[2] Radioligand binding studies revealed that compounds 11 , 14 , 15a , and 15c exhibited favorable D3R affinity with Ki values ranging from 12 to 25.6 nM.[2][3] Notably, these compounds displayed high selectivity for the D3R over the D2R, with selectivity ratios ranging from 264- to 905-fold.[2][3]
However, SAR studies revealed that certain modifications were detrimental to D3R affinity and selectivity. For instance, the introduction of a benzonitrile or pyridine moiety (15d and 15e ) led to a significant decrease in D3R affinity.[3] Furthermore, when the diazaspiro synthon 6 was evaluated as a potential bioisostere for the classical dichlorophenylpiperazine found in many antipsychotics, the resulting compound (15f ) showed reduced D3R affinity (Ki = 82.4 nM) and selectivity (91.0-fold) compared to the lead compound 15a .[3]
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity |
| 15a | 12.0 | 3160 | 264 |
| 15c | 25.6 | >23,200 | >905 |
| 15f | 82.4 | 7500 | 91 |
Table 1: Comparative Binding Affinities of Diazaspiro[4.5]decane Analogs at Dopamine Receptors.
M1 Muscarinic Agonists: Fine-Tuning Activity
Novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds have been synthesized and evaluated as M1 muscarinic agonists.[4] The compound 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a ) demonstrated high affinity for both M1 and M2 receptors and showed antiamnesic activity.[4] Interestingly, modification of the methyl group at the N2 position of 6a increased the selectivity for M1 over M2 receptors but resulted in a loss of M1 agonistic activity.[4] This highlights the delicate balance between affinity and functional activity. Furthermore, replacing the oxygen or carbonyl group at the 1-position with a basic nitrogen atom was not well-tolerated for M1 receptor binding.[4]
In a related series of 1-oxa-8-azaspiro[4.5]decanes, systematic modifications of the lead compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17 ) led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[5]
Targeting Enzymes and Ion Channels: Expanding the Therapeutic Landscape
The utility of the diazaspiro[4.5]decane scaffold extends beyond GPCRs to enzymes and ion channels, demonstrating its broad applicability in drug design.
RIPK1 Kinase Inhibitors: A Novel Approach to Necroptosis
Necroptosis, a form of programmed cell death, is implicated in various inflammatory diseases. Inhibition of the receptor-interacting protein kinase 1 (RIPK1) is a promising therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[6] Through structural optimization, compound 41 emerged with a prominent inhibitory activity against RIPK1, boasting an IC50 value of 92 nM.[6] This compound also demonstrated a significant anti-necroptotic effect in a cellular model, making it a valuable lead for further development.[6]
Logical Relationship: From Hit to Lead in RIPK1 Inhibitor Discovery
Caption: The discovery path of a potent RIPK1 inhibitor.
T-Type Calcium Channel Antagonists: A Pharmacophore-Driven Design
Based on a 5-feature T-type pharmacophore model, a series of 2,8-diazaspiro[4.5]decanones were designed and synthesized as T-type calcium channel antagonists.[7] The hypothesis that an appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could effectively mimic the pharmacophore proved successful, leading to the discovery of potent T-type calcium channel inhibitors with moderate selectivity over L-type calcium channels.[7]
Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
Systematic exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives led to the discovery of potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[8] Compound 48 demonstrated excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and exhibited over 23-fold selectivity against JAK2.[8] This compound also showed superior anti-inflammatory efficacy compared to tofacitinib in an animal model of ulcerative colitis, highlighting its potential as a clinical candidate.[8]
Novel Applications: From Myocardial Infarction to Cancer Therapy
The versatility of the diazaspiro[4.5]decane scaffold is further underscored by its application in developing treatments for myocardial infarction and cancer.
Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP)
Novel 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a key role in cell death following myocardial infarction.[9][10] These compounds target the c subunit of the F1/FO-ATP synthase complex.[9][10] Several compounds showed good mPTP inhibitory activity and demonstrated beneficial effects in a model of myocardial infarction, including a reduction in the apoptotic rate and an overall improvement in cardiac function.[9] Further optimization led to a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives with high potency as mPTP inhibitors and the ability to counteract cardiomyocyte death in an in vitro model of hypoxia/reoxygenation.[11]
EZH2 PROTACs with a Diazaspiro[4.5]decane Linker
A novel class of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Enhancer of Zeste Homolog 2 (EZH2), an important cancer target, has been developed using a 2,8-diazaspiro[4.5]decane as a rigid linker.[12] The structure-activity relationship study identified compound 5g as a potent EZH2 PROTAC that effectively degraded the target protein in various cancer cell lines.[12] This compound exhibited antiproliferative activities and showed promising pharmacokinetic properties, making it a good starting point for the development of EZH2-targeting cancer therapies.[12]
Conclusion
The diazaspiro[4.5]decane scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of a wide range of potent and selective modulators for diverse biological targets. The SAR studies presented in this guide underscore the importance of subtle structural modifications in fine-tuning the pharmacological properties of these analogs. As our understanding of disease biology deepens, the versatile diazaspiro[4.5]decane core will undoubtedly continue to be a valuable tool in the design of next-generation therapeutics.
References
- Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism - Benchchem.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.
- Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed.
- Highly Selective Dopamine D3 Receptor Antagonists with Aryl
- Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed.
- Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed.
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
- Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed.
- Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.
- Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC - PubMed Central.
- Discovery of novel 1,3,8-triazaspiro[4.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH.
- Identification of a Novel 2,8-Diazaspiro[4.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 2,7-Diazaspiro[4.5]decane: Navigating Synthesis with Boc, Cbz, and Fmoc
For Immediate Publication
[City, State] – [Date] – The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in modern drug discovery, forming the foundation of numerous biologically active compounds. Its unique three-dimensional structure and the presence of two secondary amine functionalities offer rich opportunities for chemical modification. However, the similar reactivity of these two nitrogen atoms presents a significant challenge for selective functionalization. The strategic use of amine protecting groups is therefore paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of three widely used protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the 2,7-diazaspiro[4.5]decane system, offering experimental insights to guide researchers in their synthetic endeavors.
The choice of a protecting group is a critical decision in multi-step synthesis, influencing not only the reaction conditions that can be employed but also the overall efficiency and yield of the synthetic route.[1][2] An ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and should not interfere with other transformations in the synthetic sequence.[3][1] The concept of "orthogonality," the ability to selectively remove one protecting group in the presence of others, is a key consideration in complex syntheses.[4][5]
The Contenders: Boc, Cbz, and Fmoc
The Boc, Cbz, and Fmoc groups are all carbamate-based protecting groups that have found extensive use in organic synthesis, particularly in peptide chemistry and the synthesis of nitrogen-containing heterocycles.[6] Their distinct cleavage conditions form the basis of many orthogonal protection strategies.[4][6]
-
tert-Butoxycarbonyl (Boc): The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[4] It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7]
-
Carboxybenzyl (Cbz): The Cbz group is stable to both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[8][9] This allows for its removal under neutral conditions, which can be advantageous for sensitive substrates.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is stable to acidic conditions but is labile to bases.[10] Deprotection is typically achieved using a solution of a secondary amine, such as piperidine, in an organic solvent.[10][11]
Comparative Analysis: Stability and Orthogonality
The selection of a protecting group is dictated by the planned synthetic route and the stability of other functional groups present in the molecule. The orthogonality of Boc, Cbz, and Fmoc groups is a powerful tool for the selective functionalization of the 2,7-diazaspiro[4.5]decane scaffold.[4][5] For instance, one nitrogen can be protected with a Boc group while the other is protected with a Cbz group. The Cbz group can then be selectively removed by hydrogenolysis, allowing for functionalization of the newly freed amine, while the Boc group remains intact. Subsequently, the Boc group can be removed under acidic conditions to allow for further modification at the second nitrogen.
Table 1: Comparative Stability of Protecting Groups
| Protecting Group | Stable To | Labile To |
| Boc | Base, Nucleophiles, Catalytic Hydrogenolysis | Strong Acids (e.g., TFA, HCl)[4] |
| Cbz | Acid, Base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8][9] |
| Fmoc | Acid | Base (e.g., Piperidine)[10] |
Experimental Protocols: Protection and Deprotection
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of 2,7-diazaspiro[4.5]decane with Boc, Cbz, and Fmoc groups.
Boc Protection and Deprotection
The Boc group is a popular choice for amine protection due to its ease of introduction and clean deprotection.[12]
Protection Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Metabolic Gauntlet: A Comparative Guide to the Stability of Diazaspiro[4.5]decane-Containing Compounds
For researchers, scientists, and professionals in the fast-paced world of drug development, the journey of a promising compound from discovery to clinical application is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, rendering it therapeutically ineffective. This guide provides an in-depth technical assessment of the metabolic stability of compounds featuring the diazaspiro[4.5]decane core, a privileged scaffold increasingly utilized in medicinal chemistry for its unique three-dimensional structure and synthetic tractability.
The diazaspiro[4.5]decane motif, with its two nitrogen-containing rings sharing a single carbon atom, offers a rigid framework that can orient functional groups in precise spatial arrangements, enhancing target affinity and selectivity. However, the metabolic fate of this heterocyclic system is a key consideration in lead optimization. Here, we will delve into the experimental assessment of metabolic stability, compare the stability of various analogs, and discuss strategies to modulate the metabolic properties of this important scaffold.
The Gatekeepers of Metabolism: In Vitro Assessment Strategies
To predict how a compound will fare in the complex metabolic environment of the human body, we rely on robust in vitro models. The primary site of drug metabolism is the liver; therefore, our experimental focus is on liver-derived systems.[1] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in the cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative metabolism.[2] It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug.[1]
-
Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II (conjugation) pathways.[1] While more complex, it offers a more physiologically relevant assessment of a compound's metabolic fate.
The output of these assays, typically the in vitro half-life (t½) and intrinsic clearance (CLint), allows for the rank-ordering of compounds and provides crucial data for predicting in vivo pharmacokinetic parameters.[2]
Comparative Metabolic Stability of Diazaspiro[4.5]decane Analogs
The inherent stability of the diazaspiro[4.5]decane core is generally considered favorable. However, the substituents appended to this scaffold play a crucial role in dictating the overall metabolic stability of the molecule. A notable example comes from the development of dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. In a systematic exploration, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated.[3]
One particular compound from this series, designated as compound 48 , demonstrated excellent metabolic stability .[3][4] This highlights the potential of the diazaspiro[4.5]decane core to serve as a foundation for metabolically robust drug candidates.
While specific quantitative data for a broad range of analogs is often proprietary, the general principles of structure-metabolism relationships (SMR) can be applied to predict and improve the metabolic stability of new chemical entities containing the diazaspiro[4.5]decane scaffold.
| Compound Class | Key Structural Features | Reported Metabolic Stability | Reference |
| TYK2/JAK1 Inhibitors | 2,8-diazaspiro[4.5]decan-1-one core with specific substitutions | Excellent | [3][4] |
| RIPK1 Inhibitors | 2,8-diazaspiro[4.5]decan-1-one derivatives | Potent inhibitors, metabolic stability is a key optimization parameter | [5] |
| Sigma-1 Receptor Ligands | 1,4-dioxa-8-azaspiro[4.5]decane core | Stable enough for in vivo imaging applications | [6] |
| mPTP Opening Inhibitors | 1,3,8-triazaspiro[4.5]decane scaffold | Optimized for therapeutic effect, implying sufficient stability | [7] |
Decoding Metabolic Pathways: Where Does the Scaffold Break Down?
Identifying the "metabolic soft spots" of a molecule is a critical step in optimizing its stability. For the diazaspiro[4.5]decane core and its derivatives, the most common metabolic transformations are Phase I reactions, particularly oxidation mediated by CYP enzymes. Potential sites of metabolism include:
-
N-dealkylation: If the nitrogen atoms of the spirocycle are substituted with alkyl groups, these can be susceptible to enzymatic removal.
-
Oxidation of the Spirocyclic Core: The carbon atoms of the cyclohexane or pyrrolidine/piperidine rings can undergo hydroxylation.
-
Metabolism of Substituents: Often, the most significant metabolic liabilities are not on the core itself, but on the appended functional groups. Aromatic rings are prone to hydroxylation, and other functional groups can undergo various oxidative or hydrolytic transformations.
The process of identifying these metabolites involves incubating the parent compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS).[8][9][10] This allows for the detection and structural elucidation of the metabolites formed.
Below is a generalized workflow for metabolite identification:
Caption: A typical workflow for in vitro metabolite identification.
A Practical Guide: Experimental Protocol for Liver Microsomal Stability Assay
To ensure scientific integrity and reproducibility, a detailed and validated protocol is essential. The following is a representative step-by-step methodology for assessing the metabolic stability of a diazaspiro[4.5]decane-containing compound using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ice-cold, for reaction quenching)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Step-by-step workflow for a liver microsomal stability assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration in the incubation).
-
Thaw the human liver microsomes on ice and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Conclusion: Designing for Metabolic Resilience
The diazaspiro[4.5]decane scaffold is a valuable asset in the medicinal chemist's toolbox, offering a rigid and three-dimensional framework for the design of novel therapeutics. As demonstrated, compounds incorporating this core can exhibit excellent metabolic stability, a key attribute for a successful drug candidate. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can gain critical insights into the metabolic fate of their compounds. Understanding the structure-metabolism relationships and identifying potential metabolic liabilities allows for the rational design of next-generation analogs with improved pharmacokinetic profiles. The strategic modification of substituents on the diazaspiro[4.5]decane core, guided by empirical data, is a powerful approach to navigate the metabolic gauntlet and advance promising compounds towards the clinic.
References
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
-
Szewczyk, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
-
Di, L., et al. (2020). Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. European Journal of Pharmaceutical Sciences, 155, 105541. [Link]
-
Zhang, H., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(21), 18361-18369. [Link]
-
Liu, Y., et al. (2022). Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Molecules, 27(19), 6537. [Link]
-
Zagal, A. M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1149911. [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Bortnichuk, L., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398–25408. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0479631B1 - Spiro[4,5]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry [mdpi.com]
- 10. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a common intermediate in pharmaceutical synthesis. By integrating technical data with established safety protocols, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, ensuring a safe laboratory environment and adherence to regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to be fully aware of its potential hazards. This understanding forms the basis for all subsequent handling and disposal procedures.
GHS Hazard Classification
According to available Safety Data Sheets (SDS), this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram, indicating that it is a skin and eye irritant.
Personal Protective Equipment (PPE)
Given the identified hazards, the following personal protective equipment must be worn when handling this compound, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact and serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation and respiratory tract irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from splashes. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
Small Spills (in a fume hood)
-
Ensure Proper Ventilation: Confirm that the fume hood is functioning correctly.
-
Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Absorb the Material: Carefully absorb the spilled chemical with the absorbent material.
-
Collect the Waste: Place the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for decontamination should also be placed in the hazardous waste container.
Large Spills (or spills outside a fume hood)
-
Evacuate the Area: Immediately alert others in the vicinity and evacuate the area.
-
Restrict Access: Prevent entry to the affected area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Protocol for this compound
The proper disposal of this chemical is governed by local, state, and federal regulations.[2][3] Therefore, the following steps provide a general framework, but it is essential to consult your institution's Chemical Hygiene Plan (CHP) and EHS department for specific guidance.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The original container can be reused if it is in good condition.[8]
-
The container must be clearly labeled as "Hazardous Waste."[9]
-
The label must include the full chemical name: "this compound" and an approximate concentration or quantity.[9][10]
-
Keep the container closed at all times except when adding waste.[8]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for pickup and disposal.
-
Provide the EHS department with accurate information about the waste composition and volume.
-
Waste Minimization
In line with the principles of green chemistry and sustainable laboratory practices, consider the following to minimize waste generation:
-
Purchase only the quantity of chemical needed for your experiments.
-
Maintain accurate inventory records to avoid purchasing duplicates.
-
If possible, consider recycling or reusing surplus materials, though this is often not feasible for research chemicals. [12]
Regulatory Framework
The disposal of chemical waste in laboratories is regulated by several federal and state agencies to ensure the safety of personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP).[4][5][13] The CHP must include procedures for the safe removal of contaminated waste.[13]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" system for managing hazardous waste.[2] This includes regulations for the identification, storage, transportation, and disposal of hazardous materials. While many laboratory chemicals may not be explicitly listed as hazardous waste, they may exhibit characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity).[11]
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, adherence to institutional protocols, and compliance with regulatory requirements. By following the guidelines outlined in this document, researchers can ensure that this final step in the chemical's lifecycle is handled with the utmost care and responsibility, thereby contributing to a safer and more sustainable research environment.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
-
Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. uswonline.com [uswonline.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Comprehensive Safety and Handling Guide: Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operational Procedures
As a cornerstone intermediate in the synthesis of novel therapeutics and complex organic molecules, this compound is a valuable compound in the modern laboratory.[1] Its unique spirocyclic structure makes it a versatile building block. However, its handling demands a rigorous and informed approach to safety. This guide provides drug development professionals and researchers with the essential, in-depth knowledge required to handle this compound safely, ensuring both personal safety and experimental integrity.
Hazard Identification: Understanding the Risks
Effective safety protocols are built on a foundational understanding of the specific risks a chemical presents. This compound is classified with several hazards that necessitate careful handling to prevent exposure.
The primary health risks are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Potential Effect |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed.[2][3][4][5] |
| Skin Irritation | Category 2 (H315) | Causes skin irritation upon direct contact.[2][3][4][6][7] |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation.[2][3][4][6][7] |
| Specific Target Organ Toxicity | Category 3 (H335) | May cause respiratory tract irritation if inhaled.[2][3][4][6][7] |
These classifications are not merely regulatory labels; they are direct indicators of potential harm. Skin contact can lead to localized inflammation and discomfort, while eye contact can cause significant irritation. Inhalation of dust or aerosols may irritate the respiratory system, and ingestion can be harmful.[2][3][4][6][7]
Caption: Routes of exposure and their primary health effects.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
The most effective safety programs rely on a "hierarchy of controls," which prioritizes risk-control methods from most to least effective. Personal Protective Equipment (PPE) is the final, crucial barrier, used in conjunction with more fundamental controls.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, the work environment itself must be engineered for safety.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][6][7] A certified chemical fume hood is mandatory for all operations that may generate dust or aerosols.
-
Safety Stations: Ensure immediate access to a fully functional safety shower and eyewash station.[4][7] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Your Essential Barrier
The correct selection and use of PPE are non-negotiable. The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Standard & Rationale |
| Hands | Nitrile or Neoprene Gloves | Must be powder-free. Double-gloving is recommended to prevent contamination when exiting the work area.[8] Always wash hands thoroughly with soap and water after removing gloves. |
| Eyes/Face | Safety Goggles with Side-Shields | Required to prevent splashes from reaching the eyes.[4] For tasks with a higher splash risk, a full-face shield should be worn over safety goggles.[8] |
| Body | Long-Sleeved Laboratory Coat | Provides a primary barrier against incidental skin contact. For larger quantities or spill cleanup, an impermeable gown is necessary.[9] |
| Respiratory | N95 Respirator or higher | Required when handling the solid form outside of a fume hood or when aerosols may be generated.[8] All personnel using respirators must be fit-tested as per institutional guidelines. |
Safe Handling and Disposal Workflow
A structured workflow minimizes the risk of exposure and cross-contamination. The following diagram and protocols outline the critical steps from preparation to disposal.
Caption: A systematic workflow for safe chemical handling.
Donning and Doffing PPE: A Critical Protocol
The order of putting on and removing PPE is vital to prevent contaminating yourself and your environment.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Removing) Sequence:
-
Gloves (Outer pair if double-gloved): Remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove. Dispose of immediately in a designated waste container.
-
Lab Coat/Gown: Unfasten and roll it inside-out as you remove it.
-
Goggles/Face Shield: Handle by the strap; avoid touching the front.
-
Respirator (if worn): Remove without touching the front of the mask.
-
Gloves (Inner pair): Remove as described in step 1.
-
Hand Washing: Wash hands thoroughly with soap and water. This is a critical final step.[8]
Emergency Procedures: Immediate and Correct Response
In the event of an exposure or spill, a swift and correct response is critical.
| Incident Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6][7] Remove contact lenses if present and easy to do.[4][6][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[4][6][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Minor Spill | Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[3] |
| Major Spill | Evacuate the area and alert your institution's emergency response team.[10] Do not attempt to clean it up without specialized training and equipment. |
Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Chemical Waste: All unused material and solutions containing this compound must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and contaminated labware must be disposed of as hazardous waste.[6]
-
Regulations: Never dispose of this chemical down the drain.[6][7] All waste disposal must be conducted in strict accordance with local, state, and federal regulations.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their valuable work.
References
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]
-
ChemBK. tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
ASHP. PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
